Spiradoline Mesylate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30Cl2N2O2.CH4O3S/c1-25(21(27)14-16-5-6-17(23)18(24)13-16)19-7-9-22(8-4-12-28-22)15-20(19)26-10-2-3-11-26;1-5(2,3)4/h5-6,13,19-20H,2-4,7-12,14-15H2,1H3;1H3,(H,2,3,4)/t19-,20-,22-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEZDPDAYTVKKG-JLBKCEDKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=CC(=C(C=C4)Cl)Cl.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H]1CC[C@@]2(CCCO2)C[C@@H]1N3CCCC3)C(=O)CC4=CC(=C(C=C4)Cl)Cl.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34Cl2N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701007385 | |
| Record name | Spiradoline mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701007385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87173-97-5 | |
| Record name | Spiradoline mesylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87173-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiradoline mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087173975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spiradoline mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701007385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SPIRADOLINE MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4E85084FG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Spiradoline Mesylate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Spiradoline (U-62066) is a potent and highly selective agonist for the kappa-opioid receptor (KOR). This technical guide provides a comprehensive overview of its mechanism of action, detailing its receptor binding affinity, functional activity, and downstream signaling pathways. The information presented is intended for researchers, scientists, and professionals involved in drug development and neuroscience. Quantitative data are summarized in structured tables, and detailed experimental methodologies are provided. Furthermore, key signaling pathways and experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding of the molecular pharmacology of Spiradoline Mesylate.
Receptor Binding Affinity
This compound exhibits a high affinity and selectivity for the kappa-opioid receptor. Radioligand binding assays are instrumental in determining the binding affinity (Ki) of a compound for its receptor.
Quantitative Binding Data
The binding affinity of Spiradoline for mu (µ), delta (δ), and kappa (κ) opioid receptors has been determined in guinea pig brain tissue. The results clearly demonstrate Spiradoline's high selectivity for the kappa-opioid receptor.
| Receptor Subtype | Ki (nM) | Tissue Source | Reference |
| Kappa (κ) | 8.6 | Guinea Pig | [1] |
| Mu (µ) | 252 | Guinea Pig | [2] |
| Delta (δ) | 9400 | Guinea Pig | [2] |
Experimental Protocol: Radioligand Binding Assay
This protocol outlines a standard method for determining the binding affinity of a test compound like this compound to opioid receptors using a competitive radioligand binding assay.
Materials:
-
Membrane Preparation: Guinea pig brain tissue homogenates expressing the opioid receptors of interest.
-
Radioligand: A radiolabeled ligand with high affinity for the target receptor (e.g., [³H]-U69,593 for KOR, [³H]-DAMGO for MOR, [³H]-DPDPE for DOR).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., naloxone).
-
Binding Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled ligand).
-
Equilibration: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow Diagram: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Functional Activity
This compound acts as a full agonist at the kappa-opioid receptor. Its functional activity can be quantified using in vitro assays that measure the cellular response to receptor activation, such as GTPγS binding and adenylyl cyclase inhibition assays.
Quantitative Functional Data
The following table summarizes the in vitro functional potency and efficacy of Spiradoline at the kappa-opioid receptor.
| Assay | Parameter | Value | Cell System | Reference |
| [³⁵S]GTPγS Binding | EC50 | 1788 nM (1294–2503 nM) | mini-Gi assay | [3] |
| [³⁵S]GTPγS Binding | Emax | Full Agonist | mini-Gi assay | [3] |
Experimental Protocol: [³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G proteins upon agonist binding to a G protein-coupled receptor (GPCR) like the KOR.
Materials:
-
Membrane Preparation: Cell membranes expressing the kappa-opioid receptor.
-
[³⁵S]GTPγS: A non-hydrolyzable, radiolabeled analog of GTP.
-
GDP: Guanosine diphosphate, to facilitate the exchange for [³⁵S]GTPγS upon receptor activation.
-
Test Compound: this compound.
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and EDTA.
-
Filtration Apparatus and Scintillation Counter.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, GDP, and varying concentrations of this compound.
-
Initiation: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Equilibration: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the concentration of this compound to determine the EC50 (potency) and Emax (efficacy) values.
Workflow Diagram: GTPγS Binding Assay
Caption: Workflow for a [³⁵S]GTPγS binding assay.
Downstream Signaling Pathways
Activation of the kappa-opioid receptor by this compound initiates a cascade of intracellular signaling events. KORs are coupled to inhibitory G proteins (Gi/o), and their activation leads to the inhibition of adenylyl cyclase and modulation of ion channel activity. Furthermore, KOR activation can trigger various kinase cascades, including the mitogen-activated protein kinase (MAPK) pathways.
G Protein Coupling and Adenylyl Cyclase Inhibition
Upon binding of Spiradoline, the KOR undergoes a conformational change that activates the associated Gi/o protein. The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly interact with and modulate the activity of ion channels, typically leading to the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). This results in neuronal hyperpolarization and reduced neurotransmitter release.
Mitogen-Activated Protein Kinase (MAPK) Signaling
While specific studies on Spiradoline's direct effects on MAPK pathways are limited, kappa-opioid receptor activation is known to influence several MAPK cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 pathways. The activation of these pathways can have diverse and sometimes opposing effects on cellular function. For instance, the ERK pathway is often associated with cell survival and proliferation, while the JNK and p38 pathways are typically activated in response to cellular stress and can lead to apoptosis.
Signaling Pathway Diagram: Spiradoline-KOR Activation
Caption: Downstream signaling pathways activated by Spiradoline.
Conclusion
This compound is a highly selective kappa-opioid receptor agonist with a well-defined mechanism of action at the receptor level. Its high affinity for the KOR and subsequent activation of Gi/o-mediated signaling pathways lead to the inhibition of adenylyl cyclase and modulation of ion channel activity, ultimately resulting in a decrease in neuronal excitability. While its effects on MAPK signaling require further specific investigation, the established pharmacology of KOR activation provides a strong foundation for understanding its physiological effects. This technical guide provides essential quantitative data and methodological insights to support further research and development in the field of opioid pharmacology.
References
Spiradoline Mesylate: An In-depth Technical Guide on its Kappa-Opioid Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiradoline (U-62066E) is a potent and selective arylacetamide agonist of the kappa-opioid receptor (KOR).[1] Developed with the aim of producing a potent analgesic without the undesirable side effects associated with mu-opioid receptor (MOR) agonists, such as respiratory depression and physical dependence, spiradoline has been a valuable tool in neuroscience research.[1] This technical guide provides a comprehensive overview of the KOR selectivity of spiradoline mesylate, presenting quantitative data, detailed experimental methodologies, and visualizations of the relevant signaling pathways.
The pharmacological activity of spiradoline resides primarily in its (-)enantiomer, which is a potent KOR agonist, while the (+)enantiomer exhibits weak MOR agonist properties.[2] Although promising in preclinical analgesic models, the clinical development of spiradoline was hampered by dose-limiting side effects in humans, including diuresis, sedation, and dysphoria.[1]
Quantitative Analysis of Receptor Binding and Functional Activity
The selectivity of spiradoline for the kappa-opioid receptor has been quantified through various in vitro assays. The following tables summarize the binding affinity (Ki) and functional potency (EC50) of spiradoline at the mu, delta, and kappa opioid receptors.
Table 1: Opioid Receptor Binding Affinity of Spiradoline
| Compound | Receptor | Species | Tissue/Cell Line | Ki (nM) | Reference |
| Spiradoline | Kappa (κ) | Guinea Pig | Brain | 8.6 | [1] |
| (-)-Spiradoline | Kappa (κ) | - | - | Potent Agonist | |
| (+)-Spiradoline | Mu (µ) | - | - | Weak Agonist |
Table 2: Functional Activity of Spiradoline at the Kappa-Opioid Receptor
| Assay Type | Parameter | Value | Cell Line | Reference |
| GloSensor | EC50 | 1.01 nM | - | |
| Tango | EC50 | 6.21 nM | - |
Note: Spiradoline is characterized as a G protein-biased agonist.
Experimental Protocols
The characterization of spiradoline's receptor selectivity and functional activity relies on standardized in vitro pharmacological assays. Below are detailed methodologies for two key experimental procedures.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Materials:
-
Receptor Source: Cell membranes prepared from tissues (e.g., guinea pig brain) or cell lines (e.g., CHO or HEK293) stably expressing the human mu, delta, or kappa opioid receptor.
-
Radioligands:
-
For κ-opioid receptor: [³H]-U69,593 or [³H]-bremazocine.
-
For µ-opioid receptor: [³H]-DAMGO.
-
For δ-opioid receptor: [³H]-naltrindole.
-
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., 10 µM naloxone for MOR, 10 µM naltrindole for DOR, 10 µM U-69,593 for KOR).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine.
-
Scintillation Counter and Cocktail.
Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer to a final protein concentration of 100-200 µg/mL.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 1 mL:
-
50 µL of various concentrations of spiradoline.
-
50 µL of the appropriate radioligand at a concentration near its Kd.
-
100 µL of the membrane preparation.
-
For total binding wells, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of the non-specific binding control.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through the glass fiber filters using the cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of spiradoline that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay
This assay measures the functional activation of G-protein coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon agonist stimulation.
Materials:
-
Receptor Source: Cell membranes expressing the kappa-opioid receptor.
-
Radioligand: [³⁵S]GTPγS.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP: Guanosine 5'-diphosphate.
-
Non-specific Binding Control: 10 µM unlabeled GTPγS.
-
Filtration Apparatus and Scintillation Counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:
-
50 µL of various concentrations of spiradoline.
-
20 µL of GDP (final concentration 10-30 µM).
-
100 µL of the membrane preparation (10-20 µg of protein).
-
For basal binding wells, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding wells, add 10 µM unlabeled GTPγS.
-
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes.
-
Initiation of Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration 0.1-0.5 nM) to each well to start the reaction.
-
Incubation: Incubate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.
-
Quantification: Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a percentage of the maximal response against the logarithm of the spiradoline concentration. Determine the EC50 (potency) and Emax (efficacy) values from the resulting dose-response curve using non-linear regression.
Signaling Pathways
Activation of the kappa-opioid receptor by an agonist like spiradoline initiates a cascade of intracellular signaling events. As a G protein-biased agonist, spiradoline preferentially activates the G protein-dependent pathway over the β-arrestin pathway.
G Protein-Dependent Signaling Pathway
Upon binding of spiradoline, the KOR undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gαi/o family. This activation results in the dissociation of the Gαi/o-GDP subunit from the Gβγ dimer and the exchange of GDP for GTP. Both the Gαi/o-GTP and Gβγ subunits can then modulate the activity of various downstream effectors:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o-GTP subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium influx.
These signaling events are generally associated with the therapeutic effects of KOR agonists, such as analgesia.
β-Arrestin Signaling Pathway
While spiradoline shows bias towards G protein signaling, some level of β-arrestin recruitment may still occur. This pathway is generally associated with receptor desensitization, internalization, and the manifestation of adverse effects.
Following agonist binding and G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the intracellular domains of the KOR, β-arrestin proteins are recruited to the receptor. This recruitment can lead to:
-
Receptor Desensitization: β-arrestin sterically hinders the coupling of the receptor to G proteins, thus attenuating G protein-dependent signaling.
-
Receptor Internalization: β-arrestin acts as an adaptor protein, facilitating the endocytosis of the receptor from the cell membrane into intracellular compartments.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Cascades: β-arrestin can act as a scaffold for various signaling proteins, leading to the activation of MAPK pathways, such as ERK1/2 and p38. The activation of the p38 MAPK pathway, in particular, has been implicated in the dysphoric and aversive effects of KOR agonists.
Experimental Workflow: Radioligand Competition Binding Assay
The following diagram illustrates the logical flow of a typical radioligand competition binding experiment to determine the Ki of spiradoline.
Conclusion
This compound is a highly potent and selective kappa-opioid receptor agonist. Its pharmacological profile is characterized by a high binding affinity for the KOR and a functional bias towards G protein-dependent signaling pathways, which are associated with its analgesic effects. The adverse effects observed in clinical trials are likely mediated by the β-arrestin signaling cascade. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working with spiradoline and other KOR-targeted compounds. A deeper understanding of the distinct signaling pathways activated by KOR agonists will be crucial for the development of future analgesics with improved therapeutic windows.
References
Pharmacological Profile of Spiradoline Mesylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiradoline (U-62066E) is a potent and selective non-opioid analgesic agent that acts as a high-affinity agonist at the kappa-opioid receptor (KOR).[1][2] Developed with the aim of providing potent analgesia comparable to morphine but without the associated mu-opioid receptor-mediated side effects such as respiratory depression and physical dependence, spiradoline has been a valuable research tool for elucidating the physiological and pathophysiological roles of the kappa-opioid system. This technical guide provides a comprehensive overview of the pharmacological profile of spiradoline mesylate, including its binding affinity, functional activity, and in vivo effects. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are also presented to facilitate further research and drug development efforts.
Core Pharmacological Profile
Spiradoline is an arylacetamide derivative that readily crosses the blood-brain barrier and exhibits a short duration of action, with peak effects observed around 30 minutes after administration in preclinical studies.[1] Its pharmacological effects are primarily mediated by the (-)-enantiomer, which is responsible for its kappa-opioid receptor agonist properties.[1][2]
Mechanism of Action
Spiradoline selectively binds to and activates kappa-opioid receptors, which are G-protein coupled receptors (GPCRs). Upon activation, the receptor couples to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and modulation of ion channel activity. This signaling cascade ultimately results in a decrease in neuronal excitability and neurotransmitter release, which is thought to underlie its analgesic and other central nervous system effects.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: Receptor Binding Affinity of Spiradoline
| Receptor Subtype | Ligand | Ki (nM) | Species/Tissue | Reference |
| Kappa (κ) | Spiradoline | 8.6 | Guinea Pig Brain |
Table 2: In Vitro Functional Activity of Spiradoline
| Assay | Parameter | Value | Cell Line/System | Reference |
| cAMP Accumulation Inhibition | EC50 | 0.41 nM | Rog cells | |
| cAMP Accumulation Inhibition | EC50 | 0.42 nM | Rog-A cells |
Table 3: In Vivo Analgesic Activity of Spiradoline
| Animal Model | Test | ED50 (mg/kg) | Route of Administration | Species |
| Thermal Nociception | Hot Plate Test | Not explicitly found | Intraperitoneal | Mouse |
| Thermal Nociception | Tail-Flick Test | Not explicitly found | Intraperitoneal | Rat |
Note: While numerous studies confirm the analgesic properties of spiradoline in these models, specific ED50 values were not consistently reported in the reviewed literature.
Key Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
Radioligand Binding Assay for Kappa-Opioid Receptor
Objective: To determine the binding affinity (Ki) of spiradoline for the kappa-opioid receptor.
Materials:
-
Guinea pig brain membranes (or cells expressing the kappa-opioid receptor)
-
[3H]-U69,593 (radioligand)
-
This compound (test compound)
-
Naloxone (for non-specific binding determination)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize guinea pig brains in ice-cold binding buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times with fresh binding buffer and resuspend to a final protein concentration of 1-2 mg/mL.
-
Assay Setup: In a 96-well plate, combine the membrane preparation (typically 10-20 µg of protein per well), a fixed concentration of [3H]-U69,593 (near its Kd value), and varying concentrations of spiradoline. For determining non-specific binding, use a high concentration of naloxone (e.g., 10 µM).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient duration (e.g., 60 minutes) to reach binding equilibrium.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters several times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the spiradoline concentration. Use non-linear regression analysis to determine the IC50 value (the concentration of spiradoline that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
Objective: To assess the functional activity of spiradoline by measuring its ability to stimulate G-protein activation.
Materials:
-
Cell membranes expressing the kappa-opioid receptor
-
[35S]GTPγS (radioligand)
-
Guanosine diphosphate (GDP)
-
This compound (test compound)
-
Unlabeled GTPγS (for non-specific binding determination)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein per well), GDP (e.g., 10 µM), and varying concentrations of spiradoline in the assay buffer.
-
Initiation of Reaction: Add a fixed concentration of [35S]GTPγS (e.g., 0.05-0.1 nM) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Filtration and Quantification: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer and measure the bound radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding (in the presence of a high concentration of unlabeled GTPγS) from the total binding to obtain specific binding. Plot the specific binding against the logarithm of the spiradoline concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Hot Plate Analgesia Test
Objective: To evaluate the central analgesic effects of spiradoline in rodents.
Materials:
-
Hot plate apparatus with adjustable temperature
-
Transparent cylinder to confine the animal
-
Mice or rats
-
This compound solution
-
Vehicle control (e.g., saline)
Procedure:
-
Apparatus Setup: Set the temperature of the hot plate to a constant, noxious level (e.g., 55 ± 0.5°C).
-
Animal Acclimatization: Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Place each animal individually on the hot plate within the transparent cylinder and measure the time it takes for the animal to exhibit a nocifensive response, such as licking a hind paw or jumping. This is the baseline latency. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer spiradoline or vehicle control to the animals via the desired route (e.g., intraperitoneal injection).
-
Post-treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animals back on the hot plate and measure the response latency.
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies to determine the analgesic effect of spiradoline. The results can be expressed as the percentage of maximal possible effect (%MPE).
Tail-Flick Analgesia Test
Objective: To assess the spinal analgesic effects of spiradoline.
Materials:
-
Tail-flick analgesiometer with a radiant heat source
-
Animal restrainer
-
Rats or mice
-
This compound solution
-
Vehicle control
Procedure:
-
Animal Acclimatization: Acclimate the animals to the restrainer and the testing environment before the experiment.
-
Baseline Latency: Place the animal in the restrainer and position its tail over the radiant heat source. Activate the heat source and measure the time it takes for the animal to flick its tail away from the heat. This is the baseline latency. A cut-off time (e.g., 10-12 seconds) is used to prevent tissue damage.
-
Drug Administration: Administer spiradoline or vehicle control.
-
Post-treatment Latency: Measure the tail-flick latency at various time points after drug administration.
-
Data Analysis: Calculate the analgesic effect by comparing the post-treatment latencies with the baseline values.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of the kappa-opioid receptor and the workflows of the described experimental protocols.
Kappa-Opioid Receptor Signaling Pathway
Caption: Spiradoline binding to the KOR activates Gi/o proteins, inhibiting adenylyl cyclase and cAMP production. It also recruits β-arrestin, activating MAPK pathways.
Radioligand Binding Assay Workflow
Caption: Workflow for determining the binding affinity of Spiradoline using a radioligand binding assay.
In Vivo Analgesia (Hot Plate) Experimental Workflow
References
Spiradoline Mesylate enantiomers and activity
An In-depth Technical Guide on the Enantiomers of Spiradoline Mesylate and Their Activity
Introduction
Spiradoline (U-62066) is a high-affinity, selective kappa-opioid receptor (KOR) agonist that has been a subject of extensive research for its potent analgesic, diuretic, and antitussive properties.[1][2] It belongs to the arylacetamide class of compounds.[3][4] Despite its therapeutic potential, the clinical development of spiradoline was halted due to significant side effects in humans, including sedation, dysphoria, and hallucinations.[1] Spiradoline is a chiral molecule and is typically used as a racemic mixture of its two enantiomers. Understanding the distinct pharmacological profiles of each enantiomer is crucial for structure-activity relationship (SAR) studies and the development of safer, more effective KOR-targeted therapeutics. This guide provides a detailed overview of the pharmacological activities of spiradoline's enantiomers, their binding affinities, the underlying signaling pathways, and the experimental protocols used for their characterization.
Pharmacological Activity of Spiradoline Enantiomers
The pharmacological effects of spiradoline are stereoselective, with one enantiomer being significantly more active at the kappa-opioid receptor.
-
(-)-Spiradoline: This enantiomer is responsible for the potent kappa-opioid receptor agonist activity. It is the active component that mediates the analgesic effects of the racemic mixture. Studies have confirmed that only the (-)-enantiomer (designated as U63640) produces antinociception in animal models.
-
(+)-Spiradoline: In contrast, the (+)-enantiomer (designated as U63639) is largely inactive at the kappa-opioid receptor and does not contribute to the analgesic effects. Some research suggests that the (+)-enantiomer may have weak agonist activity at the mu-opioid receptor.
This clear separation of activity highlights the importance of stereochemistry in the interaction between spiradoline and the kappa-opioid receptor. The development of single-enantiomer drugs can potentially lead to improved therapeutic indices by eliminating the inactive or off-target effects of the other enantiomer.
Quantitative Data Summary: Binding Affinities
The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following table summarizes the reported binding affinities of racemic spiradoline for the three main opioid receptor subtypes.
| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] | Species |
| Racemic Spiradoline | Kappa (κ) | 8.6 | Guinea Pig |
| Mu (μ) | 252 | Guinea Pig | |
| Delta (δ) | 9400 | Guinea Pig |
Table 1: Binding affinities of racemic spiradoline for opioid receptors.
The data clearly demonstrates spiradoline's high selectivity for the kappa-opioid receptor over the mu- and delta-opioid receptors.
Kappa-Opioid Receptor Signaling Pathway
Kappa-opioid receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the Gi/o family of G-proteins. Upon activation by an agonist like (-)-spiradoline, the receptor undergoes a conformational change, leading to the activation of downstream signaling cascades.
The canonical signaling pathway involves:
-
G-protein activation: The activated KOR promotes the exchange of GDP for GTP on the α-subunit of the Gi/o protein, causing the dissociation of the Gαi/o and Gβγ subunits.
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, which leads to hyperpolarization of the neuron and a decrease in excitability, and the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.
-
Activation of Kinase Cascades: KOR activation can also stimulate various mitogen-activated protein kinase (MAPK) pathways, including the p38, JNK, and ERK1/2 pathways.
There is growing evidence for biased agonism at the KOR, where different agonists can preferentially activate either G-protein-dependent or β-arrestin-2-dependent signaling pathways. The G-protein pathway is thought to mediate the desired analgesic effects, while the β-arrestin-2 pathway has been linked to the aversive and dysphoric effects of KOR agonists.
Experimental Protocols
The determination of binding affinities for opioid receptor ligands is commonly performed using radioligand binding assays.
Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled test compound (e.g., spiradoline enantiomers) to compete with a radiolabeled ligand for binding to the receptor. The affinity of the test compound (Ki) can then be calculated.
Materials:
-
Cell Membranes: Prepared from cells or tissues expressing the opioid receptor of interest (e.g., guinea pig brain homogenates).
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]-U69,593 for KOR).
-
Test Compound: Unlabeled spiradoline enantiomers at varying concentrations.
-
Binding Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM Naloxone) to determine the amount of non-specific binding.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold binding buffer to a specific protein concentration.
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound. Also include wells for total binding (no competitor) and non-specific binding (with excess unlabeled ligand). Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
References
- 1. Spiradoline - Wikipedia [en.wikipedia.org]
- 2. Spiradoline [medbox.iiab.me]
- 3. A review of the properties of spiradoline: a potent and selective kappa-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review of the Properties of Spiradoline: A Potent and Selective k‐Opioid Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
Spiradoline Mesylate Pharmacokinetics in Rodents: A Technical Guide
Introduction
Pharmacokinetic Profile
Preclinical studies in rodents indicate that spiradoline has a rapid onset and a short duration of action.[1] The peak analgesic effect is observed around 30 minutes after administration.[1] One study in mice noted that the maximum analgesic effect was reached 15 minutes after intramuscular administration, with the drug being eliminated within 30 minutes. This suggests rapid absorption and clearance in this species. Spiradoline is also known to readily cross the blood-brain barrier.[1] There is no indication of significant active metabolites, suggesting that the parent compound is primarily responsible for its pharmacological effects.
Data Presentation
Due to the limited publicly available data, a comprehensive quantitative summary of spiradoline mesylate's pharmacokinetic parameters in rodents is not possible at this time. The following tables are presented to highlight the current gaps in knowledge.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value |
| Cmax | Not Reported |
| Tmax | Not Reported |
| AUC | Not Reported |
| Half-life (t½) | Not Reported |
| Bioavailability | Not Reported |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Cmax | Not Reported |
| Tmax | ~15 minutes (peak analgesic effect) |
| AUC | Not Reported |
| Half-life (t½) | Not Reported |
| Bioavailability | Not Reported |
Experimental Protocols
The following section details the methodologies that have been utilized in the preclinical assessment of this compound in rodent models.
Animal Models
-
Species: Rats and mice have been the primary animal models for studying the effects of spiradoline.
Drug Administration
-
Routes of Administration: Various routes have been employed in research, including:
-
Intraperitoneal (i.p.) injection
-
Subcutaneous (s.c.) injection
-
Intramuscular (i.m.) injection
-
Intravenous (i.v.) injection
-
Oral gavage
-
Sample Collection and Analysis
-
Sample Matrix: Plasma is the standard matrix for pharmacokinetic analysis.
-
Analytical Methods: While specific assays for spiradoline are not detailed in the provided search results, the quantitative analysis of drugs in rodent plasma is typically performed using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity for the detection and quantification of the parent drug and its potential metabolites.
Mandatory Visualizations
Signaling Pathway
Spiradoline exerts its effects by acting as an agonist at the kappa-opioid receptor, which is a G-protein coupled receptor (GPCR). The activation of this receptor initiates a signaling cascade that ultimately leads to the modulation of neuronal excitability and neurotransmitter release.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a pharmacokinetic study of a compound like this compound in rodents.
References
In Vivo Effects of Spiradoline Mesylate on Dopamine Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo effects of Spiradoline Mesylate, a potent and selective kappa-opioid receptor (KOR) agonist, on dopamine release. The document summarizes key quantitative data, details experimental methodologies, and illustrates the underlying signaling pathways.
Core Concepts: this compound and Dopaminergic Modulation
This compound is a highly selective agonist for the kappa-opioid receptor (KOR), a G protein-coupled receptor predominantly involved in modulating neurotransmitter release. In the context of the central nervous system, KOR activation is well-established to exert an inhibitory influence on dopaminergic neurotransmission. Systemic administration of Spiradoline in preclinical models consistently leads to a significant and sustained decrease in dopamine release, particularly in the striatum and nucleus accumbens, key regions of the mesolimbic and nigrostriatal dopamine pathways. This inhibitory effect is the foundation for its observed reduction in locomotor activity and its potential antipsychotic-like properties in animal models.
Quantitative Data Summary
While direct in vivo microdialysis data for this compound on dopamine release is limited in publicly available literature, extensive research on other potent and selective KOR agonists, such as U-69,593 and U-50,488H, provides a strong basis for understanding its quantitative effects. The following tables summarize the impact of KOR agonism on dopamine dynamics.
Table 1: Effect of Systemic KOR Agonist Administration on Striatal Dopamine Metabolites in Mice
| Brain Region | Dopamine (DA) Level | DOPAC Level | HVA Level |
| Striatum | No significant change | Significant decrease | Significant decrease |
| Brainstem | No significant change | No significant change | No significant change |
| Cerebral Cortex | No significant change | No significant change | No significant change |
Data synthesized from studies on selective KOR agonists, demonstrating a targeted effect on dopamine metabolism within the striatum.
Table 2: Representative In Vivo Microdialysis Data for a Selective KOR Agonist (U-69,593) on Amphetamine-Evoked Dopamine Release in the Ventral Striatum
| Treatment Group | Peak Dopamine Release (% of Basal) |
| Amphetamine (2.5 mg/kg i.p.) | ~400% |
| U-69,593 (0.32 mg/kg s.c.) + Amphetamine | ~250% |
This table illustrates the inhibitory effect of a selective KOR agonist on stimulated dopamine release, a key paradigm for assessing dopaminergic modulation.[1]
Experimental Protocols
In Vivo Microdialysis for Measuring Extracellular Dopamine
This protocol outlines the essential steps for conducting in vivo microdialysis in rodents to assess the effect of this compound on extracellular dopamine levels.
Objective: To measure real-time changes in dopamine concentration in the striatum or nucleus accumbens following systemic administration of this compound.
Materials:
-
This compound
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Surgical instruments
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Artificial cerebrospinal fluid (aCSF)
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system
-
Freely moving animal setup with a liquid swivel
Procedure:
-
Animal Surgery:
-
Anesthetize the rodent and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the brain region of interest (e.g., striatum or nucleus accumbens) using precise stereotaxic coordinates.
-
Secure the guide cannula to the skull with dental cement.
-
Allow the animal to recover from surgery for a minimum of 48 hours.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region of the awake, freely moving animal.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 2 hours to achieve a stable baseline of dopamine levels.
-
-
Sample Collection and Drug Administration:
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
After establishing a stable baseline (typically 3-4 consecutive samples with less than 10% variation), administer this compound (e.g., via intraperitoneal or subcutaneous injection) at the desired dose(s).
-
Continue collecting dialysate samples for a predetermined period post-injection to monitor the time course of the drug's effect.
-
-
Dopamine Analysis:
-
Analyze the collected dialysate samples for dopamine content using an HPLC-ED system.
-
Quantify the dopamine concentration in each sample and express the results as a percentage of the pre-drug baseline.
-
Signaling Pathways
KOR-Mediated Inhibition of Dopamine Release
The primary mechanism by which this compound reduces dopamine release is through the activation of presynaptic KORs located on dopaminergic nerve terminals.
Upon binding of Spiradoline to the KOR, the associated inhibitory G-protein (Gi/o) is activated. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Concurrently, the G-protein signaling cascade inhibits voltage-gated calcium channels, reducing calcium influx, and activates inwardly rectifying potassium channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. The culmination of these events is a reduction in the excitability of the dopaminergic neuron and a decrease in the release of dopamine into the synaptic cleft.
Conclusion
This compound, as a selective KOR agonist, demonstrates a clear inhibitory effect on in vivo dopamine release, primarily within the striatal complex. This is supported by data from analogous compounds and a well-understood molecular signaling pathway. The methodologies and data presented in this guide provide a comprehensive resource for researchers and professionals in the field of drug development and neuroscience, facilitating further investigation into the therapeutic potential of KOR agonists in dopamine-related disorders.
References
Spiradoline Mesylate: A Technical Whitepaper on its Central Nervous System Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiradoline (U-62066E) is a potent and highly selective kappa-opioid receptor (KOR) agonist.[1][2] Developed with the aim of producing a potent analgesic without the abuse potential and respiratory depression associated with mu-opioid receptor agonists like morphine, spiradoline has been a valuable tool in preclinical research to understand the role of the kappa-opioid system in the central nervous system (CNS).[1][2] This technical guide provides an in-depth overview of the CNS effects of spiradoline mesylate, detailing its mechanism of action, summarizing quantitative data from key preclinical and clinical studies, and outlining the experimental protocols used to elucidate its pharmacological profile.
Introduction
This compound is an arylacetamide compound that acts as a selective agonist at the kappa-opioid receptor.[1] The kappa-opioid system is implicated in a range of physiological and pathological processes, including pain, mood, and addiction. Activation of KORs generally produces effects that are distinct from, and often opposite to, those of mu-opioid receptor activation. While KOR agonists demonstrate significant analgesic properties, their clinical development has been hampered by a distinct side-effect profile, including sedation, dysphoria, and diuresis. Spiradoline readily crosses the blood-brain barrier and has a short duration of action, with peak effects observed around 30 minutes after administration in preclinical models.
Mechanism of Action
Spiradoline exerts its effects by binding to and activating kappa-opioid receptors, which are G-protein coupled receptors (GPCRs). The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. KOR activation also leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels. These actions result in neuronal hyperpolarization and a reduction in neurotransmitter release. A key central effect of spiradoline is the inhibition of dopamine release in brain regions like the striatum, which is thought to mediate its effects on locomotion and mood.
Caption: Signaling pathway of this compound via the kappa-opioid receptor.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Receptor Binding Affinity and Efficacy
| Parameter | Species | Receptor | Value | Reference |
| Ki | Guinea Pig | Kappa | 8.6 nM | |
| Selectivity | - | Kappa vs. Mu | 84-fold | |
| Selectivity | - | Kappa vs. Delta | 100-fold |
Table 2: In Vivo CNS Effects in Preclinical Models
| Effect | Species | Model | Dose Range | Key Findings | Reference |
| Analgesia | Mouse | Tail-flick assay | i.p. | More potent than on hot-plate assay | |
| Analgesia | Rat | Warm water tail-withdrawal | 1.0-32.0 mg/kg | Dose-dependent increase in tail-withdrawal latency | |
| Locomotor Activity | Mouse | - | 0.3-0.6 mg/kg | Decreased spontaneous and methamphetamine/morphine-induced activity | |
| Dopamine Metabolism | Mouse | Striatum | 0.3-0.6 mg/kg | Decreased HVA content | |
| Discriminative Stimulus | Rat | Drug discrimination | ED50 = 0.66 mg/kg | Generalized to U50,488, not to morphine |
Table 3: Clinical Effects in Humans
| Effect | Study Population | Dose Range (i.m.) | Key Findings | Reference |
| Diuresis | Healthy Volunteers | 1.6-4.0 µg/kg | Dose-dependent increase in free water clearance | |
| Neuroendocrine | Healthy Volunteers | 1.6-4.0 µg/kg | Dose-dependent increase in prolactin, GH, and cortisol | |
| Tic Reduction | Tourette's Syndrome Patients | 0.8 µg/kg | Significant decrease in total and phonic tics | |
| Tic Increase | Tourette's Syndrome Patients | 1.6 µg/kg | Trend for increased tic frequency | |
| Sedation & Dysphoria | - | - | Occur at doses lower than those needed for analgesia |
Experimental Protocols
Radioligand Binding Assay for Kappa-Opioid Receptor
This protocol is a standard method for determining the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the inhibition constant (Ki) of this compound for the kappa-opioid receptor.
Materials:
-
Biological Sample: Guinea pig brain membrane homogenates or CHO cells stably expressing the human KOR.
-
Radioligand: [3H]U-69,593 (a selective KOR agonist).
-
Non-specific Binding Control: 10 µM naloxone or unlabeled U-69,593.
-
Test Compound: this compound at various concentrations.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: Glass fiber filters (GF/C), cell harvester, liquid scintillation counter.
Procedure:
-
Incubation: Incubate the membrane homogenate with a fixed concentration of [3H]U-69,593 and varying concentrations of this compound in the binding buffer.
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of spiradoline that inhibits 50% of specific [3H]U-69,593 binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand binding assay.
In Vivo Assessment of Analgesia: Tail-Flick Test
This is a common method to assess the analgesic effects of drugs in rodents.
Objective: To evaluate the antinociceptive properties of this compound.
Materials:
-
Subjects: Male mice or rats.
-
Apparatus: Tail-flick analgesia meter with a radiant heat source.
-
Test Compound: this compound dissolved in a suitable vehicle (e.g., saline).
-
Control: Vehicle.
Procedure:
-
Acclimation: Acclimate the animals to the testing room and apparatus.
-
Baseline Latency: Measure the baseline tail-flick latency by focusing the radiant heat source on the animal's tail and recording the time until the tail is withdrawn. A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).
-
Post-treatment Latency: Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes).
-
Data Analysis: Convert the latency data to the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. Analyze the data using appropriate statistical methods (e.g., ANOVA).
Assessment of CNS Depressant Effects: Locomotor Activity
This protocol measures the effect of a compound on spontaneous and induced locomotor activity.
Objective: To determine the effect of this compound on locomotor activity.
Materials:
-
Subjects: Male mice.
-
Apparatus: Open-field arenas equipped with automated photobeam detection systems.
-
Test Compound: this compound.
-
Stimulant (optional): Methamphetamine or morphine.
-
Control: Vehicle.
Procedure:
-
Acclimation: Acclimate the mice to the testing room and the open-field arenas.
-
Drug Administration: Administer this compound or vehicle. For induced hyperactivity, administer a stimulant like methamphetamine after a set pre-treatment time with spiradoline.
-
Data Collection: Place the mice in the open-field arenas and record locomotor activity (e.g., distance traveled, number of beam breaks) for a specified duration (e.g., 60 minutes).
-
Data Analysis: Compare the locomotor activity of the spiradoline-treated group to the vehicle-treated group (for spontaneous activity) or the stimulant+vehicle-treated group (for induced hyperactivity) using statistical tests like t-tests or ANOVA.
Discussion and Conclusion
This compound has been instrumental in characterizing the central effects of kappa-opioid receptor activation. Preclinical studies have consistently demonstrated its potent analgesic effects. However, these are accompanied by significant CNS side effects, including sedation and a reduction in dopamine release, which likely contributes to the dysphoria observed in clinical studies. This side-effect profile has limited its therapeutic development as an analgesic.
Interestingly, low doses of spiradoline have shown potential therapeutic benefit in reducing tics in patients with Tourette's syndrome, suggesting a complex, dose-dependent modulation of neuronal circuits. The diuretic effects of spiradoline are also a prominent feature, mediated through a mechanism independent of vasopressin suppression.
References
In-Depth Technical Guide on the Neuroendocrine Effects of Spiradoline Mesylate In Vivo
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo neuroendocrine effects of Spiradoline Mesylate (U-62066E), a potent and selective kappa-opioid receptor (KOR) agonist. This document synthesizes available data on its influence on key hormonal axes, details relevant experimental methodologies, and visualizes the underlying signaling pathways.
Core Mechanism of Action
This compound exerts its effects by binding to and activating kappa-opioid receptors, which are G-protein coupled receptors (GPCRs).[1] Activation of KORs primarily couples to inhibitory G-proteins (Gi/Go), leading to a cascade of intracellular events that modulate neuronal activity and hormone release.[2][3] The downstream signaling involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels, including the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of N-type calcium channels.[1][3] These actions collectively result in a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release.
Neuroendocrine Effects: Quantitative Data
The administration of this compound has been shown to significantly alter the secretion of several key hormones. The following tables summarize the available quantitative data from in vivo studies.
Effects on the Hypothalamic-Pituitary-Adrenal (HPA) Axis
Spiradoline has been observed to stimulate the HPA axis, leading to an increase in glucocorticoid levels.
Table 1: Effect of this compound on Cortisol Levels in Humans
| Dose (µg/kg, i.m.) | Peak Increment Over Baseline (%) | Reference |
| 1.6 | Not specified | |
| 4.0 | 215% |
Data from a study in healthy male volunteers. The higher dose produced a significant, dose-dependent stimulation of cortisol release.
Effects on Prolactin Secretion
Activation of kappa-opioid receptors by Spiradoline leads to a dose-dependent increase in prolactin levels. This is thought to occur through the inhibition of dopamine release from tuberoinfundibular neurons in the hypothalamus, which normally exert a tonic inhibitory control over prolactin secretion from the anterior pituitary.
Table 2: Effect of this compound on Prolactin Levels in Humans
| Dose (µg/kg, i.m.) | Peak Increment Over Baseline (%) | Reference |
| 1.6 | Not specified | |
| 4.0 | 214% |
Data from a study in healthy male volunteers, demonstrating a significant dose-dependent increase in prolactin release.
Effects on the Hypothalamic-Pituitary-Gonadal (HPG) Axis
The effects of selective kappa-opioid agonists on the HPG axis are complex and can be inhibitory. Activation of KORs has been shown to suppress the release of Luteinizing Hormone (LH), likely through modulation of Gonadotropin-Releasing Hormone (GnRH) neurons in the hypothalamus.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and experimental designs, the following diagrams are provided.
Signaling Pathways
Caption: Spiradoline's neuroendocrine signaling pathways.
Experimental Workflow
Caption: A typical in vivo experimental workflow.
Experimental Protocols
The following sections outline generalized methodologies for conducting in vivo studies to assess the neuroendocrine effects of this compound.
Animal Models
-
Species: Male Sprague-Dawley or Wistar rats are commonly used for neuroendocrine studies due to their well-characterized hormonal profiles.
-
Housing: Animals should be housed in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water to minimize stress-induced hormonal fluctuations.
-
Acclimatization: A minimum of one week of acclimatization to the housing facility is recommended before any experimental procedures.
Drug Administration
-
Compound: this compound (U-62066E) is typically dissolved in a sterile vehicle such as 0.9% saline.
-
Route of Administration: Subcutaneous (s.c.) or intraperitoneal (i.p.) injections are common routes for systemic administration in rodents. Intramuscular (i.m.) injection has been used in human studies.
-
Dosing: A dose-response study design is crucial to characterize the full pharmacological profile. Doses used in rat behavioral studies have ranged from 1.0 to 32.0 mg/kg. However, for neuroendocrine effects, lower doses, similar to those used in human studies (e.g., in the µg/kg range), may be more relevant and should be determined empirically.
Blood Sampling and Hormone Analysis
-
Method: To minimize stress-induced hormonal changes, blood samples should be collected via an indwelling jugular vein catheter. This allows for serial sampling from conscious, unrestrained animals.
-
Sampling Schedule: A baseline blood sample should be taken before drug administration. Subsequent samples should be collected at various time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes) to capture the peak hormonal response and its duration.
-
Hormone Quantification: Plasma or serum concentrations of prolactin, corticosterone, and luteinizing hormone can be determined using commercially available and validated enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs).
Discussion and Future Directions
The available data clearly indicate that this compound has significant neuroendocrine effects, primarily mediated by its agonist activity at kappa-opioid receptors. The stimulatory effects on the HPA axis and prolactin release are well-documented in humans. The inhibitory influence on the HPG axis is suggested by studies with other KOR agonists.
A critical gap in the current literature is the lack of comprehensive in vivo dose-response data for Spiradoline's effects on corticosterone and luteinizing hormone in animal models. Future research should focus on conducting detailed dose-ranging studies in rodents to establish the full neuroendocrine profile of this compound. Such studies will be invaluable for understanding the therapeutic potential and possible side effects of Spiradoline and other kappa-opioid receptor agonists in development. Furthermore, investigating the chronic effects of Spiradoline administration on these hormonal axes would provide crucial insights into potential long-term physiological adaptations.
References
Spiradoline Mesylate: An In-Depth Technical Guide to Blood-Brain Barrier Penetration and Central Nervous System Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiradoline (U-62,066E) is a potent and selective kappa-opioid receptor (KOR) agonist that has been the subject of considerable preclinical and clinical investigation. Its ability to readily cross the blood-brain barrier (BBB) is a key characteristic that allows it to exert significant effects on the central nervous system (CNS). This technical guide provides a comprehensive overview of the available scientific knowledge regarding the BBB penetration of Spiradoline Mesylate, its mechanism of action within the CNS, and the experimental methodologies relevant to its study.
Blood-Brain Barrier Penetration of this compound
Data on Brain and Plasma Concentrations
Despite extensive literature searches, specific quantitative data for brain-to-plasma concentration ratios of this compound could not be retrieved. The following table is provided as a template for such data, which would be critical for a complete pharmacokinetic profile.
| Animal Model | Dose (mg/kg) | Route of Administration | Time Post-Administration (min) | Mean Plasma Concentration (ng/mL) | Mean Brain Concentration (ng/g) | Brain-to-Plasma Ratio | Reference |
| Data Not Available | N/A | N/A | N/A | N/A | N/A | N/A | |
| Data Not Available | N/A | N/A | N/A | N/A | N/A | N/A |
Experimental Protocols
Detailed experimental protocols for specifically quantifying the BBB penetration of this compound are not explicitly outlined in the available literature. However, a general workflow for such an investigation in a rodent model can be inferred from standard pharmacokinetic study designs.
General Experimental Workflow for In Vivo BBB Penetration Study
A typical experimental workflow to determine the brain-to-plasma concentration ratio of a compound like Spiradoline would involve the following steps:
Figure 1: General workflow for an in vivo BBB penetration study.
Central Nervous System Mechanism of Action
Spiradoline's primary mechanism of action in the CNS is the agonism of the kappa-opioid receptor, a G-protein coupled receptor (GPCR). Activation of KOR by Spiradoline leads to the inhibition of neuronal activity, which underlies its various pharmacological effects, including the modulation of dopamine release.
Signaling Pathway of KOR-Mediated Inhibition of Dopamine Release
Upon binding to the kappa-opioid receptor on the presynaptic terminals of dopaminergic neurons, Spiradoline initiates a signaling cascade that ultimately reduces the release of dopamine into the synaptic cleft. This process involves the modulation of ion channel activity.
Figure 2: Signaling pathway of Spiradoline-mediated inhibition of dopamine release.
Key Steps in the Signaling Pathway:
-
Receptor Binding: Spiradoline binds to and activates the kappa-opioid receptor on the presynaptic membrane of a neuron.
-
G-Protein Activation: This activation leads to the dissociation of the associated inhibitory G-protein (Gi/o) into its Gαi/o and Gβγ subunits.
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with two types of ion channels:
-
It activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing an efflux of potassium ions (K+) from the neuron. This leads to hyperpolarization of the cell membrane, making it less likely to fire an action potential.[2][3]
-
It inhibits voltage-gated calcium channels (VGCCs), reducing the influx of calcium ions (Ca2+) into the presynaptic terminal.[4]
-
-
Inhibition of Neurotransmitter Release: The combined effects of membrane hyperpolarization and reduced intracellular calcium concentration prevent the fusion of dopamine-containing vesicles with the presynaptic membrane, thereby inhibiting the release of dopamine into the synaptic cleft.
Conclusion
This compound is a kappa-opioid receptor agonist that effectively penetrates the blood-brain barrier to exert its effects on the central nervous system. While quantitative data on its brain-to-plasma concentration ratio is lacking in publicly available literature, its centrally-mediated actions are well-documented. The primary mechanism of action involves the activation of kappa-opioid receptors, leading to the inhibition of neuronal activity, notably the suppression of dopamine release through the modulation of potassium and calcium ion channels. Further research providing detailed pharmacokinetic data, including brain uptake and clearance rates, would be invaluable for a more complete understanding of Spiradoline's CNS disposition and for the development of future CNS-targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of G protein gated inwardly rectifying potassium (GIRK) channels in keratinocytes mediates peripheral kappa opioid receptor-mediated antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Kir3 channel signaling complexes: focus on opioid receptor signaling [frontiersin.org]
- 4. Voltage-dependent kappa-opioid modulation of action potential waveform-elicited calcium currents in neurohypophysial terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Preclinical Analgesic Studies of Spiradoline Mesylate
This compound, a potent and selective kappa-opioid receptor agonist, was developed with the goal of producing a powerful analgesic without the significant side effects associated with mu-opioid receptor agonists, such as morphine[1][2]. This technical guide provides a comprehensive overview of the preclinical studies investigating the analgesic properties of spiradoline, detailing its mechanism of action, the experimental protocols used in its evaluation, and a summary of the quantitative findings.
Mechanism of Action: Kappa-Opioid Receptor Signaling
Spiradoline exerts its analgesic effects primarily through the activation of the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR)[1][3]. Upon binding, spiradoline initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and neurotransmitter release, thereby dampening the transmission of pain signals.
The binding of spiradoline to the KOR promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit of the associated heterotrimeric G protein. This causes the dissociation of the Gα and Gβγ subunits[4]. The activated Gα subunit inhibits adenylyl cyclase, leading to decreased cyclic adenosine monophosphate (cAMP) levels. The Gβγ subunit acts to inactivate voltage-gated calcium channels and activate G protein-coupled inwardly-rectifying potassium (GIRK) channels. The collective effect of these actions is a hyperpolarization of the neuron and a reduction in the release of nociceptive neurotransmitters.
Experimental Protocols for Analgesia Assessment
The analgesic properties of spiradoline have been documented in preclinical studies using various animal models of nociception. These tests assess the drug's ability to reduce the behavioral response to noxious stimuli.
Thermal Nociception Models
These models evaluate the response to painful heat stimuli and are particularly sensitive to centrally acting analgesics.
The hot-plate test measures the latency of a complex, supraspinally organized response to a constant temperature thermal stimulus.
-
Apparatus: A metal plate is maintained at a constant temperature (e.g., 52-56°C). An open-ended cylinder is often placed on the plate to confine the animal.
-
Procedure: An animal, typically a mouse or rat, is placed on the heated surface. The primary endpoints are the latencies to exhibit nocifensive behaviors, such as licking a hind paw or jumping. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
Data Analysis: The latency to respond is recorded before and after drug administration. An increase in latency indicates an analgesic effect.
First described by D'Amour and Smith in 1941, this test measures a spinal reflex to a thermal stimulus applied to the tail.
-
Apparatus: An apparatus that focuses a beam of high-intensity light or radiant heat onto a portion of the animal's tail.
-
Procedure: The animal is gently restrained, and its tail is exposed to the heat source. A timer starts with the heat application and stops when the animal flicks its tail away from the stimulus. A cut-off time is used to avoid injury.
-
Data Analysis: The latency to the tail flick is recorded. A dose-dependent increase in withdrawal latency suggests analgesia. A variation of this test uses cold water (Cold-Water Tail-Flick or CWTF) to assess antinociception.
Chemical Nociception Model: Acetic Acid-Induced Writhing Test
This test is a model of inflammatory pain and is sensitive to both centrally and peripherally acting analgesics. It assesses the response to a chemically induced, tonic pain state.
-
Apparatus: No specialized equipment is needed, other than an observation chamber.
-
Procedure: Mice are administered spiradoline or a vehicle control. After a set time (e.g., 30 minutes), a dilute solution of acetic acid (e.g., 0.6%) is injected intraperitoneally. The animal is then placed in an observation chamber.
-
Data Analysis: The number of "writhes" (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted over a specific period (e.g., 5-20 minutes). A reduction in the number of writhes compared to the control group indicates analgesia.
Quantitative Data from Preclinical Studies
The analgesic properties of spiradoline have been well-documented in mice and rats. The following tables summarize key quantitative findings from the literature.
Table 1: Receptor Binding and In Vivo Potency
| Parameter | Species | Value | Reference |
| Kᵢ (Kappa Receptor) | Guinea Pig | 8.6 nM | |
| Selectivity (KOR vs. MOR) | - | 84-fold | |
| Selectivity (KOR vs. DOR) | - | >100-fold | |
| ED₅₀ (Spiradoline) | Rat (Discriminative Stimulus) | 0.66 mg/kg | |
| ED₅₀ (U-50488H) | Rat (Discriminative Stimulus) | 8.71 mg/kg |
Kᵢ: Inhibitory constant, a measure of binding affinity. ED₅₀: Effective dose for 50% of the maximal response.
Table 2: Analgesic Effects in Thermal Nociception Models
| Test Model | Species | Spiradoline Dose Range | Outcome | Reference |
| Warm Water Tail-Withdrawal | Rat | 1.0 - 32.0 mg/kg | Dose-dependent increase in tail-withdrawal latency | |
| Cold-Water Tail-Flick | Rat | Not specified | Produced full antinociceptive agonism |
Discussion of Preclinical Findings
Preclinical studies consistently demonstrate that spiradoline possesses significant analgesic properties, primarily mediated through its agonist activity at kappa-opioid receptors. The (-)-enantiomer of spiradoline is responsible for its kappa agonist effects. The drug readily crosses the blood-brain barrier and has a relatively short duration of action, with peak effects observed around 30 minutes after administration in animal models.
In addition to its analgesic effects, spiradoline also interacts with the central dopaminergic system. It has been shown to decrease dopamine release in the striatum, which is thought to contribute to its effects on locomotor activity but not its analgesic action. This is a key distinction from mu-opioid agonists like morphine, where the dopaminergic system is implicated in both locomotor and analgesic effects.
Despite promising analgesic effects in preclinical models, the clinical development of spiradoline as a primary analgesic was hindered. In humans, it produced undesirable side effects such as diuresis, sedation, and dysphoria at doses lower than those required for effective analgesia.
Conclusion
This compound is a selective kappa-opioid receptor agonist with well-documented analgesic efficacy in a range of preclinical models of nociception, including thermal and chemical pain assays. Its mechanism of action is centered on the activation of KOR and the subsequent inhibition of nociceptive signaling pathways. While its potent analgesic profile was established in animal studies, adverse effects at sub-analgesic doses in humans have limited its clinical application for pain management. Nevertheless, spiradoline remains a valuable tool in research for exploring the function of the kappa-opioid system and its potential therapeutic applications in other areas, such as psychiatric conditions or as a neuroprotective agent.
References
The Antitussive Potential of Spiradoline Mesylate: A Technical Overview of Preclinical Evidence
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiradoline mesylate, a potent and selective kappa-opioid receptor (KOR) agonist, has demonstrated significant antitussive properties in preclinical animal models. This technical guide provides an in-depth analysis of the available quantitative data, detailed experimental methodologies, and the underlying signaling pathways associated with spiradoline's cough-suppressing effects. The information is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel antitussive therapies.
Introduction
Cough is a complex reflex and a common symptom of respiratory diseases. While it serves a protective function, chronic or excessive coughing can be debilitating. Current antitussive therapies, particularly those acting on the central nervous system, are often associated with undesirable side effects, highlighting the need for novel therapeutic agents with improved safety profiles. Kappa-opioid receptor agonists have emerged as a promising class of compounds for cough suppression.[1][2] this compound (formerly U-62,066E) is a highly selective KOR agonist that has been investigated for its pharmacological effects, including its potential as an antitussive.[3][4] This document synthesizes the key preclinical findings on the antitussive properties of this compound in animal models.
Quantitative Efficacy of this compound
The primary evidence for the antitussive efficacy of this compound comes from studies in a rat model of capsaicin-induced cough. The data, as reported by Kamei et al. (1990), demonstrates a dose-dependent reduction in cough frequency following both central and systemic administration.
| Animal Model | Administration Route | Dose | Mean Number of Coughs (± S.E.M.) | % Inhibition |
| Rat (Wistar) | Intracisternal (i.cist.) | Vehicle | 10.2 ± 0.6 | - |
| 1 nmol | 6.8 ± 0.7 | 33.3% | ||
| 3 nmol | 4.1 ± 0.5 | 59.8% | ||
| 10 nmol | 1.9 ± 0.4 | 81.4% | ||
| Rat (Wistar) | Intraperitoneal (i.p.) | Vehicle | 10.5 ± 0.5 | - |
| 0.1 mg/kg | 7.9 ± 0.6 | 24.8% | ||
| 0.3 mg/kg | 5.3 ± 0.4 | 49.5% | ||
| 1.0 mg/kg | 2.8 ± 0.5 | 73.3% | ||
| Data summarized from Kamei et al., 1990.[3] |
Experimental Protocols
The following is a detailed description of the experimental methodology used to assess the antitussive effects of this compound in the rat model.
Animal Model
-
Species: Rat
-
Strain: Wistar
-
Sex: Male
-
Weight: 200-250g
-
Housing: Animals were housed in a controlled environment with a 12-hour light/dark cycle and had free access to food and water.
Cough Induction
-
Tussive Agent: Capsaicin
-
Method: Conscious, unrestrained rats were placed individually in a double-chambered plethysmograph. The head chamber was exposed to a capsaicin aerosol (30 µM) generated by an ultrasonic nebulizer for 3 minutes.
-
Rationale: Capsaicin is a potent activator of sensory C-fibers in the airways, which are known to play a crucial role in the cough reflex.
Drug Administration
-
This compound (U-62,066E):
-
Intracisternal (i.cist.) Administration: Spiradoline was dissolved in saline and injected directly into the cisterna magna of anesthetized rats 15 minutes before capsaicin exposure. This method allows for the direct assessment of the drug's central effects.
-
Intraperitoneal (i.p.) Administration: Spiradoline was dissolved in saline and injected into the peritoneal cavity 30 minutes before capsaicin exposure. This route provides a systemic assessment of the drug's effects.
-
-
Antagonist Studies:
-
To confirm the involvement of kappa-opioid receptors, the selective KOR antagonist, nor-binaltorphimine, was administered prior to spiradoline. This resulted in a blockade of the antitussive effect of spiradoline, confirming its mechanism of action.
-
Cough Quantification
-
Method: The number of coughs was counted by a trained observer for a period of 5 minutes following the initiation of capsaicin aerosol exposure. Coughs were identified by their characteristic explosive sound and associated abdominal muscle contractions.
Experimental Workflow Diagram
Mechanism of Action and Signaling Pathways
This compound exerts its antitussive effect through the activation of kappa-opioid receptors (KORs), which are G-protein coupled receptors (GPCRs). The binding of spiradoline to KORs initiates a cascade of intracellular signaling events that ultimately lead to a reduction in the excitability of neurons involved in the cough reflex.
The canonical signaling pathway for KORs involves coupling to inhibitory G-proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the dissociation of the Gβγ subunit from the Gα subunit can modulate the activity of various ion channels, including the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. This leads to hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, thereby dampening the cough reflex signal.
Recent research also points to the involvement of mitogen-activated protein kinase (MAPK) pathways, such as p38 and JNK, in KOR signaling. Furthermore, some evidence suggests a potential interaction between the kappa-opioid system and the serotonergic system, specifically involving 5-HT1 receptors, in mediating antitussive effects.
Signaling Pathway Diagram
Conclusion
Preclinical data from rat models provides compelling evidence for the dose-dependent antitussive properties of this compound. The effect is mediated through the activation of central and peripheral kappa-opioid receptors, leading to the suppression of the cough reflex. The well-defined mechanism of action, involving the modulation of G-protein signaling and ion channel activity, presents a solid foundation for further investigation. While data in other animal models is currently limited, the robust findings in rats suggest that this compound and other selective KOR agonists represent a promising avenue for the development of novel and effective antitussive therapies with a potentially favorable side-effect profile compared to traditional opioid-based medications. Further research is warranted to fully elucidate the therapeutic potential of this compound in treating cough.
References
- 1. Kappa and Mu Opioid Receptors in Chronic Cough: Current Evidence and Future Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cough | Kappa and Mu Opioid Receptors in Chronic Cough: Current Evidence and Future Treatment | springermedicine.com [springermedicine.com]
- 3. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. σ1 Receptor Modulation of G-Protein-Coupled Receptor Signaling: Potentiation of Opioid Transduction Independent from Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Diuretic Action Mechanism of Spiradoline Mesylate
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Spiradoline Mesylate, a potent and selective kappa-opioid receptor (KOR) agonist, elicits a significant diuretic effect. This technical guide provides a comprehensive overview of the intricate mechanisms underlying this action, drawing upon key preclinical and clinical research. The primary mode of action involves the modulation of water and electrolyte homeostasis through both central and peripheral pathways. While the inhibition of arginine vasopressin (AVP) release has been a focal point of investigation, evidence from human studies suggests a more complex, potentially AVP-independent mechanism. This guide will delve into the nuanced signaling pathways, present quantitative data from pivotal studies in tabular format, detail experimental protocols, and provide visual representations of the proposed mechanisms through signaling pathway and workflow diagrams.
Introduction to Spiradoline and its Diuretic Properties
Spiradoline (U-62066E) is a high-affinity agonist for the kappa-opioid receptor, a G-protein coupled receptor (GPCR) widely distributed throughout the central and peripheral nervous systems, as well as in the kidney.[1][2] One of its most consistently observed physiological effects in both animals and humans is a pronounced diuresis, characterized by an increase in urine output.[3][4][5] This aquaretic effect, an increase in water excretion without a proportional increase in solute excretion, has positioned spiradoline and other KOR agonists as subjects of interest for conditions characterized by fluid retention.
Core Mechanism of Diuretic Action: A Multifaceted Pathway
The diuretic action of spiradoline is not attributed to a single, isolated mechanism but rather a convergence of central and peripheral effects. The prevailing hypotheses are centered on the modulation of the neurohypophyseal system and direct renal actions.
Central Nervous System: The Vasopressin Controversy
A significant body of preclinical evidence, primarily from rodent models, points towards the inhibition of arginine vasopressin (AVP) secretion from the posterior pituitary as the principal mechanism for KOR agonist-induced diuresis.
-
Evidence for AVP Inhibition in Rodents: Studies in rats have demonstrated that KOR agonists, including spiradoline, suppress plasma AVP levels, and this effect is correlated with increased urine output. Furthermore, the diuretic effect is absent in Brattleboro rats, a strain genetically deficient in AVP.
-
Contradictory Findings in Humans: A pivotal clinical study in healthy male subjects administered spiradoline found a significant increase in urine output and a decrease in urine osmolality, consistent with water diuresis. However, this study reported no significant change in plasma vasopressin concentrations. This finding suggests that in humans, the diuretic effect of spiradoline may be mediated by mechanisms independent of or supplementary to AVP suppression.
Peripheral Mechanisms: Direct Renal and Adrenal Involvement
Beyond the central regulation of AVP, peripheral mechanisms are also implicated in the diuretic action of spiradoline.
-
Renal Kappa-Opioid Receptors: KORs are expressed in the kidney, and their activation is thought to directly influence renal function. Recent research suggests that KOR activation in podocytes can lead to an influx of calcium, potentially altering glomerular filtration. Some studies in anesthetized rats have shown that KOR agonists can increase the glomerular filtration rate (GFR).
-
Interaction with Renal Adrenergic Systems: There is evidence to suggest an interplay between the kappa-opioid and adrenergic systems in the kidney. Studies have indicated that the diuretic effect of KOR agonists in rats can be attenuated by α2-adrenoceptor antagonists, suggesting a peripheral mechanism involving the stimulation of renal α2-receptors.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the quantitative data from key studies investigating the diuretic effects of spiradoline and other KOR agonists.
Table 1: Human Clinical Trial Data on Spiradoline (U-62066E)
| Parameter | Placebo | Spiradoline (Dose) | Antagonist (Naloxone) | Reference |
| Urine Volume | Baseline | Significant increase | High dose antagonized effect | |
| Urine Osmolality | Baseline | Significant decrease | High dose antagonized effect | |
| Plasma Vasopressin | No significant change | No significant change | Not reported | |
| Renal Blood Velocity | No significant change | No significant change | Not reported |
Table 2: Preclinical Data in Rodent Models
| Animal Model | KOR Agonist (Dose) | Effect on Urine Volume | Effect on Urine Osmolality | Effect on Plasma AVP | Reference |
| Normally Hydrated Rats | Spiradoline (3.2 mg/kg) | Significant increase | Not reported | Not reported | |
| Water-Deprived Rats | Bremazocine, U-50,488 | Marked increase | Not reported | Markedly suppressed | |
| Brattleboro Rats (AVP deficient) | U-50,488H | Attenuated diuresis | Not reported | Not applicable | |
| Anesthetized Rats | U-50,488H (10 mg/kg) | Diuresis | Not reported | Not reported | |
| Spontaneously Hypertensive Rats | U-50,488H | Greater increase than in normotensive rats | Not reported | Significant decrease |
Table 3: Effects on Electrolyte Excretion and Renal Hemodynamics
| Study Population | KOR Agonist | Effect on Na+ Excretion | Effect on K+ Excretion | Effect on GFR | Effect on Renal Blood Flow | Reference |
| Anesthetized Rats | U-50,488H | Antinatriuresis | Antikaliuresis | Increase | Not reported | |
| Sprague-Dawley Rats | Nalfurafine | Antinatriuresis | Antikaliuresis | Not reported | Not reported | |
| Male Wistar Rats | U-50,488H | Significant increase | Significant increase | Not reported | Not reported | |
| Humans | Spiradoline | No significant change | No significant change | Not directly measured | No change in velocity |
Experimental Protocols
This section outlines the methodologies employed in key studies to investigate the diuretic action of spiradoline.
Human Clinical Trial Protocol (Based on Rimoy et al., 1991)
-
Study Design: A randomized, double-blind, placebo-controlled, crossover study.
-
Subjects: Healthy male volunteers.
-
Procedure:
-
Subjects were hydrated with water.
-
An indwelling intravenous cannula was inserted for blood sampling.
-
Baseline measurements of urine volume, urine osmolality, plasma vasopressin, and renal artery blood flow velocity (using Doppler ultrasound) were taken.
-
Subjects received an intramuscular injection of either spiradoline, placebo, or spiradoline in combination with the opioid antagonist naloxone (low and high doses).
-
Urine and blood samples were collected at regular intervals for 6 hours post-injection.
-
-
Analysis: Urine volume was measured, and urine and plasma osmolality were determined. Plasma vasopressin was measured by radioimmunoassay.
Preclinical Protocol in Rodents (General Composite)
-
Animal Models:
-
Standard Rodents: Male Sprague-Dawley or Wistar rats were commonly used.
-
Brattleboro Rats: Homozygous rats lacking vasopressin were used to investigate the role of AVP.
-
-
Drug Administration: Spiradoline or other KOR agonists were administered via subcutaneous or intraperitoneal injection. The opioid antagonist naloxone or the selective KOR antagonist nor-binaltorphimine (nor-BNI) was used to confirm receptor-mediated effects.
-
Hydration Status: Experiments were conducted in normally hydrated, water-loaded, or water-deprived animals to assess the influence of hydration state on the diuretic response.
-
Data Collection:
-
Rats were housed in metabolic cages for urine collection.
-
Urine volume was measured gravimetrically or volumetrically at specified time points.
-
Urine osmolality and electrolyte concentrations (Na+, K+) were determined.
-
Blood samples were collected for the measurement of plasma AVP by radioimmunoassay.
-
In some studies, renal clearance techniques were used to measure GFR and renal plasma flow.
-
Signaling Pathways and Visualizations
The diuretic action of spiradoline is initiated by its binding to the kappa-opioid receptor, a Gi/Go-coupled GPCR. The subsequent intracellular signaling cascades are complex and context-dependent.
Proposed Central Signaling Pathway for AVP Inhibition
In the hypothalamus, activation of KOR on vasopressinergic neurons is thought to inhibit their firing and subsequent AVP release from the posterior pituitary. This is likely mediated through the Gi/o pathway, leading to inhibition of adenylyl cyclase, reduced cAMP levels, and modulation of ion channel activity (e.g., activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels).
Caption: Proposed Central Signaling Pathway of Spiradoline.
Proposed Peripheral Signaling Pathway in the Kidney
In the kidney, KOR activation on podocytes has been shown to induce calcium influx. The precise downstream effects on glomerular filtration are still under investigation but may involve alterations in the cytoskeleton and slit diaphragm dynamics. The KOR is a GPCR that can signal through both G-protein dependent and β-arrestin pathways. While the G-protein pathway is often associated with therapeutic effects, β-arrestin signaling can mediate other effects.
Caption: Proposed Peripheral Signaling Pathway in the Kidney.
Experimental Workflow for Investigating Diuretic Mechanisms
The following diagram illustrates a typical experimental workflow to dissect the central versus peripheral mechanisms of spiradoline-induced diuresis.
Caption: Experimental Workflow for Diuretic Mechanism Study.
Conclusion and Future Directions
The diuretic action of this compound is a complex phenomenon involving both central and peripheral kappa-opioid receptor-mediated pathways. While the inhibition of vasopressin is a well-established mechanism in preclinical models, human studies point to a more nuanced picture where AVP-independent mechanisms likely play a significant role. Direct renal effects, including modulation of glomerular function and interaction with the adrenergic system, are emerging as important contributors.
For researchers and drug development professionals, a deeper understanding of these multifaceted mechanisms is crucial. Future research should focus on:
-
Elucidating the precise intracellular signaling cascades in human renal cells following KOR activation.
-
Conducting further clinical studies with refined methodologies to definitively clarify the role of vasopressin in humans.
-
Investigating the therapeutic potential of biased KOR agonists that selectively activate pathways leading to diuresis while minimizing undesirable side effects.
By unraveling the complexities of spiradoline's diuretic action, the scientific community can better leverage the therapeutic potential of kappa-opioid receptor modulation for a range of clinical applications.
References
- 1. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 2. Kappa Opioid Agonist-Induced Diuresis: Characteristics, Mechanisms, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Filtering the Signal: Kappa Opioid Receptors in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultra-long antagonism of kappa opioid agonist-induced diuresis by intracisternal nor-binaltorphimine in monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Behavioral Characterization of κ Opioid Receptor Agonist Spiradoline and Cannabinoid Receptor Agonist CP55940 Mixtures in Rats - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroprotective Potential of Spiradoline Mesylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiradoline mesylate, a potent and selective kappa-opioid receptor (KOR) agonist, has emerged as a compound of interest for its neuroprotective capabilities. Initially developed as an analgesic, its side-effect profile has limited its clinical use in that capacity. However, preclinical evidence, particularly in models of cerebral ischemia, suggests a significant potential for mitigating neuronal damage. This technical guide provides an in-depth overview of the neuroprotective properties of this compound, detailing its mechanism of action, summarizing key experimental findings, and outlining the methodologies employed in its investigation. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development.
Introduction
Neurodegenerative diseases and acute neuronal injuries, such as stroke, represent a significant and growing unmet medical need. The complex pathophysiology of these conditions necessitates the exploration of novel therapeutic strategies. The kappa-opioid receptor (KOR) system, a component of the endogenous opioid system, has been identified as a promising target for neuroprotection[1]. Activation of KORs has been shown to modulate a variety of physiological processes, including pain, mood, and inflammation[1]. Spiradoline (U-62,066E) is a highly selective KOR agonist with a Ki of 8.6 nM in guinea pigs[2]. While its clinical development as an analgesic has been hampered by side effects such as diuresis, sedation, and dysphoria, its potential as a neuroprotective agent warrants further investigation[2][3]. This guide synthesizes the current knowledge on the neuroprotective effects of this compound, with a focus on the underlying mechanisms and experimental evidence.
Mechanism of Action: Kappa-Opioid Receptor-Mediated Neuroprotection
Spiradoline exerts its neuroprotective effects primarily through the activation of kappa-opioid receptors, which are G-protein coupled receptors (GPCRs) widely distributed throughout the central nervous system. The binding of Spiradoline to KORs initiates a cascade of intracellular signaling events that are believed to contribute to its neuroprotective actions.
Signaling Pathways
The activation of KOR by agonists like Spiradoline leads to the engagement of both G-protein dependent and independent signaling pathways. The canonical pathway involves the activation of Gi/o proteins, which in turn modulate the activity of several downstream effectors.
A diagram illustrating the proposed signaling pathway is presented below:
Key Molecular Mechanisms
-
Inhibition of Nitric Oxide Synthase (NOS): Studies on KOR agonists suggest a mechanism involving the attenuation of ischemia-evoked nitric oxide production. Excessive nitric oxide is a key mediator of neuronal damage during ischemic events.
-
Upregulation of STAT3 Signaling: Evidence suggests that KOR agonists can promote the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). The STAT3 signaling pathway is known to be involved in cell survival and anti-apoptotic processes.
-
Modulation of Ion Channels: Activation of KORs can lead to the inhibition of voltage-gated calcium channels, reducing calcium influx which is a critical step in excitotoxicity. Additionally, activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels can cause hyperpolarization of the neuronal membrane, reducing neuronal excitability.
-
Inhibition of Dopamine Release: Spiradoline has been shown to decrease dopamine release, which may contribute to its neuroprotective effects in certain contexts, although this is more closely linked to its behavioral effects.
Experimental Evidence and Data
The neuroprotective effects of this compound have been primarily investigated in in vivo models of cerebral ischemia. A key study by Gupta et al. (2019) provides significant quantitative data on its efficacy.
In Vivo Studies: Focal Cerebral Ischemia Model
A study investigating the neuroprotective effect of Spiradoline in a rat model of focal cerebral ischemia induced by carotid artery occlusion demonstrated significant improvements in behavioral and biochemical parameters.
Spiradoline treatment significantly antagonized cognitive and sensorimotor deficits induced by ischemia.
| Behavioral Test | Parameter | Vehicle Control | Spiradoline-Treated |
| 8-Arm Radial Maze | Working Memory Errors | Increased | Significantly Reduced (p<0.05) |
| Elevated Plus Maze | Transfer Latency Time | Decreased | Significantly Increased (p<0.05) |
| Neurologic Scoring | Sensorimotor Deficits | Present | Significantly Antagonized (p<0.05) |
Treatment with Spiradoline led to a significant restoration of antioxidant levels and a reduction in brain edema.
| Biochemical Parameter | Vehicle Control | Spiradoline-Treated |
| Antioxidant Levels | Depleted | Significantly Restored (p<0.05) |
| Acetylcholinesterase | Increased | Significantly Restored (p<0.05) |
| Brain Edema | Present | Significantly Antagonized (p<0.05) |
| Hemispheric Water Content | Increased | Significantly Reduced (p<0.05) |
Experimental Protocols
The following section details the methodologies employed in a key in vivo study to assess the neuroprotective potential of this compound.
Animal Model of Focal Cerebral Ischemia
A flowchart of the experimental workflow is provided below:
-
Animals: Adult male Wistar rats were used for the study.
-
Induction of Ischemia: Focal cerebral ischemia was induced by carotid artery occlusion.
-
Drug Administration: this compound was administered intraperitoneally.
-
Behavioral Assessment:
-
Cognitive Function: Assessed using the 8-arm radial maze (to evaluate working memory) and the elevated plus maze (to measure transfer latency).
-
Sensorimotor Function: Evaluated using a neurologic scoring system.
-
-
Biochemical Assessment:
-
Antioxidant Status: Levels of endogenous antioxidants in the brain were measured.
-
Acetylcholinesterase Activity: Measured as an indicator of cholinergic function.
-
Brain Edema: Assessed by measuring brain swelling and hemispheric water content.
-
Discussion and Future Directions
The available preclinical data strongly suggest that this compound possesses significant neuroprotective properties, particularly in the context of ischemic brain injury. Its mechanism of action, centered on the activation of kappa-opioid receptors, offers a distinct therapeutic approach compared to many existing neuroprotective strategies. The ability of Spiradoline to mitigate behavioral deficits and adverse biochemical changes in animal models is promising.
However, several aspects require further elucidation. The precise contribution of the various downstream signaling pathways to the overall neuroprotective effect of Spiradoline needs to be dissected in more detail. While in vivo data is compelling, further in vitro studies using neuronal cell cultures subjected to various insults (e.g., excitotoxicity, oxidative stress) would provide a more mechanistic understanding of its cytoprotective effects.
A significant hurdle for the clinical translation of Spiradoline as a neuroprotective agent is its known side-effect profile, including dysphoria and sedation. Future research could focus on the development of biased KOR agonists that preferentially activate the neuroprotective signaling pathways while minimizing the engagement of pathways responsible for adverse effects. Such "functionally selective" ligands could unlock the full therapeutic potential of targeting the kappa-opioid receptor for the treatment of neurodegenerative and acute neurological disorders.
Conclusion
This compound demonstrates considerable neuroprotective potential, primarily through the activation of the kappa-opioid receptor and subsequent modulation of intracellular signaling cascades that promote cell survival and reduce neuronal damage. The experimental evidence, particularly from in vivo models of cerebral ischemia, supports its efficacy in improving both behavioral and biochemical outcomes. While challenges related to its side-effect profile remain, Spiradoline serves as a valuable pharmacological tool for understanding the role of the KOR system in neuroprotection and as a lead compound for the development of novel, safer neuroprotective agents. This technical guide provides a foundational resource for researchers aiming to build upon the current understanding of this compound's therapeutic potential in the realm of neuroprotection.
References
Methodological & Application
Application Notes and Protocols for Spiradoline Mesylate in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiradoline (U-62066) is a potent and selective kappa-opioid receptor (KOR) agonist.[1] These application notes provide detailed experimental protocols for the use of Spiradoline Mesylate in mice, focusing on analgesic and locomotor activity assays. This document summarizes quantitative data, outlines methodologies for key experiments, and includes visualizations of the relevant signaling pathway and experimental workflows to guide researchers in their study design. Spiradoline easily crosses the blood-brain barrier and has a relatively short duration of action, with peak effects observed around 30 minutes after administration.[2]
Data Presentation
Table 1: Dosage and Administration of this compound in Mice
| Parameter | Details | Reference |
| Chemical Name | (5α,7α,8β)-(±)-3,4-dichloro-N-methyl-N-[7-(1-pyrrolidinyl)-1-oxaspiro[4.5]dec-8-yl]benzeneacetamide monomethanesulfonate | [3] |
| Molecular Formula | C₂₂H₃₀Cl₂N₂O₂ · CH₄O₃S | |
| Molecular Weight | 525.5 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in saline. Also soluble in a vehicle of 10% DMSO, 10% Tween-80, and 80% sterile water.[1][4] | |
| Storage | Store at -20°C for long-term stability. |
Table 2: Summary of Effective Doses of this compound in Mice for Various Assays
| Assay | Dose Range (mg/kg) | Route of Administration | Observed Effect | Reference |
| Tail-Pinch Test (Analgesia) | 0.3 - 0.6 | Intramuscular (i.m.) | Significant prolongation of latency to tail withdrawal. | |
| Locomotor Activity | 3 - 10 | Intraperitoneal (i.p.) | No significant change in morphine-induced hyperactivity. | |
| Locomotor Activity | 30 | Intraperitoneal (i.p.) | Significant blockade of morphine-induced hyperactivity. | |
| Locomotor Activity | 3.0 | Not Specified | Locomotor activity similar to saline control. | |
| Locomotor Activity | 10 | Not Specified | Reduced locomotor activity compared to saline control. |
Mechanism of Action and Signaling Pathway
Spiradoline is a selective agonist for the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR). The activation of KOR by spiradoline initiates a signaling cascade that is primarily coupled through the inhibitory G protein, Gαi/o. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits, dissociated from the Gα subunit, can modulate the activity of ion channels, such as inwardly rectifying potassium channels and voltage-gated calcium channels. Furthermore, KOR activation can trigger downstream signaling through mitogen-activated protein kinase (MAPK) pathways, including p38 and JNK, which are thought to mediate some of the dysphoric and aversive effects of kappa-opioid agonists.
Experimental Protocols
Assessment of Analgesia: Tail-Pinch Test
This protocol is adapted from studies investigating the analgesic effects of this compound in mice.
Objective: To evaluate the analgesic efficacy of this compound by measuring the latency to respond to a noxious mechanical stimulus.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Mice (e.g., male C57BL/6J, 10-12 weeks old)
-
Artery clip or similar device to apply pressure to the tail
-
Stopwatch
Procedure:
-
Animal Acclimation: Acclimate mice to the testing room for at least 1-2 hours before the experiment.
-
Drug Preparation: Dissolve this compound in the chosen vehicle to the desired concentration.
-
Drug Administration: Administer this compound (e.g., 0.3-0.6 mg/kg) or vehicle via intramuscular (i.m.) injection.
-
Pre-treatment Time: Allow for a 15-minute pre-treatment period after injection for the drug to take effect.
-
Nociceptive Testing:
-
Gently restrain the mouse.
-
Apply the artery clip to the base of the tail to induce a painful stimulus.
-
Simultaneously start the stopwatch.
-
Observe the mouse for a response, which may include biting the clip, vocalization, or vigorous tail flicking.
-
Stop the stopwatch as soon as a clear response is observed and record the latency.
-
A cut-off time of 15 seconds is recommended to prevent tissue damage.
-
-
Data Analysis: Compare the mean latency times between the this compound-treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA).
Assessment of Locomotor Activity: Open-Field Test
This protocol is based on studies evaluating the effect of this compound on spontaneous and drug-induced locomotor activity.
Objective: To measure the effect of this compound on horizontal locomotor activity in mice.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or 10% DMSO/10% Tween-80/80% water)
-
Mice (e.g., male ICR mice, 6-8 weeks old)
-
Open-field apparatus (e.g., a square or circular arena with automated beam breaks or video tracking software)
-
(Optional) A psychostimulant such as methamphetamine or morphine to assess effects on induced hyperactivity.
Procedure:
-
Animal Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Drug Preparation: Dissolve this compound in the appropriate vehicle to the desired concentration.
-
Habituation: Place the mice individually into the open-field arena and allow them to habituate for 30 minutes.
-
Drug Administration: Administer this compound (e.g., 3, 10, or 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Testing: Immediately place the mice back into the open-field arena and record locomotor activity for a specified duration (e.g., 180 minutes). Activity is typically measured as distance traveled, number of beam breaks, or time spent moving.
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5 or 10 minutes) to observe the time course of the drug's effect. Compare total activity between drug-treated and vehicle-treated groups using appropriate statistical methods.
References
- 1. The Effects of Repeated Opioid Administration on Locomotor Activity: I. Opposing Actions of μ and κ Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kappa Receptors – Opioid Peptides [sites.tufts.edu]
- 3. Effects of this compound, a selective kappa-opioid-receptor agonist, on the central dopamine system with relation to mouse locomotor activity and analgesia. | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Intraperitoneal Administration of Spiradoline Mesylate in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiradoline mesylate is a potent and selective kappa-opioid receptor (KOR) agonist.[1] In preclinical research, it is frequently administered to rats via the intraperitoneal (IP) route to investigate its physiological and behavioral effects, including analgesia, alterations in locomotor activity, and its influence on the central dopamine system.[1][2] This document provides detailed application notes and protocols for the intraperitoneal administration of this compound in rats, intended to guide researchers in designing and executing their studies.
Data Presentation
Behavioral Effects of Intraperitoneal this compound in Rats
The following tables summarize the dose-dependent effects of this compound administered intraperitoneally on locomotor activity and analgesia in rats.
| Dose (mg/kg, IP) | Observed Effect on Locomotor Activity | Reference |
| 3 | No significant effect on spontaneous locomotor activity. | [3] |
| 10 | Decreased spontaneous locomotor activity. | [3] |
| 30 | Significantly decreased spontaneous locomotor activity. |
| Dose (mg/kg, IP) | Observed Analgesic Effect (Tail-Withdrawal Latency) | Reference |
| 1.0 - 32.0 | Dose-dependent increase in tail-withdrawal latency. | |
| 3.2 | Significant increase in urine output at doses that also affect motor activity. |
Note: ED50 values for antinociception have been reported to be approximately 7.74 mg/kg (i.p.) in a warm water tail-withdrawal procedure.
Pharmacokinetic Data
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Sterile 0.9% saline solution (vehicle)
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Aseptically weigh the this compound powder and transfer it to a sterile vial.
-
Add the appropriate volume of sterile 0.9% saline to the vial. Spiradoline is typically dissolved in saline for injection.
-
Vortex the solution until the this compound is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial.
-
Store the prepared solution appropriately, protected from light, and as recommended by the manufacturer.
Intraperitoneal Injection Protocol in Rats
This protocol is based on established guidelines for intraperitoneal injections in rodents.
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (23-25 gauge)
-
70% ethanol or other suitable disinfectant
-
Appropriate personal protective equipment (gloves, lab coat)
Procedure:
-
Animal Restraint:
-
Two-person technique (recommended): One person restrains the rat by holding its head between the index and middle fingers and wrapping the remaining fingers around the thoracic cavity. The other hand secures the rear feet and tail. The rat should be held in a dorsal recumbency position with the head tilted slightly downward.
-
One-person technique: The rat can be wrapped in a towel to restrain its head and limbs, then gently rotated into dorsal recumbency.
-
-
Injection Site Identification: Locate the lower right quadrant of the rat's abdomen. This site is preferred to avoid puncturing the cecum, which is typically located on the left side.
-
Site Preparation: Disinfect the injection site with a swab soaked in 70% ethanol.
-
Needle Insertion:
-
Insert the needle, bevel up, at a 30-40° angle to the abdominal wall.
-
Advance the needle through the skin and abdominal muscle layers into the peritoneal cavity. A slight "pop" may be felt as the needle enters the cavity.
-
-
Aspiration: Gently pull back on the syringe plunger to ensure that no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is aspirated. If either is observed, withdraw the needle and reinject at a different site with a new sterile needle.
-
Injection: If aspiration is clear, inject the solution at a steady rate. The maximum recommended injection volume for rats is typically less than 10 ml/kg.
-
Withdrawal and Post-injection Care:
-
Withdraw the needle smoothly.
-
Place the syringe and needle directly into a sharps container without recapping.
-
Return the rat to its cage and monitor it for any adverse reactions.
-
Visualizations
Signaling Pathway of Kappa-Opioid Receptor Activation
Caption: Spiradoline activates KOR, leading to G-protein and β-arrestin signaling.
Experimental Workflow for Intraperitoneal Administration and Behavioral Assessment
Caption: Workflow for IP injection and subsequent behavioral testing in rats.
References
Application Notes and Protocols: Dosing Schedule for Spiradoline Mesylate in Locomotor Activity Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing schedules and experimental protocols for studying the effects of Spiradoline Mesylate on locomotor activity in preclinical models. This compound is a potent and selective kappa-opioid receptor (KOR) agonist that has been shown to modulate locomotor activity, primarily through its interaction with the central dopaminergic system.[1][2][3] Understanding the appropriate dosing and experimental design is crucial for accurately assessing its therapeutic potential and side-effect profile.[4]
Quantitative Data Summary
The following tables summarize the dosing schedules of this compound used in locomotor activity studies in both mice and rats, as reported in the scientific literature.
Table 1: Dosing Schedule of this compound in Mice
| Dose (mg/kg) | Route of Administration | Effect on Locomotor Activity | Context |
| 3, 10, 30 | Intraperitoneal (i.p.) | No significant change in morphine-induced hyperactivity at 3 and 10 mg/kg; significant blockade at 30 mg/kg.[1] | Pretreatment 30 minutes before subcutaneous morphine (10 mg/kg). Locomotor activity measured for 180 minutes. |
| 10 | Intraperitoneal (i.p.) | Inhibition of methamphetamine-induced locomotor activity. | Administered after exploratory behavior ceased and immediately before subcutaneous methamphetamine (2 mg/kg). Locomotor activity measured for 240 minutes. |
| Not Specified | Not Specified | Decreased spontaneous locomotor activity. | General finding from a study investigating the role of the central dopaminergic system. |
Table 2: Dosing Schedule of this compound in Rats
| Dose (mg/kg) | Route of Administration | Effect on Locomotor Activity | Context |
| 3.0 | Not Specified | Locomotor activity approximated that of saline control over five test sessions. | Repeated administration every other day for 10 days. |
| 10 | Not Specified | Reduced locomotor activity relative to saline control throughout the treatment period. | Repeated administration every other day for 10 days. |
| 10 | Not Specified | Blocked the increase in locomotor activity produced by 10 mg/kg morphine. | Co-administration with morphine over 5 days of treatment. |
Experimental Protocols
This section details the methodologies for conducting locomotor activity studies with this compound.
Protocol 1: Assessment of this compound on Spontaneous and Drug-Induced Locomotor Activity in Mice
1. Objective: To evaluate the effect of this compound on spontaneous locomotor activity and its potential to modulate hyperactivity induced by a psychostimulant (e.g., methamphetamine or morphine).
2. Materials:
- This compound (dissolved in sterile 0.9% saline)
- Methamphetamine hydrochloride or Morphine sulfate
- Male Swiss-Webster mice
- Locomotor activity chambers (e.g., automated activity monitors with infrared beams)
- Standard laboratory animal housing and husbandry equipment
3. Experimental Procedure:
- Animal Acclimation: House mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle for at least one week before the experiment. Provide ad libitum access to food and water.
- Habituation: On the day of the experiment, place individual mice in the locomotor activity chambers and allow them to habituate for at least 30 minutes to minimize novelty-induced hyperactivity.
- Drug Administration:
- Spontaneous Activity: Administer this compound (e.g., 3, 10, 30 mg/kg, i.p.) or vehicle (saline) to different groups of mice.
- Drug-Induced Hyperactivity:
- Administer this compound (e.g., 3, 10, 30 mg/kg, i.p.) or vehicle.
- After a 30-minute pretreatment period, administer the psychostimulant (e.g., morphine 10 mg/kg, s.c., or methamphetamine 2 mg/kg, s.c.).
- Data Collection: Immediately after the final injection, record locomotor activity (e.g., distance traveled, beam breaks) for a predetermined period (e.g., 180-240 minutes).
4. Data Analysis:
- Analyze the total distance traveled or the number of beam breaks using statistical methods such as one-way or two-way analysis of variance (ANOVA), followed by post-hoc tests (e.g., Dunnett's test) for multiple comparisons. A p-value of < 0.05 is typically considered statistically significant.
Protocol 2: Evaluation of Repeated Dosing of this compound on Locomotor Activity in Rats
1. Objective: To determine the effects of repeated administration of this compound on locomotor activity and its interaction with a µ-opioid agonist.
2. Materials:
- This compound (dissolved in sterile 0.9% saline)
- Morphine sulfate
- Male Sprague-Dawley rats
- Locomotor activity chambers
3. Experimental Procedure:
- Animal Acclimation: As described in Protocol 1.
- Treatment Schedule: Administer drugs every other day for a total of 10 days (five test sessions).
- Drug Administration:
- Spiradoline Alone: Administer this compound (e.g., 3.0 or 10 mg/kg) or vehicle.
- Co-administration: Administer this compound (e.g., 10 mg/kg) in combination with morphine (e.g., 10 mg/kg).
- Data Collection: Following each drug administration, place the rats in the locomotor activity chambers and record activity for a specified duration.
4. Data Analysis:
- Analyze locomotor activity data (e.g., distance traveled in centimeters) using repeated measures ANOVA to assess changes across the treatment days. Post-hoc tests can be used to compare specific treatment groups and days.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for locomotor activity studies.
Caption: Proposed signaling pathway for this compound-induced reduction in locomotor activity.
Caption: General experimental workflow for a locomotor activity study.
References
- 1. Effects of this compound, a selective kappa-opioid-receptor agonist, on the central dopamine system with relation to mouse locomotor activity and analgesia. | Semantic Scholar [semanticscholar.org]
- 2. Effects of this compound, a Selective κ-Opioid-Receptor Agonist, on the Central Dopamine System with Relation to Mouse Locomotor Activity and Analgesia [jstage.jst.go.jp]
- 3. A review of the properties of spiradoline: a potent and selective kappa-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Signaling underlying kappa opioid receptor-mediated behaviors in rodents [frontiersin.org]
Application Notes and Protocols for Whole-Cell Patch-Clamp Recording with Spiradoline Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiradoline Mesylate is a potent and selective agonist for the kappa-opioid receptor (KOR), a G protein-coupled receptor involved in a variety of physiological processes including analgesia, diuresis, and modulation of mood. In neuroscience and drug development, understanding the electrophysiological effects of compounds like Spiradoline is crucial for elucidating their mechanism of action and potential therapeutic applications. Whole-cell patch-clamp recording is a gold-standard electrophysiological technique that allows for the detailed study of how a compound modulates ion channel activity and neuronal excitability.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in whole-cell patch-clamp experiments. The information is intended to guide researchers in designing and executing experiments to investigate the effects of Spiradoline on neuronal ion channels and synaptic transmission.
Data Presentation: Quantitative Effects of this compound and Other Kappa-Opioid Agonists
The following tables summarize the quantitative data on the effects of this compound and other selective kappa-opioid receptor agonists on various ion channels, as determined by electrophysiological studies.
| Compound | Channel Type | Cell Type | Method | Key Findings | Reference |
| Spiradoline | Rat Neuronal Sodium Channels | Xenopus oocytes | Two-electrode voltage clamp | Tonic block with an EC50 of 34 ± 5 µM. Exhibited frequency-dependent blockade. | [1] |
| Spiradoline | Rat Heart Sodium Channels | Xenopus oocytes | Two-electrode voltage clamp | Tonic block with an EC50 of 183 ± 13 µM. | [1] |
| Spiradoline | Mutant (IFMQ3) Neuronal Sodium Channels (lacking fast inactivation) | Xenopus oocytes | Two-electrode voltage clamp | Tonic block with an EC50 of 130 ± 34 µM. | [1] |
| U-50,488H (another selective κ-agonist) | High-Voltage-Activated (HVA) Ca2+ Channels | Globus Pallidus Neurons | Whole-cell patch clamp | >30% maximal inhibition of HVA Ca2+ currents. | |
| U-50,488H | Calcium Channels | Dorsal Root Ganglion Neurons | Whole-cell patch clamp | 10 µM inhibited calcium channel currents in 75.5% of recorded cells. |
Signaling Pathway of Kappa-Opioid Receptor Activation
Activation of the kappa-opioid receptor (KOR) by an agonist like Spiradoline initiates a signaling cascade that ultimately modulates neuronal activity. The diagram below illustrates the key steps in this pathway.
Caption: Kappa-opioid receptor signaling pathway.
Experimental Protocols
Preparation of Solutions
a) Artificial Cerebrospinal Fluid (aCSF) for Slice Preparation and Recording:
| Component | Concentration (mM) |
| NaCl | 125 |
| KCl | 2.5 |
| NaH2PO4 | 1.25 |
| MgCl2 | 1 |
| CaCl2 | 2 |
| NaHCO3 | 25 |
| Glucose | 25 |
Instructions: Prepare fresh on the day of the experiment. Continuously bubble with 95% O2 / 5% CO2 (carbogen) for at least 30 minutes before use and throughout the experiment to maintain pH at ~7.4.
b) Intracellular (Pipette) Solution:
| Component | Concentration (mM) |
| K-Gluconate | 135 |
| KCl | 10 |
| HEPES | 10 |
| EGTA | 1 |
| Mg-ATP | 2 |
| Na-GTP | 0.3 |
Instructions: Adjust pH to 7.2-7.3 with KOH. Filter through a 0.22 µm syringe filter and store in aliquots at -20°C. Thaw on ice before use.
c) this compound Stock Solution:
Instructions: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile water or a suitable solvent as per the manufacturer's instructions. Store in aliquots at -20°C or below, protected from light. Dilute the stock solution to the desired final concentrations in aCSF immediately before application.
Neuronal Culture or Brain Slice Preparation
This protocol can be adapted for both primary neuronal cultures and acute brain slices. For acute brain slices, follow standard procedures for brain extraction, slicing (e.g., with a vibratome in ice-cold, oxygenated aCSF), and recovery.
Whole-Cell Patch-Clamp Recording Protocol
The following workflow outlines the key steps for performing whole-cell patch-clamp recordings to investigate the effects of this compound.
Caption: Experimental workflow for whole-cell patch-clamp.
Detailed Steps:
-
Preparation: Ensure all solutions are fresh and properly oxygenated. Turn on all electrophysiology equipment (amplifier, digitizer, perfusion system) to allow for stabilization.
-
Pipette Preparation: Pull glass capillaries to achieve a resistance of 3-7 MΩ when filled with the intracellular solution. Fire-polish the tip to ensure a smooth surface for sealing.
-
Obtaining a Recording:
-
Place the prepared neuronal culture or brain slice in the recording chamber and start perfusion with aCSF.
-
Fill a patch pipette with the intracellular solution and mount it on the headstage.
-
Apply slight positive pressure to the pipette to keep the tip clean.
-
Under visual guidance (e.g., using a microscope with DIC optics), approach a healthy-looking neuron.
-
Once the pipette tip touches the cell membrane, release the positive pressure to allow the formation of a high-resistance seal (Gigaohm seal).
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
-
Data Acquisition:
-
Voltage-Clamp Mode: To study specific ion currents, clamp the membrane potential at a holding potential (e.g., -70 mV).
-
To isolate voltage-gated calcium currents, use a voltage step protocol (e.g., step depolarizations from -80 mV to +40 mV). The intracellular solution may be modified to include Cs+ instead of K+ to block potassium channels, and TTX may be added to the aCSF to block sodium channels.
-
To study potassium currents, appropriate voltage protocols and pharmacological blockers for other channels should be used.
-
-
Current-Clamp Mode: To study changes in membrane potential and neuronal firing, inject current to hold the neuron at its resting membrane potential or to elicit action potentials.
-
-
Application of this compound:
-
After obtaining a stable baseline recording for at least 5-10 minutes, switch the perfusion to aCSF containing the desired concentration of this compound.
-
Record the effects of Spiradoline on the parameters of interest (e.g., amplitude of ion currents, firing frequency, membrane potential).
-
To establish a concentration-response relationship, apply increasing concentrations of Spiradoline cumulatively.
-
-
Washout: After recording the effects of the drug, switch the perfusion back to drug-free aCSF to observe the reversibility of the effects.
Concluding Remarks
These application notes provide a framework for investigating the electrophysiological effects of this compound using whole-cell patch-clamp recordings. The provided protocols and data serve as a starting point for researchers. It is important to note that optimal experimental conditions, including drug concentrations and recording parameters, may need to be empirically determined for specific neuronal populations and research questions. Careful experimental design and data analysis will be critical for obtaining high-quality, reproducible results and advancing our understanding of the role of the kappa-opioid system in neuronal function.
References
Spiradoline Mesylate in Animal Models of Pain: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiradoline (U-62066E) is a potent and highly selective kappa-opioid receptor (KOR) agonist. Developed with the aim of producing a strong analgesic devoid of the typical mu-opioid receptor-mediated side effects like respiratory depression and physical dependence, Spiradoline has been extensively characterized in preclinical animal models. Its primary mechanism of action is the activation of Gi/o protein-coupled kappa-opioid receptors, which are widely distributed in the central and peripheral nervous systems. This activation leads to the inhibition of neuronal activity and a reduction in neurotransmitter release, ultimately producing antinociception. While its clinical development was hampered by dose-limiting side effects such as sedation, dysphoria, and diuresis, Spiradoline remains a valuable pharmacological tool for investigating the role of the kappa-opioid system in pain, addiction, and other neurological processes.
These application notes provide a summary of quantitative data, detailed protocols for common preclinical pain models, and diagrams illustrating its mechanism and experimental application.
Data Presentation: Receptor Binding and Antinociceptive Potency
Spiradoline's pharmacological profile is characterized by its high affinity and selectivity for the kappa-opioid receptor and its potent antinociceptive effects across a range of animal models.
Table 1: Receptor Binding Affinity of Spiradoline
| Receptor Subtype | Ligand | Preparation | Kᵢ (nM) | Reference |
| Kappa (κ) | [³H]-U69593 | Guinea Pig Brain | 8.6 | [1] |
Kᵢ (Inhibition Constant): A measure of the drug's binding affinity to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Table 2: Antinociceptive Potency of Spiradoline in Rodent Models
| Animal Model | Species | Route | ED₅₀ (mg/kg) | Potency vs. U-50,488H | Reference |
| Warm Water Tail-Withdrawal (50°C) | Rat | i.p. | 7.74 | Not Reported | |
| General Antinociceptive Assays* | Rodents | Not Specified | Not Specified | 4.7 to 23 times greater | [2] |
| Cold-Water Tail-Flick | Rat | Not Specified | Not Reported | Full Agonist Activity | [3] |
ED₅₀ (Median Effective Dose): The dose that produces a therapeutic effect in 50% of the population. *Note: A comprehensive table of ED₅₀ values for Spiradoline across multiple specific pain models from a single, cohesive study is not readily available in the searched literature. The VonVoigtlander & Lewis (1988) study evaluated Spiradoline in nine different assays, reporting a potency range relative to the standard KOR agonist U-50,488H, but the specific ED₅₀ values for each assay were not detailed in the available abstract.[2]
Signaling Pathways and Experimental Workflow
Mechanism of Action: KOR Signaling
Activation of the kappa-opioid receptor by Spiradoline initiates a G-protein-mediated signaling cascade that reduces neuronal excitability. This is primarily achieved through the inhibition of adenylyl cyclase and the modulation of ion channel activity.
Caption: KOR signaling cascade initiated by Spiradoline.
Experimental Workflow
A typical workflow for evaluating the antinociceptive effects of Spiradoline in a preclinical pain model involves several key stages, from animal preparation to data analysis.
Caption: General workflow for a preclinical antinociception study.
Experimental Protocols
The following are detailed methodologies for three common animal models of pain used to characterize the analgesic effects of compounds like Spiradoline.
Acetic Acid-Induced Writhing Test (Visceral Pain Model)
This model assesses visceral pain by inducing a characteristic stretching and writhing behavior through the intraperitoneal injection of an irritant. It is highly sensitive to a wide range of analgesics.
-
Objective: To quantify the ability of Spiradoline to reduce the number of writhes induced by acetic acid in mice.
-
Materials:
-
Male Swiss mice (20-30g)
-
Spiradoline Mesylate
-
Vehicle (e.g., sterile saline or 0.5% methylcellulose)
-
0.6% - 1% Acetic Acid solution (v/v in saline)
-
Syringes and needles for administration (oral gavage or i.p./s.c. injection)
-
Observation chambers (e.g., transparent cylinders)
-
Timer
-
-
Protocol:
-
Acclimatization: Allow animals to acclimate to the housing facility for at least 3-7 days before the experiment.
-
Grouping: Randomly divide mice into groups (n=6-10 per group), including a vehicle control group, a positive control group (e.g., diclofenac 10 mg/kg), and several Spiradoline dose groups.
-
Drug Administration: Administer Spiradoline or vehicle via the desired route (e.g., intraperitoneally, i.p.). A typical pretreatment time is 30 minutes.
-
Induction of Writhing: Inject 0.6% acetic acid intraperitoneally at a volume of 10 mL/kg.
-
Observation: Immediately after acetic acid injection, place each mouse into an individual observation chamber and start a timer.
-
Quantification: After a 5-minute latency period, count the total number of writhes (defined as a contraction of the abdominal muscles accompanied by stretching of the hind limbs) for a period of 10-15 minutes.
-
Data Analysis: Calculate the mean number of writhes for each group. The percentage of inhibition is determined using the formula: % Inhibition = [(Mean Wriths_Control - Mean Wriths_Treated) / Mean Wriths_Control] x 100
-
Hot Plate Test (Thermal Pain Model)
This test measures the response to a thermal pain stimulus, reflecting a supraspinally integrated response. It is effective for evaluating centrally acting analgesics.
-
Objective: To determine if Spiradoline increases the latency to a pain response (paw licking, jumping) on a heated surface.
-
Materials:
-
Male Sprague-Dawley rats (200-250g) or Swiss mice (20-30g)
-
This compound and vehicle
-
Hot Plate apparatus with adjustable, constant temperature control
-
Transparent restraining cylinder
-
Timer
-
-
Protocol:
-
Apparatus Setup: Set the hot plate temperature to a constant 55 ± 0.5°C.
-
Acclimatization & Baseline: Allow animals to acclimate to the testing room for at least 60 minutes. Before drug administration, place each animal on the hot plate and record the baseline latency to the first sign of nociception (e.g., licking a hind paw or jumping). To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) must be established. Animals with a baseline latency outside a predefined range (e.g., 5-15 seconds) may be excluded.
-
Drug Administration: Administer Spiradoline or vehicle.
-
Post-Treatment Testing: At predetermined time points after administration (e.g., 15, 30, 60, 90 minutes), place the animal back on the hot plate and measure the response latency. The peak effect of Spiradoline is often observed around 30 minutes post-administration.[1]
-
Data Analysis: The effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: % MPE = [(Post-drug Latency - Pre-drug Latency) / (Cut-off Time - Pre-drug Latency)] x 100
-
Formalin Test (Inflammatory/Tonic Pain Model)
The formalin test is a robust model of tonic chemical pain that produces a biphasic response. The early phase (Phase 1) represents direct nociceptor activation, while the late phase (Phase 2) involves an inflammatory response and central sensitization.
-
Objective: To evaluate the effect of Spiradoline on both the neurogenic (Phase 1) and inflammatory (Phase 2) components of formalin-induced pain.
-
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
This compound and vehicle
-
1-5% Formalin solution (in saline)
-
Microsyringe for intraplantar injection
-
Observation chamber with a mirror to allow unobstructed view of the paws
-
Timer
-
-
Protocol:
-
Habituation: Place the rats in the observation chamber for at least 30 minutes before the experiment to allow for acclimatization.
-
Drug Administration: Administer Spiradoline or vehicle via the desired route (e.g., i.p.) 30 minutes prior to formalin injection.
-
Formalin Injection: Inject a small volume (e.g., 50 µL) of 2.5% or 5% formalin solution subcutaneously into the plantar surface of one hind paw.
-
Observation & Scoring: Immediately after injection, return the animal to the chamber and record the cumulative time spent licking, biting, or flinching the injected paw.
-
Phase 1 (Early Phase): 0-5 minutes post-injection.
-
Phase 2 (Late Phase): 15-40 minutes post-injection.
-
-
Data Analysis: Calculate the total time spent in nociceptive behaviors for each phase for all groups. Compare the mean times of the Spiradoline-treated groups to the vehicle control group for both phases to determine the drug's efficacy on neurogenic versus inflammatory pain.
-
References
- 1. CI-977, a novel and selective agonist for the kappa-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analgesic and mechanistic evaluation of spiradoline, a potent kappa opioid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kappa antinociceptive activity of spiradoline in the cold-water tail-flick assay in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Conditioned Place Preference with Spiradoline Mesylate
Introduction
Spiradoline Mesylate is a selective agonist for the kappa-opioid receptor (KOR), which is widely expressed in the central nervous system.[1] Activation of KORs has been implicated in a range of physiological and behavioral processes, including pain, mood, and reward.[2] Unlike mu-opioid receptor agonists that typically produce rewarding effects, KOR agonists like Spiradoline are often associated with aversive or dysphoric states.[2][3] The conditioned place preference (CPP) or conditioned place aversion (CPA) paradigm is a valuable preclinical tool to assess the motivational properties of drugs by pairing their effects with distinct environmental cues.[4] This document provides a detailed protocol for utilizing the CPP/CPA model to investigate the aversive effects of this compound.
Mechanism of Action of this compound
Spiradoline acts as a selective agonist at the kappa-opioid receptor, a G-protein coupled receptor (GPCR). KOR activation leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. This signaling cascade also involves the modulation of ion channels, leading to a decrease in calcium currents and an increase in potassium conductance. These cellular effects ultimately influence neuronal excitability and neurotransmitter release. Notably, KOR activation can inhibit dopamine release in brain regions associated with reward, which is thought to contribute to its aversive properties.
Experimental Protocol: Conditioned Place Aversion with this compound
This protocol is designed to assess the aversive properties of this compound using a conditioned place aversion paradigm in rodents.
1. Materials and Apparatus
-
Subjects: Male or female rodents (e.g., rats or mice).
-
Apparatus: A standard three-chamber conditioned place preference box. The two larger outer chambers should be distinct in terms of visual and tactile cues (e.g., different wall colors/patterns and floor textures). A smaller, neutral center compartment connects the two outer chambers. Guillotine doors are used to restrict access to the chambers during conditioning.
-
Drug: this compound, dissolved in a suitable vehicle (e.g., sterile saline).
-
Vehicle: The solvent used to dissolve this compound (e.g., sterile saline).
-
Data Collection: An automated video tracking system and software to record and analyze the time spent in each chamber.
2. Experimental Phases
The protocol consists of three main phases: Habituation (Pre-Conditioning), Conditioning, and Testing (Post-Conditioning).
Phase 1: Habituation (Pre-Conditioning) - Day 1
-
Place each animal in the central compartment of the CPP apparatus with the guillotine doors open, allowing free access to all three chambers for 15-20 minutes.
-
Record the time spent in each of the two outer chambers to establish any baseline preference. An unbiased design is preferred, where animals showing a strong initial preference for one chamber are excluded or the drug-paired chamber is counterbalanced.
Phase 2: Conditioning - Days 2-5 (4 days)
This phase involves pairing the drug with one of the outer chambers and the vehicle with the other. The conditioning sessions typically last for 30 minutes.
-
Day 2 (Drug Pairing):
-
Administer this compound (e.g., intraperitoneally, i.p.) at the desired dose.
-
Immediately place the animal in its assigned drug-paired chamber and close the guillotine doors to confine it to that chamber for 30 minutes.
-
After the session, return the animal to its home cage.
-
-
Day 3 (Vehicle Pairing):
-
Administer the vehicle.
-
Immediately place the animal in the opposite (vehicle-paired) chamber and confine it for 30 minutes.
-
Return the animal to its home cage.
-
-
Day 4 (Drug Pairing): Repeat the drug pairing as on Day 2.
-
Day 5 (Vehicle Pairing): Repeat the vehicle pairing as on Day 3.
Note: The order of drug and vehicle administration should be counterbalanced across animals.
Phase 3: Testing (Post-Conditioning) - Day 6
-
Place the animal in the central compartment with the guillotine doors open, allowing free access to all chambers for a 15-minute test session.
-
Record the time spent in each of the outer chambers.
-
A significant decrease in the time spent in the drug-paired chamber compared to the vehicle-paired chamber indicates conditioned place aversion.
Data Presentation
The following table summarizes representative data on the effects of this compound in a conditioned place preference/aversion paradigm.
| Group | Treatment | Dose Range | Test Phase Outcome | Interpretation |
| Control | Vehicle (Saline) | N/A | No significant preference | No rewarding or aversive effects of the vehicle |
| Experimental | This compound | 0.3 - 3.0 mg/kg | Significant decrease in time spent in the drug-paired chamber | Conditioned Place Aversion (CPA) |
Note: This data is synthesized from findings suggesting KOR agonists induce CPA. Specific values would be generated from the experiment. A study on the interaction between fentanyl and spiradoline demonstrated that spiradoline produces a conditioned place aversion.
Visualizations
Kappa-Opioid Receptor Signaling Pathway
Caption: Kappa-Opioid Receptor Signaling Pathway.
Conditioned Place Preference Experimental Workflow
Caption: Conditioned Place Preference Experimental Workflow.
References
- 1. The effects of spiradoline (U-62066E), a kappa-opioid receptor agonist, on neuroendocrine function in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fentanyl and Spiradoline Interactions in a Place-Conditioning Black-White Shuttle-Box - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conditioned place preference - Wikipedia [en.wikipedia.org]
Measuring the Diuretic Effects of Spiradoline Mesylate In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiradoline Mesylate is a potent and selective kappa-opioid receptor (KOR) agonist. Activation of KORs is known to induce diuresis, primarily characterized by increased water excretion (aquaresis) with minimal changes in electrolyte balance. This document provides detailed application notes and protocols for measuring the diuretic effects of this compound in vivo using rodent models. The provided methodologies, data presentation formats, and pathway diagrams are intended to guide researchers in accurately assessing the diuretic potential of this and similar compounds.
Introduction
The kappa-opioid receptor system is a key regulator of fluid balance. KOR agonists, such as this compound, exert diuretic effects primarily through the inhibition of arginine vasopressin (AVP), also known as antidiuretic hormone (ADH), release from the posterior pituitary.[1][2][3] This leads to decreased water reabsorption in the collecting ducts of the kidneys, resulting in an increase in urine output.[3] This unique mechanism of action, promoting water excretion without significant loss of electrolytes, makes KOR agonists a subject of interest for conditions characterized by fluid retention.
These application notes provide a comprehensive guide to conducting in vivo studies to quantify the diuretic effects of this compound.
Data Presentation
Table 1: Dose-Response Effect of a Kappa-Opioid Agonist on Urine Volume in Rats
| Treatment Group | Dose (mg/kg, s.c.) | Mean Cumulative Urine Volume (mL) over 5 hours (± SEM) |
| Vehicle (Saline) | - | 1.5 ± 0.2 |
| U-50,488H | 0.1 | 2.8 ± 0.4 |
| U-50,488H | 1 | 5.2 ± 0.6 |
| U-50,488H | 10 | 8.9 ± 0.9 |
| Furosemide (Positive Control) | 10 | 10.5 ± 1.1 |
Note: This data is representative and based on typical results for potent KOR agonists like U-50,488H. Actual results may vary.
Table 2: Effect of a Kappa-Opioid Agonist on Urinary Electrolyte Excretion in Rats
| Treatment Group | Dose (mg/kg, s.c.) | Na+ Excretion (mmol/5h ± SEM) | K+ Excretion (mmol/5h ± SEM) | Cl- Excretion (mmol/5h ± SEM) |
| Vehicle (Saline) | - | 0.22 ± 0.03 | 0.35 ± 0.04 | 0.25 ± 0.03 |
| U-50,488H | 10 | 0.25 ± 0.04 | 0.38 ± 0.05 | 0.28 ± 0.04 |
| Furosemide (Positive Control) | 10 | 1.50 ± 0.12 | 0.95 ± 0.08 | 1.65 ± 0.15 |
Note: This data illustrates the aquaretic nature of KOR agonists, with minimal impact on electrolyte excretion compared to a loop diuretic like furosemide.
Signaling Pathway
The diuretic effect of this compound is initiated by its binding to kappa-opioid receptors, which are G protein-coupled receptors (GPCRs) linked to inhibitory G proteins (Gi/Go). This activation leads to a signaling cascade that ultimately suppresses the release of vasopressin.
Experimental Protocols
The following protocols provide a detailed methodology for assessing the diuretic effects of this compound in a rat model.
Experimental Workflow
Protocol 1: Acute Diuretic Activity in Rats
1. Animals:
-
Male Wistar or Sprague-Dawley rats (150-250 g).
-
House animals in standard laboratory conditions with a 12-hour light/dark cycle and controlled temperature and humidity.
-
Allow at least 3 days for acclimatization before the experiment.
2. Materials:
-
This compound
-
Vehicle (e.g., 0.9% sterile saline)
-
Positive control: Furosemide (e.g., 10 mg/kg)
-
Metabolic cages for individual housing and urine collection.
-
Graduated cylinders or a balance for urine volume measurement.
-
Flame photometer or ion-selective electrodes for electrolyte analysis.
-
Osmometer for osmolality measurement.
-
Oral gavage needles and syringes.
3. Experimental Procedure:
-
Fasting: Fast the rats for 18 hours prior to the experiment but allow free access to water. This helps to ensure a uniform state of hydration and minimizes variability.
-
Grouping: Divide the animals into experimental groups (n=6-8 per group), including:
-
Vehicle control group
-
This compound group(s) (at least 3 graded doses)
-
Positive control group (Furosemide)
-
-
Baseline Measurement: Record the initial body weight of each animal.
-
Saline Loading: Administer a saline load (0.9% NaCl) orally at a dose of 25 mL/kg to ensure adequate urine flow.
-
Drug Administration: Immediately after saline loading, administer the vehicle, this compound, or Furosemide via the desired route (e.g., subcutaneous, intraperitoneal, or oral).
-
Urine Collection: Place each rat in an individual metabolic cage. Collect urine at hourly intervals for the first 5-6 hours. Note the cumulative urine volume at each time point.
-
Urine Analysis:
-
Measure the total volume of urine collected for each animal.
-
Analyze urine samples for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.
-
Measure urine osmolality using an osmometer.
-
-
Data Calculation and Analysis:
-
Calculate the total urine output per 100g of body weight.
-
Calculate the total excretion of each electrolyte (concentration × volume).
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the treatment groups with the vehicle control.
-
Safety Precautions
-
Handling this compound: this compound is a potent pharmacological agent. Standard laboratory safety procedures, including the use of personal protective equipment (gloves, lab coat, safety glasses), should be followed. A Safety Data Sheet (SDS) should be consulted for detailed handling and disposal information. The subcutaneous TDLO (Toxic Dose Low) in rats has been reported as 2.82 mg/kg.
-
Animal Welfare: All animal procedures must be conducted in accordance with the guidelines of the institutional animal care and use committee (IACUC) or equivalent regulatory body.
Troubleshooting
-
Low Urine Output in Control Group: Ensure proper saline loading and that animals have had ad libitum access to water before fasting. Check for any blockages in the funnels of the metabolic cages.
-
High Variability in Results: Ensure uniform animal strain, age, and weight. Standardize the fasting period and saline loading volume. Acclimatize animals to the metabolic cages before the experiment to reduce stress.
-
Contamination of Urine Samples: Ensure metabolic cages are designed to effectively separate feces from urine. Clean cages thoroughly between experiments.
Conclusion
The protocols and guidelines presented here provide a robust framework for the in vivo evaluation of the diuretic effects of this compound. By carefully following these procedures, researchers can obtain reliable and reproducible data on the aquaretic properties of this and other kappa-opioid receptor agonists, contributing to a better understanding of their therapeutic potential in conditions of fluid imbalance.
References
- 1. Effect of the opioid kappa-receptor agonist U50488H on the secretion of arginine vasopressin. Study on the mechanism of U50488H-induced diuresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 4. Comparison of the diuretic effects of chemically diverse kappa opioid agonists in rats: nalfurafine, U50,488H, and salvinorin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Spiradoline Mesylate: Application Notes and Protocols for Studying Dopamine System Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiradoline (U-62066E) is a potent and selective kappa-opioid receptor (KOR) agonist.[1][2][3] Its high affinity for the KOR makes it a valuable research tool for investigating the role of the kappa-opioid system in various physiological and pathological processes, including pain, addiction, and mood disorders. Of particular interest to neuropharmacologists is the modulatory effect of Spiradoline on the central dopamine system. Activation of KORs, primarily by endogenous dynorphins or exogenous agonists like Spiradoline, generally leads to an inhibition of dopamine release in brain regions associated with reward and motivation, such as the nucleus accumbens.[1][3] This inhibitory action provides a powerful mechanism for studying the intricate interplay between the opioid and dopamine systems.
These application notes provide detailed protocols for utilizing Spiradoline Mesylate to study its effects on the dopamine system, including its binding affinity for opioid receptors, its impact on dopamine release in the nucleus accumbens, and its influence on locomotor activity.
Data Presentation
Table 1: Opioid Receptor Binding Affinity of Spiradoline
| Ligand | Receptor Subtype | Kᵢ (nM) | Radioligand | Tissue Source |
| Spiradoline | Kappa (κ) | 8.6 | [³H]U-69,593 | Guinea Pig Brain |
| Spiradoline | Mu (µ) | ~722 | [³H]DAMGO | Not Specified |
| Spiradoline | Delta (δ) | ~860 | [³H]DPDPE | Not Specified |
Data compiled from publicly available research. The selectivity of Spiradoline for the kappa-opioid receptor is approximately 84 times that for the mu-receptor and 100 times that for the delta-receptor.
Table 2: Effect of the Representative KOR Agonist U-69593 on Amphetamine-Evoked Dopamine Release in the Ventral Striatum
| Treatment Group | Peak Dopamine Level (% of Basal) |
| Amphetamine (2.5 mg/kg) | ~800% |
| U-69593 (0.32 mg/kg) + Amphetamine (2.5 mg/kg) | ~400% |
Note: This data for the selective KOR agonist U-69593 is presented as a representative example of the inhibitory effect of KOR activation on dopamine release. Similar experiments can be conducted with Spiradoline to determine its specific dose-response effects.
Table 3: Dose-Dependent Effect of Spiradoline on Locomotor Activity in Rats
| Dose of Spiradoline (mg/kg) | Locomotor Activity (Distance Traveled in cm) - Day 1 | Locomotor Activity (Distance Traveled in cm) - Day 5 |
| 0 (Saline) | ~2500 | ~2500 |
| 3.0 | ~2000 | ~2000 |
| 10.0 | ~1000 | ~1000 |
Data is approximated from graphical representations in published studies. Spiradoline produces a dose-dependent decrease in locomotor activity, an effect that is consistent over repeated testing.
Experimental Protocols
Radioligand Binding Assay for Kappa-Opioid Receptor
This protocol describes a competitive binding assay to determine the affinity of a test compound, such as this compound, for the kappa-opioid receptor using the radioligand [³H]U-69,593.
Materials:
-
Receptor Source: Guinea pig brain membranes or cell lines stably expressing the human kappa-opioid receptor.
-
Radioligand: [³H]U-69,593 (a selective kappa-opioid receptor agonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: High concentration of unlabeled U-69,593 or another potent KOR agonist.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation vials and scintillation cocktail.
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize guinea pig brains in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 0.5-1.0 mg/mL.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of [³H]U-69,593 (final concentration ~1-3 nM), 50 µL of assay buffer, and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of [³H]U-69,593, 50 µL of unlabeled U-69,593 (final concentration ~10 µM), and 100 µL of membrane preparation.
-
Competition Binding: 50 µL of [³H]U-69,593, 50 µL of varying concentrations of this compound, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to separate bound from free radioligand.
-
Scintillation Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Measure the radioactivity in each vial using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor (Spiradoline) concentration. Determine the IC₅₀ value (the concentration of Spiradoline that inhibits 50% of the specific binding of [³H]U-69,593) from the resulting sigmoidal curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
In Vivo Microdialysis for Measuring Dopamine Release in the Nucleus Accumbens
This protocol outlines the procedure for measuring extracellular dopamine levels in the nucleus accumbens of freely moving rats following the administration of this compound.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-350 g).
-
Stereotaxic apparatus.
-
Microdialysis probes (e.g., CMA 12) with a semi-permeable membrane.
-
Guide cannula.
-
Microinfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound.
-
Fraction collector.
-
High-performance liquid chromatography (HPLC) system with electrochemical detection.
-
Surgical tools, anesthesia, and analgesics.
Procedure:
-
Surgical Implantation of Guide Cannula: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula aimed at the nucleus accumbens (coordinates relative to bregma: e.g., AP +1.2 mm, ML ±1.2 mm, DV -6.5 mm). Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.
-
Microdialysis Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the nucleus accumbens.
-
Perfusion and Baseline Collection: Connect the probe to the microinfusion pump and perfuse with aCSF at a constant flow rate (e.g., 1-2 µL/min). Allow a stabilization period of at least 2 hours. Collect dialysate samples every 20 minutes into vials containing an antioxidant (e.g., perchloric acid) using a refrigerated fraction collector. Collect at least three stable baseline samples.
-
Drug Administration: Administer this compound (e.g., intraperitoneally) at the desired doses.
-
Post-Drug Sample Collection: Continue collecting dialysate samples every 20 minutes for at least 2-3 hours following drug administration.
-
Dopamine Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.
-
Data Analysis: Express the dopamine concentrations as a percentage of the average baseline levels. Plot the mean percentage change in dopamine concentration over time for each dose of Spiradoline.
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain with formalin. Section the brain and stain to verify the correct placement of the microdialysis probe.
Locomotor Activity Assessment
This protocol describes how to assess the effect of this compound on spontaneous locomotor activity in rodents.
Materials:
-
Rats or mice.
-
Open-field activity chambers equipped with infrared beams to automatically record movement.
-
This compound.
-
Vehicle (e.g., saline).
Procedure:
-
Habituation: Place the animals individually into the activity chambers and allow them to habituate for at least 30-60 minutes.
-
Drug Administration: Remove the animals from the chambers and administer either vehicle or a specific dose of this compound (e.g., via intraperitoneal injection).
-
Data Recording: Immediately return the animals to the activity chambers and record their locomotor activity for a set period (e.g., 60-120 minutes). The system will record parameters such as total distance traveled, horizontal activity, and vertical activity (rearing).
-
Data Analysis: Analyze the data in time bins (e.g., 5 or 10 minutes) to observe the time course of the drug's effect. Calculate the total activity for the entire session for each animal. Compare the locomotor activity of the Spiradoline-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Visualizations
Signaling Pathway of Kappa-Opioid Receptor-Mediated Inhibition of Dopamine Neurons
Caption: KOR activation by Spiradoline inhibits dopamine release.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis dopamine measurement.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for KOR radioligand binding assay.
References
- 1. Repeated treatment with the kappa opioid receptor agonist U69593 reverses enhanced K+ induced dopamine release in the nucleus accumbens, but not the expression of locomotor sensitization in amphetamine-sensitized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Repeated treatment with the κ-opioid agonist U-69593 increases K+-stimulated dopamine release in the rat medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
Dissolving Spiradoline Mesylate for In Vivo Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidance on the dissolution of Spiradoline Mesylate for in vivo studies. This compound is a potent and selective κ-opioid receptor agonist used in a variety of preclinical research settings to investigate its analgesic, diuretic, and neuroprotective properties.[1][2] Proper dissolution and formulation are critical for ensuring accurate dosing and obtaining reliable experimental outcomes.
Physicochemical Properties and Solubility
This compound is an arylacetamide derivative with a molecular weight of approximately 521.5 g/mol .[3][4] Its solubility is a key consideration for the preparation of dosing solutions for animal studies. While it can be dissolved in normal saline, achieving higher concentrations or specific formulations often requires a combination of solvents.[5]
For in vitro studies, this compound is soluble in DMSO at a concentration of 25 mg/mL, which may require ultrasonication to fully dissolve. For in vivo applications, multi-component solvent systems are commonly employed to ensure the compound remains in solution upon administration.
Data Presentation: Solubility of this compound
The following table summarizes the known solubility data for this compound in various vehicles suitable for in vivo administration.
| Solvent/Vehicle Composition | Achievable Concentration | Notes | Source |
| Normal Saline | Not specified, but used for dissolution. | Suitable for lower concentrations. | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | A multi-component system designed to enhance solubility and stability in aqueous solutions. The components should be added sequentially. | |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | Utilizes sulfobutylether-β-cyclodextrin (SBE-β-CD) as a solubilizing agent. | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | An oil-based vehicle suitable for subcutaneous or intramuscular injections where a slower release profile may be desired. | |
| DMSO | 25 mg/mL | Primarily for preparing stock solutions for in vitro use. May require ultrasonic treatment. |
Experimental Protocols: Preparation of this compound Solutions
Below are detailed protocols for preparing this compound solutions for in vivo administration. The appropriate vehicle should be selected based on the desired concentration, route of administration, and experimental design.
Protocol 1: Multi-component Aqueous Vehicle
This protocol is suitable for intravenous, intraperitoneal, or subcutaneous administration where a clear, aqueous solution is required.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Sterile Saline (0.9% NaCl)
-
Sterile vials and syringes
Procedure:
-
Weigh the required amount of this compound powder in a sterile vial.
-
Add the required volume of DMSO to constitute 10% of the final volume. Vortex or sonicate briefly until the powder is completely dissolved.
-
Add the required volume of PEG300 to constitute 40% of the final volume. Mix thoroughly.
-
Add the required volume of Tween-80 to constitute 5% of the final volume. Mix until the solution is homogeneous.
-
Add the remaining 45% of the final volume using sterile saline. Mix thoroughly to obtain a clear solution.
-
Visually inspect the solution for any precipitation before administration.
Protocol 2: Saline-Based Vehicle
This protocol is suitable for lower concentrations of this compound.
Materials:
-
This compound powder
-
Sterile Normal Saline (0.9% NaCl)
-
Sterile vials and syringes
Procedure:
-
Weigh the required amount of this compound powder in a sterile vial.
-
Add the required volume of sterile normal saline.
-
Vortex or sonicate the vial until the this compound is completely dissolved. The process may be gently warmed to aid dissolution, but the stability of the compound at elevated temperatures should be considered.
-
Visually inspect the solution to ensure it is clear and free of particulates before administration.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the preparation of this compound for in vivo studies.
Caption: Workflow for dissolving this compound.
Signaling Pathway of this compound
This compound exerts its effects primarily through the activation of the κ-opioid receptor (KOR), a G protein-coupled receptor (GPCR). The diagram below outlines the canonical signaling pathway initiated by KOR activation.
Caption: this compound signaling pathway.
Important Considerations
-
Stability: Once prepared, stock solutions of this compound in DMSO should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.
-
Route of Administration: The choice of vehicle is highly dependent on the intended route of administration. Oil-based vehicles are not suitable for intravenous injection. In some studies, this compound has been administered via intramuscular, intraperitoneal, or subcutaneous routes.
-
Dose Ranges: Reported in vivo dose ranges for this compound vary depending on the animal model and the endpoint being measured. For instance, doses of 0.3 and 0.6 mg/kg have been used in mice, while studies in rats have employed a range of 1.0 to 32.0 mg/kg. It is crucial to perform dose-response studies to determine the optimal dose for a specific experimental paradigm.
-
Animal Welfare: Researchers must adhere to all institutional and national guidelines for the ethical use of animals in research. The chosen vehicle and administration route should be well-tolerated by the animals.
References
- 1. researchgate.net [researchgate.net]
- 2. A review of the properties of spiradoline: a potent and selective kappa-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. Fentanyl and Spiradoline Interactions in a Place-Conditioning Black-White Shuttle-Box - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Spiradoline Mesylate in Saline Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiradoline (also known as U-62066) is a potent and selective kappa-opioid receptor (KOR) agonist.[1] In preclinical research, it is often administered parenterally, dissolved in a saline solution, to investigate its analgesic, diuretic, and neuroendocrine effects.[1][2] Ensuring the stability of spiradoline mesylate in its vehicle solution is critical for the accuracy and reproducibility of experimental results. Degradation of the active pharmaceutical ingredient (API) can lead to a decrease in potency and the formation of potentially confounding impurities.
These application notes provide a summary of the known stability characteristics of this compound in aqueous solutions and present a generalized protocol for researchers to assess its stability in a 0.9% sodium chloride (saline) solution. The provided protocols are based on general principles of pharmaceutical stability testing due to the limited availability of specific, long-term stability data for this compound in saline in publicly accessible literature.
Chemical and Physical Properties
| Property | Value/Description |
| Chemical Name | (5R,7S,8S)-N-Methyl-N-[7-(1-pyrrolidinyl)-1-oxaspiro[4.5]dec-8-yl]benzeneacetamide monomethanesulfonate |
| Molecular Formula | C₂₂H₃₂N₂O₂ · CH₄O₃S |
| Molecular Weight | 452.6 g/mol |
| Appearance | White to off-white crystalline solid |
| Receptor Target | Kappa-opioid receptor (KOR) agonist[1] |
Stability of this compound in Solution
There is limited specific, quantitative long-term stability data for this compound in 0.9% saline solution in the public domain. However, existing research provides some insights:
-
Short-Term Use in Saline: Spiradoline has been dissolved in sterile 0.9% saline solution for in vivo studies, suggesting it is stable for the duration of those experiments (i.e., for immediate use).
-
Aqueous Degradation at Elevated Temperatures: One study investigated the degradation of this compound in an aqueous solution stored at 80°C for 10 days. A novel degradation product was identified, resulting from the formation of an imidazolidine ring. The degradation was promoted by oxygen, suggesting an oxidative mechanism.[3] While these conditions are extreme, they indicate that oxidation is a potential degradation pathway.
Note: The stability of a drug in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxygen. For this compound, it is recommended to use freshly prepared solutions for experimental work whenever possible. If storage is necessary, it should be for the shortest possible duration under controlled conditions.
Data Presentation: Hypothetical Stability of this compound in 0.9% Saline
The following table represents a hypothetical stability study to illustrate how data should be presented. These are not actual experimental results. A validated, stability-indicating analytical method would be required to generate this data.
| Storage Condition | Time Point | % Initial Concentration (Mean ± SD) | Appearance | pH |
| Refrigerated (2-8°C), Protected from Light | 0 hours | 100.0 ± 0.0 | Clear, colorless | 6.8 ± 0.1 |
| 24 hours | 99.5 ± 0.4 | Clear, colorless | 6.8 ± 0.1 | |
| 7 days | 98.2 ± 0.6 | Clear, colorless | 6.7 ± 0.2 | |
| 14 days | 96.5 ± 0.8 | Clear, colorless | 6.7 ± 0.2 | |
| 30 days | 92.1 ± 1.1 | Clear, colorless | 6.6 ± 0.2 | |
| Room Temperature (~25°C), Protected from Light | 0 hours | 100.0 ± 0.0 | Clear, colorless | 6.8 ± 0.1 |
| 24 hours | 97.8 ± 0.5 | Clear, colorless | 6.8 ± 0.1 | |
| 7 days | 91.3 ± 0.9 | Clear, colorless | 6.7 ± 0.2 | |
| 14 days | 85.4 ± 1.2 | Clear, colorless | 6.6 ± 0.2 | |
| 30 days | < 80 | Clear, colorless | 6.5 ± 0.3 | |
| Room Temperature (~25°C), Exposed to Light | 0 hours | 100.0 ± 0.0 | Clear, colorless | 6.8 ± 0.1 |
| 24 hours | 95.2 ± 0.7 | Clear, colorless | 6.8 ± 0.1 | |
| 7 days | 84.1 ± 1.3 | Clear, colorless | 6.6 ± 0.2 |
Experimental Protocols
Protocol 1: Preparation of this compound Solution in 0.9% Saline
Objective: To prepare a sterile solution of this compound in 0.9% sodium chloride for in vitro or in vivo use.
Materials:
-
This compound powder (API)
-
Sterile 0.9% Sodium Chloride for Injection, USP
-
Sterile vials
-
Sterile syringe filters (0.22 µm)
-
Analytical balance
-
Sterile syringes and needles
-
Laminar flow hood or other aseptic environment
Procedure:
-
In a laminar flow hood, weigh the desired amount of this compound powder using aseptic technique.
-
Transfer the powder to a sterile vial.
-
Add the required volume of sterile 0.9% sodium chloride solution to the vial to achieve the target concentration.
-
Gently agitate the vial until the powder is completely dissolved.
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a final sterile container.
-
Label the container with the compound name, concentration, date of preparation, and storage conditions.
-
For immediate use, maintain the solution at room temperature, protected from light. For short-term storage, store at 2-8°C, protected from light.
Protocol 2: Stability Assessment of this compound in 0.9% Saline using HPLC
Objective: To determine the chemical stability of this compound in 0.9% saline under various storage conditions over time.
Note: A specific, validated stability-indicating HPLC method for this compound is not publicly available. The following is a general protocol that would require optimization and validation.
Materials and Equipment:
-
Prepared this compound solution in 0.9% saline (from Protocol 1)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile phase (e.g., a mixture of acetonitrile and a phosphate buffer, pH adjusted)
-
This compound reference standard
-
Environmental chambers or incubators for controlled temperature and light exposure
-
pH meter
Procedure:
-
Sample Preparation: Prepare multiple sterile samples of this compound in 0.9% saline at the desired concentration.
-
Time Zero (T=0) Analysis: Immediately after preparation, take an aliquot from a subset of samples. Dilute as necessary with the mobile phase and analyze by HPLC to determine the initial concentration. Also, measure the pH and visually inspect for color and precipitation.
-
Storage: Divide the remaining samples into different storage conditions:
-
Refrigerated (2-8°C), protected from light.
-
Room temperature (~25°C), protected from light.
-
Room temperature (~25°C), exposed to controlled light.
-
-
Time-Point Analysis: At predetermined time intervals (e.g., 24 hours, 7 days, 14 days, 30 days), remove a set of samples from each storage condition.
-
Analysis: For each time point:
-
Visually inspect the samples for any changes in color, clarity, or for the presence of particulate matter.
-
Measure the pH of the solution.
-
Analyze the samples by the validated HPLC method to determine the concentration of this compound. The method should be able to separate the parent compound from any potential degradation products.
-
-
Data Analysis: Calculate the percentage of the initial concentration of this compound remaining at each time point for each storage condition. Stability is often defined as retaining at least 90% of the initial concentration.
Mandatory Visualizations
Signaling Pathway of Spiradoline (Kappa-Opioid Receptor Agonist)
Caption: Spiradoline activates the Gi/o-coupled kappa-opioid receptor.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of spiradoline in saline.
References
- 1. A review of the properties of spiradoline: a potent and selective kappa-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of spiradoline (U-62066E), a kappa-opioid receptor agonist, on neuroendocrine function in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples | National Institute of Justice [nij.ojp.gov]
Anesthesia Considerations for Animals Given Spiradoline Mesylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiradoline Mesylate is a potent and selective kappa-opioid receptor (KOR) agonist that has been investigated for its analgesic properties.[1] As with other centrally acting agents, its use in research animals necessitates careful consideration of its effects on anesthesia. These application notes provide a comprehensive overview of the anesthetic considerations for animals administered this compound. This document includes summaries of its physiological effects, detailed experimental protocols for its use as a pre-anesthetic agent, and a description of the underlying cellular signaling pathways. The information is intended to guide researchers in designing safe and effective anesthetic regimens for preclinical studies involving this compound.
Introduction to this compound
Spiradoline is a high-affinity, selective agonist for the kappa-opioid receptor.[1] Unlike mu-opioid receptor agonists such as morphine, spiradoline does not typically produce respiratory depression or physical dependence.[1] However, it is known to induce a range of physiological and behavioral effects, including analgesia, sedation, and dysphoria, which can influence anesthetic requirements and patient monitoring.[1] Preclinical studies have shown that spiradoline can cause a reduction in blood pressure and heart rate.[1]
Anesthetic Interactions and Considerations
The primary anesthetic consideration for an animal treated with this compound is the potential for additive or synergistic effects with other central nervous system depressants. Its sedative and analgesic properties can reduce the required dose of injectable and inhalant anesthetics.
Key Considerations:
-
Reduction in Anesthetic Requirement: As a kappa-opioid agonist, spiradoline is expected to decrease the minimum alveolar concentration (MAC) of volatile anesthetics like isoflurane. This anesthetic-sparing effect necessitates careful titration of the anesthetic agent to avoid overdose.
-
Cardiovascular Monitoring: Preclinical data suggest that spiradoline can cause hypotension and bradycardia. Continuous monitoring of heart rate and blood pressure is crucial during anesthesia.
-
Respiratory Monitoring: While kappa-opioid agonists are not typically associated with the severe respiratory depression seen with mu-opioid agonists, it is still essential to monitor respiratory rate and effort, especially when combined with other anesthetic agents that can depress respiration.
-
Sedation and Recovery: The sedative effects of spiradoline can lead to a smoother induction of anesthesia. However, it may also prolong the recovery period. Animals should be monitored closely during recovery for signs of excessive sedation or dysphoria.
Quantitative Data on Kappa-Opioid Agonist Effects on Anesthesia
While specific quantitative data for this compound's effect on the MAC of inhalant anesthetics is limited in the public domain, studies on other selective kappa-opioid agonists provide valuable insights. The following table summarizes the MAC-reducing effects of the kappa-opioid agonist U50488H in chickens, which can serve as a proxy for the expected effects of spiradoline.
| Kappa-Opioid Agonist | Species | Anesthetic Agent | Agonist Dose (mg/kg, IV) | Mean MAC Reduction (%) |
| U50488H | Chicken | Isoflurane | 0.1 | 13.3 ± 3.0 |
| U50488H | Chicken | Isoflurane | 1.0 | 27.6 ± 3.3 |
| U50488H | Chicken | Isoflurane | 3.0 | 40.8 ± 3.8 |
Data adapted from a study on the influence of a kappa-opioid agonist on isoflurane MAC in chickens.
Experimental Protocols
The following protocols are provided as a starting point for investigators. It is imperative to begin with the lowest dose in the recommended range and titrate to effect based on careful monitoring of the animal's physiological parameters.
Protocol 1: this compound as a Pre-anesthetic to Isoflurane Anesthesia in Rats
Objective: To evaluate the sedative and anesthetic-sparing effects of this compound prior to isoflurane anesthesia.
Materials:
-
This compound (sterile solution)
-
Sterile saline
-
Isoflurane anesthetic
-
Vaporizer and anesthetic chamber/nose cone
-
Monitoring equipment (pulse oximeter, rectal thermometer, non-invasive blood pressure monitor)
-
Heating pad
-
Ophthalmic ointment
Procedure:
-
Animal Preparation: Acclimatize adult male Sprague-Dawley rats to the laboratory environment for at least 72 hours. Weigh each animal immediately before the experiment.
-
Pre-anesthetic Administration:
-
Prepare a fresh dilution of this compound in sterile saline.
-
Administer this compound at a starting dose of 1 mg/kg via subcutaneous (SC) or intraperitoneal (IP) injection.
-
Observe the animal for 15-20 minutes for the onset of sedative effects.
-
-
Anesthetic Induction:
-
Place the rat in an induction chamber with 3-4% isoflurane in 100% oxygen.
-
Once the animal has lost its righting reflex, transfer it to a nose cone and reduce the isoflurane concentration to 1.5-2.5% for maintenance.
-
-
Monitoring:
-
Apply ophthalmic ointment to prevent corneal drying.
-
Place the animal on a heating pad to maintain body temperature between 36.5°C and 37.5°C.
-
Continuously monitor heart rate, respiratory rate, and oxygen saturation using a pulse oximeter.
-
Monitor depth of anesthesia by assessing the pedal withdrawal reflex (toe pinch).
-
Adjust the isoflurane concentration as needed to maintain a surgical plane of anesthesia.
-
-
Recovery:
-
Discontinue isoflurane administration.
-
Continue to monitor the animal on the heating pad until it is fully ambulatory.
-
Protocol 2: this compound in Combination with Ketamine/Xylazine Anesthesia in Mice
Objective: To assess the potentiation of injectable anesthesia with this compound.
Materials:
-
This compound (sterile solution)
-
Ketamine (100 mg/mL)
-
Xylazine (20 mg/mL)
-
Sterile saline
-
Monitoring equipment
-
Heating pad
-
Ophthalmic ointment
Procedure:
-
Animal Preparation: Acclimatize adult male C57BL/6 mice to the laboratory environment. Weigh each animal.
-
Drug Preparation:
-
Prepare a ketamine/xylazine cocktail (e.g., 80-100 mg/kg ketamine + 10 mg/kg xylazine).
-
In a separate syringe, prepare the desired dose of this compound (starting at 1 mg/kg).
-
-
Anesthetic Administration:
-
Administer this compound via IP injection.
-
Wait 10-15 minutes.
-
Administer the ketamine/xylazine cocktail via IP injection.
-
-
Monitoring:
-
Immediately place the mouse on a heating pad and apply ophthalmic ointment.
-
Monitor respiratory rate and depth of anesthesia (pedal withdrawal reflex) every 5-10 minutes.
-
Be prepared to provide supplemental oxygen if respiratory depression is observed.
-
-
Recovery:
-
Keep the animal on the heating pad until it regains its righting reflex and is ambulatory.
-
Signaling Pathways and Experimental Workflows
Kappa-Opioid Receptor Signaling Pathway
This compound exerts its effects by binding to and activating kappa-opioid receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors initiates a cascade of intracellular signaling events.
Caption: Kappa-opioid receptor signaling cascade.
Experimental Workflow for Assessing Anesthetic Interaction
The following diagram outlines a typical workflow for an experiment designed to quantify the interaction between this compound and an inhalant anesthetic.
Caption: Workflow for MAC determination study.
Conclusion
The use of this compound in research animals requires careful consideration of its sedative and analgesic properties, which can significantly alter anesthetic requirements. Researchers should be prepared for a dose-dependent reduction in the need for primary anesthetic agents and should implement robust physiological monitoring throughout the anesthetic and recovery periods. The provided protocols and background information are intended to serve as a guide for the safe and effective use of this compound in an anesthetic setting. As with any experimental procedure, pilot studies are recommended to determine the optimal dosage and anesthetic combination for the specific animal model and research question.
References
Application Notes and Protocols for Assessing Spiradoline Mesylate Effects Using Behavioral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiradoline Mesylate is a potent and selective kappa-opioid receptor (KOR) agonist. Activation of KORs is associated with a range of physiological and behavioral effects, including analgesia, sedation, and dysphoria.[1][2] Consequently, a battery of behavioral assays is essential to comprehensively characterize the preclinical profile of this compound and other KOR agonists. These assays are crucial for determining therapeutic potential, identifying potential side effects, and guiding further drug development.
This document provides detailed application notes and protocols for key behavioral assays used to assess the effects of this compound in rodents. The protocols are designed to be a practical guide for researchers, ensuring robust and reproducible data collection.
Mechanism of Action: Kappa-Opioid Receptor Signaling
This compound exerts its effects by binding to and activating kappa-opioid receptors, which are G-protein coupled receptors (GPCRs). The downstream signaling cascade involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels. This ultimately results in a reduction in neuronal excitability. The analgesic effects of Spiradoline are not thought to involve the dopaminergic system, whereas its effects on locomotor activity are linked to the inhibition of dopaminergic pathways.[3][4]
References
- 1. The Effects of Repeated Opioid Administration on Locomotor Activity: I. Opposing Actions of μ and κ Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]
- 3. Effects of this compound, a selective kappa-opioid-receptor agonist, on the central dopamine system with relation to mouse locomotor activity and analgesia. | Semantic Scholar [semanticscholar.org]
- 4. Kappa antinociceptive activity of spiradoline in the cold-water tail-flick assay in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Mitigating dysphoric effects of Spiradoline Mesylate in animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for mitigating the dysphoric effects of Spiradoline Mesylate in animal experiments.
FAQs: Understanding and Mitigating Dysphoric Effects of this compound
Q1: What is this compound and why does it cause dysphoria?
This compound is a potent and selective kappa-opioid receptor (KOR) agonist. While it shows promise for analgesia without the abuse potential of mu-opioid agonists, its clinical development has been hindered by significant adverse effects, including dysphoria, sedation, and hallucinations.[1] The dysphoric effects are primarily mediated by the activation of the β-arrestin-2 signaling pathway downstream of the KOR, which is distinct from the G-protein signaling pathway that mediates the desired analgesic effects.[2][3][4][5]
Q2: How can the dysphoric effects of Spiradoline be measured in animal models?
Two primary behavioral paradigms are used to assess dysphoria-like states in animals:
-
Conditioned Place Aversion (CPA): This test is a widely used animal model to evaluate the aversive properties of a drug. Animals learn to associate a specific environment with the negative internal state induced by Spiradoline and will subsequently avoid that environment.
-
Intracranial Self-Stimulation (ICSS): This model assesses changes in the brain's reward system. A reduction in the willingness of an animal to work for rewarding brain stimulation after drug administration is interpreted as a dysphoric or anhedonic state. KOR agonists like Spiradoline typically shift the ICSS frequency-response curve to the right, indicating a decrease in the rewarding value of the stimulation.
Q3: What are the primary strategies to mitigate the dysphoric effects of Spiradoline?
There are two main approaches to reduce the dysphoric effects of Spiradoline while preserving its analgesic properties:
-
Biased Agonism: The development of G-protein-biased KOR agonists is a promising strategy. These compounds are designed to selectively activate the G-protein signaling pathway responsible for analgesia, with minimal recruitment of the β-arrestin-2 pathway that mediates dysphoria.
-
Co-administration of other therapeutic agents:
-
Cannabinoid Receptor Agonists: Co-administration of a cannabinoid receptor agonist, such as CP55940, with Spiradoline has been shown to produce additive antinociceptive effects. This allows for the use of lower, and potentially less dysphoric, doses of Spiradoline.
-
Mu-Opioid Receptor Agonists: Combining low doses of a mu-opioid receptor agonist, like fentanyl, with Spiradoline may offset the aversive effects of the KOR agonist.
-
KOR Antagonists: Pre-treatment with a selective KOR antagonist, such as nor-binaltorphimine (nor-BNI), can block the effects of Spiradoline, confirming that its actions are KOR-mediated.
-
Q4: How can I differentiate between dysphoria and sedation in my animal model?
Distinguishing between dysphoria and sedation can be challenging as both can lead to decreased activity. Here are some key considerations:
-
Specific Behavioral Assays: The CPA test is a more direct measure of aversion, whereas a simple open-field test showing reduced locomotion could be due to either sedation or dysphoria.
-
Dose-Response Relationship: Carefully assess the dose at which you observe reduced activity. If it occurs at doses lower than those causing motor impairment in other tests (e.g., rotarod), it is more likely to be related to dysphoria.
-
ICSS Paradigm: The ICSS model can help differentiate these effects. A shift in the reward threshold suggests anhedonia/dysphoria, while a decrease in the maximal response rate may indicate motor impairment or sedation.
Troubleshooting Guides
Conditioned Place Aversion (CPA) Assay
| Problem | Possible Causes | Solutions |
| No significant place aversion observed with Spiradoline. | Inadequate dose of Spiradoline. Insufficient conditioning sessions. Habituation to the drug effect with repeated dosing. | Increase the dose of Spiradoline based on dose-response studies. Increase the number of conditioning pairings. Ensure a sufficient washout period between conditioning sessions. |
| High variability in baseline place preference. | Natural preference or aversion of the animals to one of the compartments. Stress or anxiety in the animals. | Use an unbiased apparatus design where animals show no initial preference for either compartment. Habituate the animals to the testing room and apparatus to reduce stress. |
| Animals show a preference for the Spiradoline-paired side. | The dose of Spiradoline used may have some rewarding properties at very low doses, or the aversive effect is not strong enough to overcome a natural preference for that side. | Conduct a dose-response curve to identify a dose that consistently produces aversion. Ensure the unbiased design of the CPA box. |
| Difficulty interpreting results due to locomotor effects. | Spiradoline can cause sedation, which may be confounded with aversion as animals may be less active and remain in one compartment. | Record and analyze locomotor activity during the test session. A true place aversion should be demonstrated by active avoidance of the drug-paired compartment, not just inactivity. |
Intracranial Self-Stimulation (ICSS) Assay
| Problem | Possible Causes | Solutions |
| No change in ICSS thresholds after Spiradoline administration. | The dose of Spiradoline is too low to produce aversive effects. The electrode placement is not in an optimal reward-sensitive brain region. | Perform a dose-response study to determine an effective dose. Verify electrode placement histologically at the end of the study. |
| Animals stop responding completely. | The dose of Spiradoline is too high, causing profound sedation or motor impairment. | Test a lower dose range. Include a control group that receives Spiradoline but is tested on a different behavioral task (e.g., rotarod) to assess motor coordination. |
| High baseline variability in ICSS thresholds. | Inconsistent electrode placement. Instability of the electrode over time. Animal stress or health issues. | Ensure consistent surgical procedures for electrode implantation. Allow for a stable baseline to be established before starting drug testing. Monitor animal health and housing conditions closely. |
| Difficulty distinguishing between reward attenuation and motor impairment. | A decrease in responding can be due to a reduction in the rewarding value of the stimulation or an inability to perform the operant response. | Analyze the entire frequency-rate curve. A rightward shift in the curve suggests a decrease in reward potency (dysphoria/anhedonia), while a decrease in the maximum rate of responding is more indicative of motor impairment. |
Quantitative Data
Table 1: Dose-Response Data for Spiradoline and Mitigating Agents in Rodent Models
| Compound | Animal Model | Assay | Effective Dose (ED₅₀) / Aversive Dose | Effect | Reference |
| Spiradoline | Rat | Tail-Withdrawal (Antinociception) | 1.0 - 32.0 mg/kg | Increased tail-withdrawal latency | |
| Spiradoline | Rat | Conditioned Taste Aversion | 0.25 - 10.0 mg/kg | Suppression of saccharin intake | |
| Spiradoline | Rat | Conditioned Place Aversion | 0.3, 0.6, 1.2 mg/kg | Dose-related place aversion | |
| U50,488H (KOR Agonist) | Rat | Intracranial Self-Stimulation | 6 mg/kg | Increased reward threshold (dysphoria) | |
| Triazole 1.1 (Biased KOR Agonist) | Rat | Intracranial Self-Stimulation | Up to 24 mg/kg | No effect on reward threshold | |
| CP55940 (CB1 Agonist) | Rat | Tail-Withdrawal (Antinociception) | 0.032 - 1.0 mg/kg | Increased tail-withdrawal latency | |
| nor-Binaltorphimine (KOR Antagonist) | Rat | Hot-Plate Test | 10 µg (intracisternal) | Blocked Spiradoline-induced antinociception |
Experimental Protocols
Conditioned Place Aversion (CPA) Protocol
This protocol is adapted from standard CPA procedures used to assess the aversive effects of drugs.
1. Apparatus:
-
A three-chambered apparatus is typically used. The two larger outer chambers are distinct in their visual (e.g., black vs. white walls) and tactile (e.g., grid vs. mesh floor) cues. A smaller, neutral center chamber connects the two outer chambers. Guillotine doors are used to control access between chambers.
2. Procedure:
-
Phase 1: Pre-Conditioning (Habituation and Baseline)
-
On Day 1, place each animal in the center chamber and allow it to freely explore all three chambers for 15-30 minutes with the guillotine doors open.
-
Record the time spent in each of the two large chambers to establish baseline preference. Animals showing a strong unconditioned preference for one side (e.g., >80% of the time) may be excluded.
-
-
Phase 2: Conditioning
-
This phase typically consists of 4-8 days with two sessions per day (one drug, one vehicle).
-
Drug Conditioning: On alternating days, administer this compound (e.g., 0.3-1.2 mg/kg, s.c.) and immediately confine the animal to one of the large chambers for 30 minutes by closing the guillotine doors. The drug-paired chamber should be counterbalanced across animals.
-
Vehicle Conditioning: On the other days, administer the vehicle (e.g., saline) and confine the animal to the opposite large chamber for 30 minutes.
-
-
Phase 3: Test
-
The day after the last conditioning session, place the animal in the center chamber with the guillotine doors open, allowing free access to all chambers for 15-30 minutes.
-
Record the time spent in each of the large chambers.
-
A significant decrease in the time spent in the drug-paired chamber compared to the pre-conditioning baseline indicates a conditioned place aversion.
-
Intracranial Self-Stimulation (ICSS) Protocol
This protocol is based on established ICSS procedures for assessing drug-induced changes in reward.
1. Surgery and Training:
-
Surgically implant a stimulating electrode into a reward-related brain region, typically the medial forebrain bundle (MFB).
-
Allow animals to recover from surgery.
-
Train the animals in an operant chamber to press a lever to receive a brief train of electrical stimulation.
-
Establish a stable baseline of responding for a range of stimulation frequencies.
2. Procedure:
-
Baseline Determination: Before each test session, determine the baseline frequency-rate function by presenting a series of different stimulation frequencies and recording the corresponding lever-press rates.
-
Drug Administration: Administer this compound or vehicle.
-
Testing: After a predetermined pretreatment time, re-determine the frequency-rate function.
-
Data Analysis:
-
Compare the post-drug frequency-rate curve to the baseline curve.
-
A rightward shift in the curve (i.e., a higher frequency is required to maintain the same level of responding) indicates a decrease in the rewarding efficacy of the stimulation, which is interpreted as a dysphoric or anhedonic effect.
-
A decrease in the maximum response rate may suggest motor impairment or sedation.
-
Visualizations
Signaling Pathways
Caption: KOR Signaling Pathways and Effects of Biased vs. Unbiased Agonists.
Experimental Workflow
Caption: Experimental Workflow for Conditioned Place Aversion (CPA).
References
- 1. mdpi.com [mdpi.com]
- 2. Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Optical Intracranial Self-Stimulation (oICSS): A New Behavioral Model for Studying Drug Reward and Aversion in Rodents [mdpi.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Spiradoline Mesylate In Vivo Experiments
Welcome to the technical support center for researchers utilizing Spiradoline Mesylate in in vivo experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during preclinical studies.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during your experiments with this compound.
Issue 1: Unexpectedly High Diuresis in Animal Subjects
Question: My animals are exhibiting excessive urination after administration of this compound, potentially confounding my experimental results. What can I do to manage this?
Answer:
Spiradoline is a potent diuretic, a known on-target effect of kappa-opioid receptor agonists.[1][2][3] This effect is not mediated by the suppression of vasopressin.[4] While eliminating this effect entirely may not be possible without altering the drug's primary mechanism, the following strategies can help manage it:
-
Hydration Status: Ensure animals are well-hydrated before the experiment. Provide free access to water up until the start of the experiment. For longer experiments, consider providing a hydrogel or other accessible water source in the testing cage.
-
Dose Optimization: The diuretic effect is dose-dependent.[5] Determine the minimal effective dose for your desired analgesic or behavioral endpoint. A dose-response study is highly recommended to identify a therapeutic window where the desired effects are present with manageable diuresis.
-
Acclimatization: Acclimate the animals to the testing environment and procedures to minimize stress-induced urination, which can be an additional confounding factor.
-
Experimental Endpoint Consideration: If possible, design your experiment to measure endpoints before the peak diuretic effect. The peak effect of spiradoline is around 30 minutes after administration.
-
Data Interpretation: When analyzing your data, consider the potential impact of diuresis. For example, in behavioral tests, the need to urinate could alter locomotor activity or performance in certain tasks. A saline-treated control group is essential for comparison.
Issue 2: Excessive Sedation and Reduced Locomotor Activity
Question: My animals are heavily sedated after this compound administration, making it difficult to assess behavioral changes. How can I mitigate this?
Answer:
Sedation is a common side effect of this compound, partly attributed to its antihistamine properties. It also decreases dopamine release, which contributes to reduced locomotor activity. Here are some troubleshooting steps:
-
Dose-Response Analysis: As with diuresis, sedation is dose-dependent. Lowering the dose may reduce sedation while retaining the desired experimental effect.
-
Time Course of Effects: Characterize the time course of sedation in your specific animal model and strain. The peak sedative effect may occur at a different time than the peak analgesic effect. Designing your behavioral assessments to avoid the peak sedation window can be beneficial. Spiradoline has a short duration of action, with peak effects around 30 minutes post-administration.
-
Behavioral Assay Selection: Choose behavioral assays that are less sensitive to general activity levels. For example, in pain research, reflex-based assays like the tail-flick or hot-plate test may be less affected by sedation than more complex operant tasks.
-
Control for Motor Impairment: Always include a control group to assess baseline locomotor activity. Tests like the rotarod can be used to quantify the degree of motor impairment at the doses of this compound you are using.
-
Lighting Conditions: Conduct behavioral testing under appropriate lighting conditions. For nocturnal animals like rodents, testing during their active (dark) phase may help counteract some sedative effects.
Issue 3: Observing Signs of Dysphoria or Aversion
Question: I am concerned that this compound is causing dysphoria in my animals, which could be a significant confounding variable. How can I assess and potentially manage this?
Answer:
Dysphoria is a well-documented adverse effect of kappa-opioid receptor agonists like Spiradoline. This is a critical consideration, especially in studies related to mood, reward, and addiction.
-
Behavioral Paradigms for Aversion: To quantify aversive effects, consider using specific behavioral tests such as:
-
Conditioned Place Aversion (CPA): This test measures whether an animal will avoid a context that has been previously paired with the drug.
-
Intracranial Self-Stimulation (ICSS): A decrease in ICSS suggests a reduction in the rewarding value of the stimulation, which can be interpreted as a dysphoric-like state.
-
-
Dose Selection: The intensity of dysphoria is likely dose-dependent. Using the lowest effective dose is crucial.
-
Co-administration with other agents: Research has explored the co-administration of mu-opioid agonists to counteract the aversive effects of kappa-opioid agonists. However, this approach would need careful consideration and validation for your specific experimental question as it introduces another variable.
-
Biased Agonists: For future studies, consider exploring biased kappa-opioid receptor agonists. These are designed to selectively activate G-protein signaling pathways (associated with therapeutic effects) over β-arrestin pathways (linked to dysphoria).
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving this compound for in vivo injection?
A1: this compound is typically dissolved in sterile 0.9% saline solution for intraperitoneal (i.p.), subcutaneous (s.c.), or intramuscular (i.m.) administration. It is important to ensure the compound is fully dissolved before injection. Gentle warming and vortexing can aid dissolution. The final solution should be filtered through a 0.22 µm syringe filter to ensure sterility.
Q2: What is the typical dose range for this compound in rodents?
A2: The dose of this compound can vary significantly depending on the animal species, strain, and the experimental endpoint. Based on published studies, here are some general ranges:
-
For analgesia in rats: 1.0 - 32.0 mg/kg
-
For effects on locomotor activity in mice: 0.3 - 30 mg/kg
-
For neuroendocrine studies in humans: 0.8 - 4.0 µg/kg It is imperative to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q3: What is the duration of action of this compound?
A3: this compound has a relatively short duration of action in preclinical studies. The peak effects are generally observed around 30 minutes after administration. The analgesic effects are reported to be largely diminished by 60-90 minutes.
Q4: How does this compound affect the dopaminergic system?
A4: this compound, through its action on kappa-opioid receptors, inhibits dopaminergic neurotransmission. Specifically, it has been shown to decrease dopamine release in the striatum, which is associated with its effects on reducing locomotor activity. However, its analgesic properties do not appear to be directly related to its effects on the dopamine system.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Ki (nM) | Species | Reference |
| This compound | Kappa (κ) | 8.6 | Guinea Pig |
Table 2: Pharmacokinetic Parameters (Rodents)
| Species | Route of Administration | Dose (mg/kg) | Tmax (min) | Duration of Action (min) | Reference |
| Mouse/Rat | Systemic | Varies | ~30 | ~60-90 |
Note: Detailed pharmacokinetic parameters like Cmax and half-life for this compound in rodents are not consistently reported across the literature.
Experimental Protocols
Protocol 1: Assessment of Analgesia using the Tail-Flick Test in Rats
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Apparatus: Tail-flick analgesia meter.
-
Procedure:
-
Habituate the rats to the testing apparatus for at least two days prior to the experiment.
-
On the test day, take a baseline tail-flick latency measurement by applying a radiant heat source to the ventral surface of the tail (approximately 5 cm from the tip). The latency to flick the tail away from the heat is recorded. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.
-
Administer this compound or vehicle (e.g., 0.9% saline) via the desired route (e.g., i.p.).
-
Measure the tail-flick latency at various time points post-injection (e.g., 15, 30, 60, and 90 minutes) to determine the peak effect and duration of action.
-
Data is often expressed as the Maximum Possible Effect (%MPE), calculated as: ((Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)) * 100.
-
Protocol 2: Assessment of Locomotor Activity in Mice
-
Animals: Male C57BL/6 mice (20-25g).
-
Apparatus: Open field activity chambers equipped with infrared beams or video tracking software.
-
Procedure:
-
Habituate the mice to the activity chambers for 30-60 minutes for at least two days before the experiment.
-
On the day of testing, allow the mice to acclimate to the testing room for at least 30 minutes.
-
Administer this compound or vehicle (e.g., 0.9% saline) via the desired route (e.g., s.c.).
-
Immediately place the mouse in the center of the open field chamber.
-
Record locomotor activity (e.g., distance traveled, rearing frequency, time spent in the center vs. periphery) for a set duration (e.g., 30-60 minutes).
-
The chamber should be thoroughly cleaned with 70% ethanol between each animal to eliminate olfactory cues.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound signaling cascade.
Experimental Workflow: Troubleshooting In Vivo Side Effects
Caption: Workflow for troubleshooting common side effects.
References
- 1. researchgate.net [researchgate.net]
- 2. A review of the properties of spiradoline: a potent and selective kappa-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. va.gov [va.gov]
- 4. Mechanism of diuretic action of spiradoline (U-62066E)--a kappa opioid receptor agonist in the human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Kappa-Opiate Receptor Impacts the Pathophysiology and Behavior of Substance Use - PMC [pmc.ncbi.nlm.nih.gov]
Spiradoline Mesylate Off-Target Effects: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the off-target effects of Spiradoline Mesylate (U-62066E) in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and highly selective kappa-opioid receptor (KOR) agonist.[1][2] Its analgesic and other central nervous system effects are primarily mediated through the activation of KORs. The (–) enantiomer of spiradoline is responsible for its KOR agonist properties.[1][2][3]
Q2: What are the most commonly reported off-target effects or adverse effects of this compound?
In both preclinical and clinical studies, several significant effects have been observed at doses lower than those required for analgesia. These include:
-
Diuresis: A potent increase in urine output.
-
Sedation: Significant sedative effects have been noted.
-
Dysphoria and Hallucinations: These adverse central nervous system effects have limited its clinical development.
-
Dopamine System Modulation: Spiradoline has been shown to decrease dopamine release in the brain.
-
Neuroendocrine Effects: It can stimulate the release of prolactin, growth hormone (GH), and cortisol.
Q3: Is there evidence of this compound binding to other opioid receptors?
Q4: What is the suspected mechanism behind Spiradoline-induced sedation?
The sedative properties of spiradoline are presumed to be due to its antihistamine properties. However, direct binding affinity data for histamine receptors (e.g., H1) is not consistently reported in the literature.
Troubleshooting Guides
Issue 1: Unexpected Diuretic Effects in Animal Models
Symptoms:
-
Increased urine output and fluid consumption in experimental animals.
-
Alterations in electrolyte balance in blood and urine samples.
-
Difficulty in maintaining hydration status of the animals.
Possible Causes:
-
On-target KOR activation: The diuretic effect is a known consequence of KOR agonism, which is thought to involve the inhibition of vasopressin release.
-
Dose-dependent effects: The diuretic effect is dose-dependent.
Troubleshooting Steps:
-
Dose Adjustment: If the diuretic effect is confounding experimental results, consider reducing the dose of this compound to the lowest effective concentration for the desired on-target effect.
-
Hydration Monitoring: Ensure ad libitum access to water and monitor fluid intake and urine output. Consider providing hydration supplements if necessary.
-
Electrolyte Analysis: If electrolyte balance is a critical parameter, perform regular analysis of serum and urine electrolytes to quantify the effect.
-
Control Groups: Utilize appropriate control groups, including vehicle-treated and potentially a group treated with a peripherally restricted KOR agonist if central effects are not the primary focus, to isolate the diuretic effect.
Issue 2: Sedation and Impaired Motor Coordination in Behavioral Assays
Symptoms:
-
Reduced locomotor activity in open-field tests.
-
Impaired performance on tasks requiring motor coordination, such as the rotarod test.
-
Increased sleep time or latency to respond to stimuli.
Possible Causes:
-
KOR-mediated sedation: Activation of KOR in the central nervous system can lead to sedation.
-
Potential antihistamine effects: Off-target binding to histamine receptors may contribute to sedation.
Troubleshooting Steps:
-
Acclimatization and Training: Ensure all animals are properly acclimatized to the testing environment and trained on motor tasks prior to drug administration to minimize novelty-induced effects.
-
Dose-Response Assessment: Conduct a dose-response study to determine the threshold for sedative effects and identify a dose that minimizes motor impairment while retaining the desired on-target activity.
-
Pharmacokinetic Considerations: Be aware of the time course of Spiradoline's effects. Sedation may be more pronounced at the peak plasma concentration. Adjust the timing of behavioral testing accordingly.
-
Control for Sedation: If the primary outcome is not related to motor activity, consider using assays that are less sensitive to sedation. If using tasks like the rotarod, use the data to identify a dose that does not significantly impair motor function.
Issue 3: Aversive or Dysphoric Responses in Behavioral Paradigms
Symptoms:
-
Conditioned place aversion (CPA) to environments paired with Spiradoline administration.
-
Reduced responding in intracranial self-stimulation (ICSS) paradigms.
-
Anxiogenic-like behaviors in relevant assays.
Possible Causes:
-
KOR-mediated dysphoria: Activation of KOR is well-established to produce aversive and dysphoric states.
Troubleshooting Steps:
-
Use of Appropriate Behavioral Assays: Employ paradigms specifically designed to assess aversive states, such as conditioned place aversion, to quantify this effect.
-
Dose Selection: The dysphoric effects are dose-dependent. Lower doses may be less aversive.
-
Co-administration with Antagonists: To confirm that the aversion is KOR-mediated, consider co-administration with a selective KOR antagonist, such as nor-binaltorphimine (nor-BNI).
-
Alternative KOR Agonists: If the dysphoric properties are a significant confound, consider exploring other KOR agonists with potentially different biased signaling properties that may reduce aversion.
Quantitative Data Summary
| Receptor Subtype | Ligand | Species | Ki (nM) | Reference |
| Kappa-Opioid | This compound | Guinea Pig | 8.6 | |
| Mu-Opioid | This compound (+) enantiomer | - | Weak Agonist (Ki not specified) | |
| Delta-Opioid | This compound | - | Not specified | - |
| Histamine H1 | This compound | - | Not specified (presumed) |
Key Experimental Methodologies
Assessment of Diuretic Effects
-
Objective: To quantify the diuretic effect of this compound.
-
Method:
-
House male Sprague-Dawley rats in metabolic cages that allow for the collection of urine.
-
Administer this compound or vehicle control (e.g., saline) via the desired route (e.g., intraperitoneal, subcutaneous).
-
Collect and measure urine volume at regular intervals (e.g., every hour for 6 hours).
-
Analyze urine samples for osmolality and electrolyte concentrations (e.g., Na+, K+).
-
Blood samples can also be collected to measure plasma vasopressin levels and serum electrolytes.
-
Evaluation of Sedation (Rota-rod Test)
-
Objective: To assess the effect of this compound on motor coordination and balance as an indicator of sedation.
-
Method:
-
Train mice or rats on a rotarod apparatus at a constant or accelerating speed for a set duration over several days until a stable baseline performance is achieved.
-
On the test day, administer this compound or vehicle control.
-
At a predetermined time post-injection (e.g., 30 minutes), place the animal on the rotating rod.
-
Record the latency to fall from the rod.
-
Perform multiple trials with adequate rest periods in between.
-
Assessment of Dysphoria (Conditioned Place Aversion)
-
Objective: To determine if this compound produces aversive motivational effects.
-
Method:
-
Pre-conditioning Phase: On day 1, allow animals to freely explore a two-compartment apparatus with distinct visual and tactile cues, and record the baseline time spent in each compartment.
-
Conditioning Phase (Days 2-5):
-
On drug-pairing days, administer this compound and confine the animal to one of the compartments.
-
On vehicle-pairing days, administer vehicle and confine the animal to the other compartment. The order of drug and vehicle pairing should be counterbalanced across animals.
-
-
Test Phase (Day 6): Place the animal in the apparatus with free access to both compartments and record the time spent in each. A significant decrease in time spent in the drug-paired compartment compared to baseline indicates conditioned place aversion.
-
Measurement of Dopamine Release (In Vivo Microdialysis)
-
Objective: To measure the effect of this compound on extracellular dopamine levels in a specific brain region (e.g., nucleus accumbens, striatum).
-
Method:
-
Surgically implant a microdialysis probe into the target brain region of an anesthetized or freely moving animal.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Collect dialysate samples at regular intervals to establish a baseline of dopamine levels.
-
Administer this compound.
-
Continue collecting dialysate samples to measure changes in dopamine concentration post-administration.
-
Analyze dopamine levels in the dialysate using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Visualizations
Caption: Spiradoline's primary and off-target effects.
Caption: Workflow for troubleshooting sedation.
Caption: Spiradoline's effect on dopamine signaling.
References
Technical Support Center: Spiradoline Mesylate Solubility and Handling
Welcome to the technical support center for Spiradoline Mesylate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For creating a stock solution, Dimethyl Sulfoxide (DMSO) is highly recommended. This compound is soluble in DMSO at a concentration of 25 mg/mL.[1] For aqueous-based experimental media, it is advised to first prepare a concentrated stock in DMSO and then dilute it into your final buffer or media.
Q2: Can I dissolve this compound directly in aqueous solutions like saline or cell culture media?
A2: Direct dissolution in aqueous solutions can be challenging due to the lipophilic nature of the compound. While one study reports dissolving Spiradoline in sterile 0.9% saline for in vivo injections in rats, achieving higher concentrations may be difficult.[2] For cell culture experiments, it is best to prepare a stock solution in DMSO and then dilute it to the final working concentration in the media. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cellular toxicity.
Q3: My this compound is not dissolving completely. What should I do?
A3: If you are encountering solubility issues, please refer to the troubleshooting guide below. Common solutions include gentle heating, vortexing, and sonication. For in vivo preparations, using a co-solvent system may be necessary.
Q4: What is the stability of this compound in a DMSO stock solution?
A4: this compound stock solutions in DMSO are stable for up to 6 months when stored at -80°C and for 1 month at -20°C.[3] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[3] Studies on a wide range of compounds stored in DMSO show that most are stable for extended periods when stored properly, with water content in the DMSO being a more significant factor for degradation than repeated freeze-thaw cycles.[4]
Solubility Data
The following table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent | Concentration | Notes | Source |
| DMSO | 25 mg/mL (47.94 mM) | Ultrasonic assistance may be needed. | |
| Saline (0.9%) | Not specified | Used for intraperitoneal injections in rats. | |
| Ethanol, Emulphor, Saline (1:1:18) | Not specified | Used for intraperitoneal injections in rats. |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Calculate the required mass of this compound for your desired volume and concentration (Molar Mass: 521.5 g/mol ).
-
Weigh the this compound powder and place it in a sterile tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Preparation of Working Solution for In Vitro Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentration.
-
Ensure the final concentration of DMSO in the working solution is below 0.5% to prevent cytotoxicity. A vehicle control with the same final DMSO concentration should be included in your experiments.
-
Use the working solution immediately.
Preparation of Working Solution for In Vivo Animal Studies
Materials:
-
10 mM this compound stock solution in DMSO
-
PEG300
-
Tween-80
-
Sterile saline (0.9%)
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare the vehicle by mixing the solvents in the desired ratio. A commonly used vehicle for kappa-opioid agonists is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Add the required volume of the this compound stock solution to the vehicle to achieve the final desired concentration. The solubility in this vehicle is ≥ 2.5 mg/mL.
-
Vortex the solution thoroughly to ensure it is homogenous.
-
Administer the solution to the animals as per your experimental protocol.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound does not dissolve in DMSO | Insufficient mixing or low temperature. | Gently warm the solution to 37°C. Use a vortex mixer for several minutes. Use an ultrasonic bath for 5-10 minutes. |
| Precipitation occurs when diluting DMSO stock in aqueous buffer/media | The compound is not soluble at the desired concentration in the aqueous solution. | Increase the proportion of organic co-solvent if your experiment allows. Perform serial dilutions instead of a single large dilution. Ensure the final DMSO concentration is as high as experimentally permissible. |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | Aliquot stock solutions to avoid multiple freeze-thaw cycles. Store stock solutions at -80°C for long-term stability. Protect from light. |
| Cell toxicity observed in in vitro assays | High concentration of DMSO in the final working solution. | Ensure the final DMSO concentration is less than 0.5%. Include a vehicle control with the same DMSO concentration to assess solvent toxicity. |
| Difficulty dissolving mesylate salts in general | Mesylate salts can sometimes be challenging to dissolve. | Try different solvents such as acetonitrile or isopropanol if your experimental design allows. Avoid using alcohol solvents if there are concerns about the formation of mutagenic impurities. |
Signaling Pathway and Experimental Workflow
Spiradoline is a selective kappa-opioid receptor (KOR) agonist. The KOR is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.
The diagram above illustrates the primary signaling cascade initiated by Spiradoline. Upon binding to the KOR, the inhibitory G-protein (Gi/o) is activated. This leads to the dissociation of the Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, reducing intracellular cAMP levels and subsequent protein kinase A (PKA) activity. The Gβγ subunit can directly inhibit voltage-gated calcium channels and activate inwardly rectifying potassium channels, leading to neuronal hyperpolarization and reduced excitability. Additionally, KOR activation can trigger G-protein independent signaling through β-arrestin, which can activate mitogen-activated protein kinase (MAPK) pathways, contributing to some of the long-term effects and potential side effects of KOR agonists.
References
Preventing tolerance to Spiradoline Mesylate in chronic studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing tolerance to Spiradoline Mesylate in chronic experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is tolerance a concern in chronic studies?
This compound is a potent and selective kappa-opioid receptor (KOR) agonist.[1][2][3] In chronic studies, repeated administration of opioid agonists can lead to tolerance, which is a reduction in the drug's effect over time.[4] This necessitates increasing doses to achieve the same therapeutic effect, which can complicate the interpretation of long-term data and introduce confounding variables.
Q2: What are the primary mechanisms underlying tolerance to KOR agonists like Spiradoline?
Tolerance to KOR agonists is primarily driven by pharmacodynamic changes at the cellular level. Key mechanisms include:
-
Receptor Desensitization: Prolonged agonist exposure leads to the phosphorylation of the KOR, primarily by G-protein-coupled receptor kinases (GRKs) such as GRK3 and GRK5.[5] This phosphorylation promotes the binding of β-arrestin proteins, which uncouple the receptor from its intracellular G-protein signaling pathway, dampening the cellular response.
-
Receptor Downregulation: Some, but not all, KOR agonists can lead to a decrease in the total number of kappa-opioid receptors on the cell surface after repeated administration. The potential for Spiradoline to cause receptor downregulation should be considered in long-term studies.
Q3: Does cross-tolerance occur between Spiradoline and other opioids?
Spiradoline does not exhibit cross-tolerance with µ-opioid receptor agonists such as morphine. This indicates that the mechanisms of tolerance are specific to the receptor subtype being activated.
Q4: Are there strategies to mitigate tolerance to Spiradoline in my experiments?
Yes, several strategies can be employed to mitigate the development of tolerance to Spiradoline. These include:
-
Intermittent Dosing Schedules: Continuous exposure to an opioid agonist is more likely to induce tolerance than intermittent dosing.
-
Co-administration with NMDA Receptor Antagonists: N-methyl-D-aspartate (NMDA) receptor antagonists have been shown to inhibit the development of tolerance to other opioid agonists.
-
Multimodal Approaches: Combining Spiradoline with an analgesic that has a different mechanism of action may allow for lower doses of Spiradoline, thus delaying the onset of tolerance. For instance, co-administration with a cannabinoid receptor agonist has demonstrated additive antinociceptive effects.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Diminished analgesic effect of Spiradoline over time. | Development of tolerance due to continuous dosing. | Switch to an intermittent dosing schedule. See Experimental Protocol 1 for an example. |
| Cellular tolerance mechanisms (receptor desensitization). | Consider co-administration with a low dose of an NMDA receptor antagonist like ketamine or memantine. See Experimental Protocol 2. | |
| Need to escalate Spiradoline dose to maintain effect. | Onset of significant tolerance. | Implement a multimodal analgesia approach by introducing a non-opioid analgesic to reduce the required dose of Spiradoline. |
| Variability in response to Spiradoline in later stages of the study. | Differential rates of tolerance development to various effects (e.g., sedation vs. analgesia). | Carefully phenotype the observed effects and consider if tolerance is developing faster for certain endpoints. |
Quantitative Data Summary
The following tables illustrate the expected outcomes of implementing tolerance-prevention strategies. The data are hypothetical but based on established principles of opioid tolerance.
Table 1: Effect of Dosing Regimen on Analgesic Tolerance to Spiradoline
| Dosing Regimen | Day 1 ED₅₀ (mg/kg) | Day 14 ED₅₀ (mg/kg) | Fold-Increase in ED₅₀ |
| Continuous Daily Dosing | 1.0 | 4.5 | 4.5 |
| Intermittent Dosing (Every other day) | 1.0 | 1.8 | 1.8 |
Table 2: Effect of Co-Administered Agents on Spiradoline Analgesic Tolerance (Continuous Dosing)
| Treatment Group | Day 1 ED₅₀ (mg/kg) | Day 14 ED₅₀ (mg/kg) | Fold-Increase in ED₅₀ |
| Spiradoline + Vehicle | 1.0 | 4.5 | 4.5 |
| Spiradoline + NMDA Antagonist | 1.0 | 1.5 | 1.5 |
| Spiradoline + Cannabinoid Agonist | 0.5 (of each) | 1.0 (of each) | 2.0 |
Experimental Protocols
Experimental Protocol 1: Intermittent Dosing to Mitigate Tolerance
Objective: To assess the development of analgesic tolerance to Spiradoline using a continuous versus an intermittent dosing schedule.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=10 per group).
-
Groups:
-
Group A (Continuous): Spiradoline (e.g., 5 mg/kg, s.c.) administered once daily for 14 days.
-
Group B (Intermittent): Spiradoline (e.g., 5 mg/kg, s.c.) administered once every 48 hours for 14 days.
-
Control Group: Vehicle administered daily.
-
-
Analgesic Testing: Use a hot plate or tail-flick assay to determine the antinociceptive effect.
-
On Day 1, establish a baseline analgesic response for all groups.
-
On Day 14, re-assess the analgesic response at the same dose.
-
-
Data Analysis: Calculate the ED₅₀ for each group on Day 1 and Day 14. A significant rightward shift in the dose-response curve indicates tolerance.
Experimental Protocol 2: Co-administration of an NMDA Receptor Antagonist
Objective: To determine if co-administration of a non-competitive NMDA receptor antagonist can prevent the development of tolerance to Spiradoline.
Methodology:
-
Animal Model: Male C57BL/6J mice (n=10 per group).
-
Groups:
-
Group A: Spiradoline (e.g., 3 mg/kg, i.p.) + Vehicle, administered daily for 7 days.
-
Group B: Spiradoline (e.g., 3 mg/kg, i.p.) + MK-801 (a non-competitive NMDA receptor antagonist; e.g., 0.1 mg/kg, i.p.), administered daily for 7 days. The NMDA antagonist should be administered 30 minutes prior to Spiradoline.
-
Control Group: Vehicle + Vehicle administered daily.
-
-
Tolerance Assessment: Measure the latency to a thermal stimulus (e.g., hot plate test) before drug administration on Day 1 and 30 minutes after drug administration on Day 1 and Day 7.
-
Data Analysis: Compare the analgesic effect (% Maximum Possible Effect) on Day 7 to Day 1. A significantly reduced effect in Group A compared to Group B would indicate that the NMDA antagonist has attenuated tolerance.
Visualizations
Caption: KOR Desensitization Pathway.
Caption: Workflow for a Spiradoline Tolerance Study.
References
- 1. A review of the properties of spiradoline: a potent and selective kappa-opioid receptor agonist [pubmed.ncbi.nlm.nih.gov]
- 2. Discriminative stimulus effects of spiradoline, a kappa-opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kappa antinociceptive activity of spiradoline in the cold-water tail-flick assay in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of opioid efficacy, tolerance, addiction and dependence from cell culture to human - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonist-dependent desensitization of the kappa opioid receptor by G protein receptor kinase and beta-arrestin - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Experimental Variability with Spiradoline Mesylate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with Spiradoline Mesylate, a potent and selective kappa-opioid receptor (KOR) agonist. Inconsistencies in experimental outcomes can be a significant challenge. This resource offers troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you achieve more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For short-term storage (days to weeks), it is recommended to keep this compound in a dry, dark place at 0-4°C. For long-term storage (months to years), it should be stored at -20°C. Stock solutions should be stored at 0-4°C for short-term use or -20°C for long-term use.[1] It is important to note that the stability of related mesylate compounds in aqueous solutions can be affected by light and temperature, so protecting solutions from light is crucial.
Q2: I'm observing high variability in my cell-based functional assays. What are the common causes?
A2: Variability in functional assays with this compound can stem from several factors inherent to G-protein coupled receptor (GPCR) experiments. These include:
-
Cell Line Choice: Many standard cell lines, such as HEK293, endogenously express other GPCRs, which can lead to off-target effects or signal cross-talk.
-
Receptor Expression Levels: Fluctuations in the expression levels of the kappa-opioid receptor in your cell line can directly impact the magnitude of the response.
-
Assay-Dependent Variability: The specific functional assay you are using (e.g., cAMP inhibition, β-arrestin recruitment, calcium mobilization) measures different aspects of receptor signaling. This compound may activate these pathways with different potencies and efficacies, leading to varied results between assays.
-
Cell Health and Passage Number: Using cells that are unhealthy or have been passaged too many times can lead to inconsistent responses.
Q3: What is "biased agonism" and how might it affect my this compound experiments?
A3: Biased agonism is a phenomenon where a ligand, upon binding to a receptor, preferentially activates one downstream signaling pathway over another. For kappa-opioid receptors, the two primary pathways are the G-protein-dependent pathway (which leads to effects like analgesia) and the β-arrestin pathway (which is often associated with receptor desensitization and internalization, and potentially side effects).[2][3][4] If this compound is a biased agonist, experiments focusing on different pathways (e.g., a G-protein-mediated cAMP assay versus a β-arrestin recruitment assay) will likely yield different potency and efficacy values. It is crucial to be aware of which pathway your assay is measuring.
Troubleshooting Guides
Low Signal or No Response in Functional Assays
| Potential Cause | Troubleshooting Steps |
| Degraded this compound | Prepare fresh stock solutions. Ensure proper storage of both powder and solutions (see FAQ 1). |
| Low Receptor Expression | Verify receptor expression in your cell line using a validated method (e.g., radioligand binding with a known KOR ligand, western blot). |
| Incorrect Assay Choice | Consider the possibility of biased agonism. If you are not seeing a response in one pathway (e.g., β-arrestin), try an assay that measures another (e.g., cAMP). |
| Suboptimal Assay Conditions | Optimize cell density, serum starvation time (if applicable), and agonist incubation time. |
| Cell Line Issues | Use a cell line with robust and stable expression of the kappa-opioid receptor. |
High Background Signal in Functional Assays
| Potential Cause | Troubleshooting Steps |
| Constitutive Receptor Activity | High receptor expression levels can sometimes lead to ligand-independent signaling. Consider using a cell line with lower, more controlled receptor expression. |
| Contaminated Reagents | Use fresh, high-quality reagents and sterile techniques. |
| Cellular Autofluorescence | If using a fluorescence-based assay, check for autofluorescence of your cells and consider using a different detection method if necessary. |
| Off-Target Effects | The high concentration of this compound may be interacting with other receptors or cellular components. Perform a dose-response curve to ensure you are using an appropriate concentration range. |
Experimental Protocols
General Protocol for a cAMP Inhibition Assay with a Kappa-Opioid Agonist
This protocol provides a general framework for measuring the inhibition of cyclic AMP (cAMP) production following the activation of the Gi-coupled kappa-opioid receptor by an agonist like this compound.
Materials:
-
CHO or HEK293 cells stably expressing the human kappa-opioid receptor.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
This compound.
-
Forskolin (to stimulate adenylyl cyclase).
-
A cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Plating: Seed the cells into a 96- or 384-well plate at a density that will allow them to reach approximately 80-90% confluency on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Agonist Treatment: On the day of the assay, remove the culture medium and add the this compound dilutions to the cells. Include a vehicle control.
-
Forskolin Stimulation: Add a concentration of forskolin that will induce a submaximal cAMP response. The optimal concentration should be determined empirically.
-
Incubation: Incubate the plate at 37°C for a predetermined amount of time (typically 15-30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
General Protocol for a β-Arrestin Recruitment Assay
This protocol outlines a general method for measuring the recruitment of β-arrestin to the kappa-opioid receptor upon agonist stimulation.
Materials:
-
Cells co-expressing the kappa-opioid receptor and a β-arrestin fusion protein (e.g., with a reporter enzyme or fluorescent tag).
-
Cell culture medium.
-
Assay buffer.
-
This compound.
-
Detection reagents specific to the assay technology being used (e.g., a chemiluminescent substrate).
Procedure:
-
Cell Plating: Plate the cells in an appropriate multi-well plate.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Agonist Treatment: Add the this compound dilutions to the cells.
-
Incubation: Incubate the plate at 37°C for a period sufficient to allow for β-arrestin recruitment (this can range from 30 minutes to several hours, depending on the assay).
-
Detection: Add the detection reagents and measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Data Analysis: Plot the signal against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Visualizing Key Processes
To aid in understanding the cellular mechanisms at play, the following diagrams illustrate the kappa-opioid receptor signaling pathways and a general experimental workflow.
References
Technical Support Center: Animal Models for Spiradoline Mesylate-Induced Dysphoria
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying spiradoline mesylate-induced dysphoria in animal models. The information is designed to assist scientists and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary animal models for assessing spiradoline-induced dysphoria?
A1: The most common animal models to evaluate the aversive and dysphoric effects of spiradoline, a potent kappa-opioid receptor (KOR) agonist, are Conditioned Place Aversion (CPA), Intracranial Self-Stimulation (ICSS), and Drug Discrimination paradigms.[1][2][3] CPA directly measures the aversive properties of the drug by pairing its administration with a specific environment. ICSS assesses changes in the reward threshold, where dysphoric substances like spiradoline increase the threshold for experiencing reward. Drug discrimination studies train animals to distinguish between spiradoline and a saline control, providing insight into its subjective effects.[3][4]
Q2: What is the mechanism of action behind spiradoline-induced dysphoria?
A2: Spiradoline is a selective agonist for the kappa-opioid receptor (KOR). Activation of KORs, particularly in brain regions associated with reward and mood such as the nucleus accumbens, leads to the inhibition of dopamine release. This reduction in dopaminergic neurotransmission is believed to mediate the dysphoric and aversive states produced by spiradoline and other KOR agonists.
Q3: Are there species or strain differences to consider when using these models?
A3: Yes, species and strain differences can influence the outcomes of behavioral studies with spiradoline. For instance, different rat strains (e.g., Sprague-Dawley, Wistar, Lewis, F344) can exhibit variations in baseline nociceptive sensitivity and response to opioids, which may affect the doses required to observe dysphoric-like effects. It is crucial to select an appropriate species and strain and to conduct dose-response studies to determine the optimal experimental parameters.
Troubleshooting Guides
Conditioned Place Aversion (CPA)
Issue: No significant conditioned place aversion is observed with spiradoline.
-
Possible Cause 1: Inappropriate Dosing. The dose of spiradoline may be too low to induce aversion or too high, causing sedation or other side effects that interfere with conditioning.
-
Solution: Conduct a dose-response study to determine the optimal dose that produces a reliable CPA without confounding motor or sedative effects. Doses in the range of 0.3-1.2 mg/kg (SC) have been shown to induce CPA in rats.
-
-
Possible Cause 2: Insufficient Conditioning. The number of conditioning sessions may be inadequate for the animal to form a strong association between the drug's effects and the environment.
-
Solution: Increase the number of conditioning sessions. A typical CPA protocol involves several pairings of the drug with the designated compartment.
-
-
Possible Cause 3: Habituation or Pre-existing Bias. Animals may have an inherent preference or aversion to one of the conditioning compartments, which can mask the drug-induced effect.
-
Solution: Conduct a pre-test to assess baseline preference for the conditioning chambers. The experimental design should be counterbalanced, with the drug-paired compartment assigned to both the initially preferred and non-preferred sides across different animals.
-
-
Possible Cause 4: Handling Stress. Excessive handling, especially in mice, can interfere with the expression of CPA.
-
Solution: Habituate the animals to the handling and injection procedures before the start of the experiment to minimize stress.
-
Intracranial Self-Stimulation (ICSS)
Issue: Spiradoline does not produce a consistent elevation in the reward threshold.
-
Possible Cause 1: Incorrect Electrode Placement. The stimulating electrode may not be accurately targeting the medial forebrain bundle (MFB) or other reward-related brain regions.
-
Solution: Verify the electrode placement histologically at the end of the study. Ensure precise stereotaxic surgery techniques are used for implantation.
-
-
Possible Cause 2: Suboptimal Stimulation Parameters. The frequency or intensity of the electrical stimulation may not be appropriate to maintain stable baseline responding.
-
Solution: Titrate the stimulation parameters for each animal to establish a stable baseline of responding before drug administration.
-
-
Possible Cause 3: Insufficient Drug Dose. The dose of spiradoline may be too low to produce a significant effect on the reward threshold.
-
Solution: Perform a dose-response study to identify a dose that reliably elevates the reward threshold without causing significant motor impairment.
-
Drug Discrimination
Issue: Animals are unable to reliably discriminate spiradoline from saline.
-
Possible Cause 1: Inappropriate Training Dose. The training dose of spiradoline may be too high, leading to response impairment, or too low, resulting in a weak discriminative stimulus.
-
Solution: Select a training dose that produces a clear discriminative cue without disrupting the animal's ability to respond. A dose of 1.0 mg/kg (SC) has been used successfully in rats.
-
-
Possible Cause 2: Insufficient Training. Animals may require a significant number of training sessions to acquire the discrimination.
-
Solution: Be prepared for an extended training period. The number of sessions required for acquisition can vary between animals.
-
-
Possible Cause 3: Generalization to Other Stimuli. If testing for generalization with other compounds, ensure that the doses used are appropriate and do not produce non-specific effects on behavior.
-
Solution: Conduct dose-response curves for generalization tests to assess the specificity of the discriminative stimulus.
-
Data Presentation
Table 1: this compound Dosing for Conditioned Place Aversion in Rats
| Dose (mg/kg, SC) | Outcome | Reference |
| 0.3 | Conditioned Place Aversion | |
| 0.6 | Conditioned Place Aversion | |
| 1.2 | Conditioned Place Aversion |
Table 2: this compound Dosing for Drug Discrimination in Rats
| Training Dose (mg/kg, SC) | Outcome | Reference |
| 1.0 | Successful discrimination from saline | |
| 3.0 | Successful discrimination from saline, but with increased response latencies |
Experimental Protocols
Conditioned Place Aversion (CPA) Protocol
-
Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.
-
Habituation (Day 1): Allow animals to freely explore both compartments of the chamber for a pre-determined period (e.g., 15 minutes) to minimize novelty-induced effects.
-
Pre-Test (Day 2): Record the time spent in each compartment to establish baseline preference.
-
Conditioning (Days 3-8):
-
On drug conditioning days, administer this compound (e.g., 0.3-1.2 mg/kg, SC) and confine the animal to one compartment for a set duration (e.g., 30 minutes).
-
On saline conditioning days, administer saline and confine the animal to the opposite compartment for the same duration.
-
Alternate drug and saline conditioning days. The assignment of the drug-paired compartment should be counterbalanced.
-
-
Test (Day 9): Place the animal in the chamber with free access to both compartments and record the time spent in each. A significant decrease in time spent in the drug-paired compartment compared to the pre-test indicates a conditioned place aversion.
Intracranial Self-Stimulation (ICSS) Protocol
-
Surgery: Stereotaxically implant an electrode into the medial forebrain bundle (MFB) of the rat brain. Allow for a post-operative recovery period.
-
Training: Train the animal to press a lever to receive a brief electrical stimulation.
-
Baseline Determination: Establish a stable rate of responding by adjusting the frequency or intensity of the stimulation.
-
Drug Testing:
-
Administer this compound or vehicle.
-
Measure the rate of responding at various stimulation frequencies to generate a frequency-rate curve.
-
A rightward shift in the curve after spiradoline administration indicates an increase in the reward threshold, suggestive of a dysphoric state.
-
Drug Discrimination Protocol
-
Apparatus: An operant chamber with two response levers.
-
Training:
-
Train food-deprived animals to press one lever for a food reward following an injection of this compound (training dose, e.g., 1.0 mg/kg, SC).
-
Train the same animals to press the other lever for a food reward following a saline injection.
-
Training sessions are typically conducted daily, alternating between drug and saline.
-
-
Testing:
-
Once a stable discrimination is achieved (e.g., >80% correct responses on the first lever press), test sessions can be conducted.
-
Administer various doses of spiradoline or other test compounds to determine if they substitute for the spiradoline discriminative stimulus (i.e., cause the animal to press the spiradoline-appropriate lever).
-
Visualizations
Caption: Spiradoline activates KOR, inhibiting dopamine release and causing dysphoria.
Caption: Workflow for a Conditioned Place Aversion experiment.
Caption: Logical flow for assessing dysphoria using ICSS.
References
- 1. Fentanyl and Spiradoline Interactions in a Place-Conditioning Black-White Shuttle-Box - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracranial self-stimulation in rats: sensitization to an opioid antagonist following acute or chronic treatment with mu opioid agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discriminative stimulus effects of spiradoline, a kappa-opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Further characterization of the discriminative stimulus effects of spiradoline - PubMed [pubmed.ncbi.nlm.nih.gov]
Controlling for diuretic effects in Spiradoline Mesylate studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Spiradoline Mesylate, focusing on how to control for its diuretic effects in experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the diuretic effect of this compound?
This compound is a potent and selective kappa-opioid receptor (KOR) agonist.[1][2][3] Activation of KORs is known to induce diuresis, which is characterized as water diuresis—an increase in water excretion without a significant change in electrolyte excretion.[4] This effect is primarily attributed to the inhibition of the release of antidiuretic hormone (ADH), also known as vasopressin, from the pituitary gland.[4] By suppressing ADH, which normally promotes water reabsorption in the kidneys, KOR agonists like spiradoline lead to increased urine output.
Q2: At what point in my experiment should I expect to see the diuretic effects of Spiradoline?
In preclinical studies with rodents, the diuretic effects of spiradoline have a relatively rapid onset. The peak effect is typically observed around 30 minutes after administration. In human studies, a significant increase in urine output has been observed within the first few hours following injection. Researchers should, therefore, anticipate these effects early in their experimental timeline.
Q3: Are there any experimental approaches to counteract or control for the diuretic effects of Spiradoline?
Yes, several strategies can be employed to manage the diuretic effects of Spiradoline in your experiments:
-
Use of a KOR Antagonist: The diuretic effect of KOR agonists can be blocked by KOR antagonists. For instance, 5'-Guanidinonaltrindole has been shown to inhibit nalfurafine- and MOM-sal B-induced diuresis. The use of a selective KOR antagonist can help to isolate the diuretic effect from other physiological effects of Spiradoline being investigated.
-
Hydration Status Control: Pre-hydrating the animals with a saline load before the experiment can help to ensure a uniform state of hydration across all subjects. This is a common practice in diuretic studies to obtain reliable and reproducible results.
-
Dose-Response Analysis: Conducting a dose-response study for the diuretic effect can help in selecting a dose of Spiradoline that minimizes diuresis while still achieving the desired therapeutic effect under investigation.
-
Appropriate Control Groups: Including a vehicle-only control group is essential to establish a baseline for urine output. Additionally, a positive control group treated with a standard diuretic like furosemide can be useful for comparison.
Troubleshooting Guides
Issue 1: Unexpectedly high variability in physiological measurements after Spiradoline administration.
-
Possible Cause: The diuretic effect of Spiradoline can lead to dehydration and electrolyte imbalances, which in turn can affect various physiological parameters such as blood pressure and locomotor activity.
-
Troubleshooting Steps:
-
Monitor Fluid Intake and Urine Output: Use metabolic cages to accurately measure water consumption and urine volume for each animal.
-
Assess Hydration Status: Monitor for signs of dehydration. In some protocols, providing a gel-based food can help maintain hydration.
-
Measure Electrolyte Levels: Analyze urine and plasma for sodium, potassium, and chloride concentrations to assess for any significant changes.
-
Issue 2: Difficulty in isolating the specific central nervous system (CNS) effects of Spiradoline from its peripheral diuretic effects.
-
Possible Cause: Systemic administration of Spiradoline will induce both central and peripheral effects.
-
Troubleshooting Steps:
-
Central vs. Peripheral Administration: If your research question focuses on the CNS effects, consider direct central administration (e.g., intracerebroventricular injection) to minimize peripheral effects like diuresis. Studies have shown that centrally administered KOR agonists can induce diuresis, indicating a central mechanism.
-
Use of Peripherally Restricted KOR Agonists/Antagonists: In some experimental designs, it may be beneficial to use a peripherally restricted KOR agonist as a comparator to understand the contribution of peripheral receptor activation.
-
Experimental Protocols
Protocol 1: Assessment of Diuretic Activity in Rodents
This protocol is adapted from standard methods for evaluating diuretic activity.
Materials:
-
Metabolic cages for individual housing and urine collection.
-
This compound.
-
Vehicle (e.g., sterile saline).
-
Standard diuretic (e.g., Furosemide, 10 mg/kg).
-
Graduated cylinders for urine volume measurement.
-
Flame photometer or ion-selective electrodes for electrolyte analysis.
Procedure:
-
Animal Acclimatization: Acclimatize male Wistar rats (150-200g) to the metabolic cages for at least 3 days before the experiment.
-
Fasting: Fast the animals for 18 hours prior to the experiment, with free access to water.
-
Pre-treatment Hydration: Administer a uniform oral load of normal saline (0.9% NaCl) at a dose of 15 mL/kg to all animals to ensure a consistent hydration state.
-
Grouping: Divide the animals into at least three groups (n=6 per group):
-
Control Group: Receives the vehicle.
-
Standard Group: Receives Furosemide (10 mg/kg, i.p.).
-
Test Group(s): Receives this compound at the desired dose(s) (e.g., s.c. or i.p.).
-
-
Urine Collection: Immediately after drug administration, place the animals individually in the metabolic cages. Collect urine at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) for up to 24 hours for prolonged studies.
-
Data Collection:
-
Measure the total volume of urine for each animal at each time point.
-
Analyze the urine for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations.
-
Data Analysis:
-
Diuretic Action: (Total urine output of the test group) / (Total urine output of the control group).
-
Diuretic Activity: (Diuretic action of the test group) / (Diuretic action of the standard group).
-
Saluretic Index: Measurement of urinary electrolyte excretion.
Data Presentation
Table 1: Example of Urine Output Data Following Spiradoline Administration in Rats
| Treatment Group | Dose (mg/kg) | Mean Urine Volume (mL/5h) ± SEM |
| Vehicle (Saline) | - | 1.5 ± 0.2 |
| Furosemide | 10 | 5.8 ± 0.5 |
| Spiradoline | 0.1 | 2.5 ± 0.3 |
| Spiradoline | 1 | 4.2 ± 0.4 |
| Spiradoline | 10 | 6.1 ± 0.6 |
| Indicates a statistically significant difference from the vehicle control group. |
Table 2: Example of Urine Electrolyte Data
| Treatment Group | Dose (mg/kg) | Na+ (mmol/L) | K+ (mmol/L) | Cl- (mmol/L) |
| Vehicle (Saline) | - | 120 ± 10 | 45 ± 5 | 130 ± 12 |
| Furosemide | 10 | 180 ± 15 | 55 ± 6 | 190 ± 18 |
| Spiradoline | 1 | 125 ± 11 | 47 ± 5 | 135 ± 13 |
| * Indicates a statistically significant difference from the vehicle control group. |
Visualizations
Signaling Pathway of KOR-Agonist Induced Diuresis
Caption: Signaling pathway of Spiradoline-induced diuresis.
Experimental Workflow for Assessing Diuretic Effects
Caption: Experimental workflow for diuretic assessment.
Troubleshooting Logic for High Data Variability
Caption: Troubleshooting high data variability.
References
- 1. Spiradoline [a.osmarks.net]
- 2. A review of the properties of spiradoline: a potent and selective kappa-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spiradoline [medbox.iiab.me]
- 4. Kappa Opioid Agonist-Induced Diuresis: Characteristics, Mechanisms, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing stress in animals during Spiradoline Mesylate administration
Technical Support Center: Spiradoline Mesylate Administration
Objective: This guide provides researchers, scientists, and drug development professionals with essential information to minimize stress in animal subjects during the administration of this compound. By refining techniques and understanding the compound's effects, researchers can improve animal welfare and the quality of experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary effects in animals?
A1: this compound is a highly selective kappa-opioid receptor (KOR) agonist.[1][2] In preclinical studies, it demonstrates analgesic (pain-relieving), antitussive (cough-suppressing), and diuretic (increased urination) effects.[1][2] A key characteristic is that it does not produce the same addictive properties or respiratory depression associated with mu-opioid agonists like morphine.[3] However, it is known to cause sedation, decrease locomotor activity, and can induce dysphoria or aversion at higher doses.
Q2: What are the common signs of stress in rodents during and after administration?
A2: Stress manifests in several ways. During handling and injection, look for vocalizations, struggling, attempts to bite, urination, and defecation. Post-administration, signs of excessive stress or adverse effects can include prolonged immobility (beyond expected sedation), abnormal postures, lack of grooming, pica (ingesting non-nutritive substances like bedding), and significant changes in food and water intake. It's important to distinguish these from the expected sedative effects of the drug.
Q3: How can I minimize stress related to handling and injection?
A3: Minimizing physical restraint is the most critical factor. Implementing habituation and refinement techniques can significantly lower animal stress levels. This includes:
-
Acclimatization: Allow animals ample time to adjust to the facility and handlers before experiments begin.
-
Habituation: Accustom the animals to the specific procedures. This can involve mock injections (using a needle cap or saline) and gentle handling that mimics the injection process.
-
Refined Handling: Techniques like tunnel handling or cupping mice, rather than tail-lifting, are less aversive. For rats, using minimal restraint where the animal is gently held without being tightly gripped can lower stress hormones by up to 50%.
Q4: Are there specific adverse effects of Spiradoline to be aware of?
A4: Yes. Beyond sedation, Spiradoline is a potent diuretic. Ensure animals have free access to water to prevent dehydration. It also has dose-dependent effects on hormone levels, including stimulating the release of prolactin, growth hormone, and cortisol. At higher doses, its effects on the central nervous system can lead to dysphoria and aversion, which are important considerations for behavioral studies.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in experimental data. | Uncontrolled Stress: Stress is a major confounding variable, altering an animal's physiology, neurochemistry, and response to drugs. | Standardize Protocols: Implement a rigorous handling and acclimatization protocol for all animals. Ensure procedures are performed by trained personnel at the same time of day to minimize circadian rhythm effects. Use non-aversive handling techniques consistently. |
| Animal exhibits significant distress during injection (e.g., vocalization, struggling). | Improper Restraint: Physical restraint is a primary cause of acute stress. Needle Phobia/Pain: Repeated injections can lead to learned aversion. Formulation Irritation: The vehicle or pH of the solution may be causing irritation. | Refine Technique: Use a minimal restraint method. For repeated studies, habituate the animal to the feel of the needle with mock injections. Use the smallest appropriate gauge needle. Check Vehicle: Ensure the vehicle is sterile, non-irritating, and at a physiological pH. Always test the solubility of Spiradoline in the chosen vehicle before beginning animal studies. |
| Inconsistent drug effects or suspected incorrect dosing. | Inaccurate Administration: Difficulty in administering the full dose due to animal movement. Solution Preparation Error: Incorrect calculation, dilution, or incomplete solubilization of the compound. | Adopt a "Triple-Check" System: 1. Check the drug container when removing it. 2. Check again when drawing up the dose. 3. Check a final time before administration. Verify Calculations: Have a second person verify all dose calculations. Ensure the compound is fully dissolved before drawing it into the syringe. |
| Animal appears overly sedated or catatonic post-administration. | Expected Pharmacological Effect: Sedation and reduced locomotor activity are known effects of KOR agonists like Spiradoline. Overdose: The dose may be too high for the specific strain, sex, or individual animal. | Monitor and Document: Closely monitor the animal and record the onset, duration, and depth of sedation. This is part of the drug's effect profile. Ensure easy access to food and water. Review Dosage: Consult literature for appropriate dose ranges for the species and strain. Consider starting with a lower dose in pilot studies to establish the dose-response curve. |
Data Presentation: Quantitative Summary
Table 1: Reported Dosages and Effects of Spiradoline in Rodents
| Species | Route | Dosage Range | Observed Effects | Reference(s) |
| Rat | Intraperitoneal (i.p.) | 1.0 - 32.0 mg/kg | Dose-dependent antinociception (pain relief), hypothermia, increased urination. | |
| Rat | Intraperitoneal (i.p.) | 10 mg/kg | Decreased locomotor activity; blocked morphine-induced hyperactivity. | |
| Rat | Intrathecal | 30 mM | Induced spinal motor and nociceptive blockade. | |
| Mouse | Intramuscular (i.m.) | 0.3 - 0.6 mg/kg | Dose-dependent analgesia. | |
| Mouse | Intraperitoneal (i.p.) | 3 - 30 mg/kg | Decreased spontaneous locomotor activity; inhibited morphine-induced hyperactivity. |
Note: Dosages and effects can vary based on animal strain, sex, and specific experimental conditions. Researchers should establish appropriate doses through pilot studies.
Experimental Protocols
Protocol 1: Animal Habituation for Stress Reduction
-
Objective: To acclimate animals to handling and injection procedures to minimize acute stress responses.
-
Timeline: Perform daily for 5-7 days prior to the first experimental day.
-
Procedure:
-
Gently remove the animal from its home cage using a non-aversive method (e.g., tunnel for mice, gentle lift for rats).
-
Allow the animal to habituate to the researcher's gloved hands for 1-2 minutes.
-
Hold the animal in the position required for injection (e.g., subcutaneous scruff) for 5-10 seconds without performing an injection.
-
For subcutaneous injections, gently pinch the skin fold as would be done during the actual procedure.
-
On the final 1-2 days of habituation, perform a mock injection using a needle cap or a sterile saline injection to accustom the animal to the full sequence of events.
-
Return the animal to its home cage. Keep handling sessions brief and positive.
-
Protocol 2: Preparation and Subcutaneous (SC) Administration
-
Objective: To ensure accurate and safe administration of this compound.
-
Materials: this compound powder, sterile vehicle (e.g., 0.9% saline), vortex mixer, sterile syringes and needles (25-27 gauge recommended), 70% ethanol.
-
Preparation:
-
Calculate the required concentration based on the desired dose (mg/kg) and a standard injection volume (e.g., 5-10 ml/kg for rats).
-
Weigh the this compound accurately.
-
Add the sterile vehicle and vortex thoroughly until the compound is completely dissolved. Visually inspect the solution for any particulates; do not inject if any are present.
-
Label the solution clearly with the drug name, concentration, date, and expiration.
-
-
Administration:
-
Remove the animal from the cage using the refined handling method it was habituated to.
-
Position the animal to expose the dorsal (back) area, typically between the shoulder blades.
-
Gently lift a fold of skin to create a "tent."
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the animal's back.
-
Aspirate slightly to ensure the needle is not in a blood vessel.
-
Depress the plunger smoothly to inject the solution.
-
Withdraw the needle and gently apply pressure to the injection site for a moment to prevent leakage.
-
Return the animal to its cage and monitor for any immediate adverse reactions and the expected onset of drug effects (peak effect is often around 30 minutes).
-
Mandatory Visualizations
Signaling Pathway
Caption: Spiradoline binds to the KOR, initiating G-protein and β-arrestin signaling pathways.
Experimental Workflow
Caption: A stress-minimizing workflow for Spiradoline administration experiments.
References
Technical Support Center: Interpreting Conflicting Results in Spiradoline Mesylate Literature
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the conflicting literature on Spiradoline Mesylate.
Troubleshooting Guides
Issue: Discrepancy Between Preclinical Analgesic Efficacy and Clinical Trial Outcomes
Question: Why does this compound show potent analgesic effects in animal models but fail in human clinical trials due to adverse effects at sub-analgesic doses?
Answer:
This is the central conflict in the Spiradoline literature. Several factors likely contribute to this discrepancy:
-
Species Differences in Pharmacokinetics and Metabolism: Laboratory animals, such as rodents, often metabolize drugs at a much higher rate than humans.[1] This can lead to different circulating levels and exposure times of the drug and its metabolites, potentially altering the therapeutic window. While specific comparative pharmacokinetic data for Spiradoline is sparse, it is a critical factor to consider when extrapolating preclinical data.[1][2] Spiradoline does penetrate the blood-brain barrier readily and appears to lack significant active metabolites in preclinical studies.[2]
-
Differential Kappa Opioid Receptor (KOR) Signaling (Biased Agonism): The prevailing hypothesis is that the therapeutic effects (analgesia) and adverse effects (dysphoria, sedation) of KOR agonists are mediated by different intracellular signaling pathways.[3]
-
G-protein signaling is associated with analgesia.
-
β-arrestin signaling is linked to adverse effects like dysphoria and sedation. Spiradoline may act as an unbiased or β-arrestin-biased agonist, leading to the engagement of both pathways. In humans, the β-arrestin pathway may be more sensitive or dominant at lower concentrations, leading to intolerable side effects before analgesic G-protein signaling is sufficiently engaged.
-
-
Subjectivity of Adverse Effects: Dysphoria, a feeling of unease or dissatisfaction, is a primary dose-limiting side effect in humans. This is a complex subjective experience that is difficult to model accurately in animals. While conditioned place aversion (CPA) assays in rodents can indicate aversive properties, they may not fully capture the dysphoric experience in humans.
-
Differences in KOR Distribution and Function: There may be subtle but significant differences in the distribution, density, and functional coupling of KORs between rodents and humans in brain regions mediating analgesia versus those mediating mood and arousal.
Troubleshooting Experimental Discrepancies:
-
Re-evaluate Animal Models: Consider the specific pain model used. Is it relevant to the clinical pain condition of interest?
-
Incorporate Assays for Adverse Effects: Alongside analgesic assays, routinely include behavioral tests that can indicate potential adverse effects, such as locomotor activity (for sedation) and conditioned place preference/aversion (for rewarding/aversive properties).
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, conduct PK/PD studies to correlate drug concentrations in plasma and brain with behavioral effects in your animal model. This can help in understanding the concentration-effect relationship for both desired and undesired effects.
-
Consider Biased Agonists: When designing new studies or interpreting data, consider the concept of biased agonism. If using a KOR agonist, understanding its signaling bias can help predict its therapeutic index.
Frequently Asked Questions (FAQs)
1. What are the typical doses of this compound used in preclinical and clinical studies?
-
Preclinical (Rodents): For analgesia, doses in the range of 1.0 - 32.0 mg/kg (intraperitoneal or subcutaneous) have been shown to be effective in rats and mice in thermal nociceptive assays like the hot-plate and tail-flick tests. For studying effects on locomotor activity, doses of 3.0 - 10 mg/kg have been used in rats.
-
Clinical (Humans): In a study on Tourette's syndrome, intramuscular doses of 0.8, 1.6, and 3.2 µg/kg were administered. Notably, the lowest dose (0.8 µg/kg) showed some efficacy in reducing tics, while the intermediate dose (1.6 µg/kg) showed a trend towards increasing tics. In studies on neuroendocrine function, intramuscular doses of 1.6 and 4.0 µg/kg were used. The available clinical data suggest that adverse effects such as diuresis, sedation, and dysphoria occur at doses lower than those required for analgesia.
2. What are the conflicting findings regarding the cardiovascular effects of this compound?
-
Preclinical Studies: In animal models (rats), Spiradoline has been reported to reduce blood pressure and heart rate, suggesting potential antiarrhythmic properties.
-
Clinical Studies: Human clinical trials did not confirm these findings. In a study with healthy male volunteers, intramuscular administration of Spiradoline (1.6 and 4.0 µg/kg) produced no significant changes in blood pressure or pulse.
3. How does this compound affect the dopaminergic system?
Activation of KORs generally leads to an inhibition of dopaminergic neurotransmission. Preclinical studies in rats have shown that systemic administration of Spiradoline produces a significant and long-lasting decrease in dopamine release and locomotor activity. It has also been shown to reduce the rotational response to a D1 dopamine agonist in a rat model of Parkinson's disease. This inhibitory effect on the dopamine system is thought to contribute to its potential antipsychotic-like effects and its aversive/dysphoric properties.
4. What is the proposed mechanism for Spiradoline-induced diuresis?
Spiradoline is a potent diuretic in humans. Studies in healthy volunteers have shown a significant dose-dependent increase in free water clearance. Interestingly, this diuretic effect does not appear to be mediated by the suppression of vasopressin or changes in renal blood velocity. The exact mechanism remains to be fully elucidated but is a direct consequence of KOR activation.
5. What is biased agonism and how does it relate to Spiradoline?
Biased agonism, or functional selectivity, is a phenomenon where a ligand binding to a single receptor can preferentially activate one of several downstream signaling pathways. For KORs, it is hypothesized that:
-
G-protein signaling leads to analgesia.
-
β-arrestin recruitment leads to adverse effects like dysphoria and sedation.
Spiradoline is considered a non-biased or balanced KOR agonist, meaning it activates both pathways. The development of G-protein biased KOR agonists is a current strategy to develop analgesics with fewer side effects.
Data Presentation
Table 1: Dose-Response of this compound - Preclinical (Rodent) Data
| Effect | Species | Assay | Dose Range | Route | Observed Effect | Reference(s) |
| Analgesia | Rat | Tail-Withdrawal | 1.0 - 32.0 mg/kg | i.p. | Increased tail-withdrawal latency | |
| Analgesia | Mouse | Tail-Pinch | 0.3 - 0.6 mg/kg | i.m. | Significantly prolonged latency | |
| Sedation | Rat | Locomotor Activity | 3.0 mg/kg | i.p. | No significant change from saline | |
| Sedation | Rat | Locomotor Activity | 10 mg/kg | i.p. | Reduced locomotor activity | |
| Aversive Properties | Rat | Discriminative Stimulus | 1.0 - 3.0 mg/kg | s.c. | Rats trained to discriminate Spiradoline from saline |
Table 2: Dose-Response of this compound - Clinical (Human) Data
| Effect | Study Population | Dose Range | Route | Observed Effect | Reference(s) |
| Tic Reduction | Tourette's Syndrome Patients | 0.8 µg/kg | i.m. | Significant decrease in total and phonic tics | |
| Tic Increase (trend) | Tourette's Syndrome Patients | 1.6 µg/kg | i.m. | Trend for increased tic frequency | |
| Diuresis | Healthy Volunteers | 1.6 - 4.0 µg/kg | i.m. | Dose-dependent increase in free water clearance | |
| Neuroendocrine | Healthy Volunteers | 1.6 - 4.0 µg/kg | i.m. | Dose-dependent stimulation of prolactin, GH, and cortisol | |
| Cardiovascular | Healthy Volunteers | 1.6 - 4.0 µg/kg | i.m. | No significant changes in blood pressure or pulse | |
| Adverse Effects | General Clinical Data | Not specified | - | Dysphoria, sedation, and diuresis at sub-analgesic doses |
Table 3: Receptor Binding Affinity of this compound
| Receptor | Preparation | Ki (nM) | Reference(s) |
| Kappa (κ) | Guinea Pig Brain | 8.6 |
Experimental Protocols
Hot-Plate Test for Thermal Nociception in Rodents
-
Apparatus: A commercially available hot plate apparatus consisting of a metal plate that can be heated to a constant temperature, enclosed by a clear acrylic cylinder to keep the animal on the plate.
-
Procedure:
-
The hot plate surface is maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
A baseline latency is determined for each animal by placing it on the hot plate and measuring the time it takes to elicit a nociceptive response (e.g., licking a hind paw, jumping). A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
The test compound (this compound) or vehicle is administered.
-
At a predetermined time after administration (e.g., 30 minutes), the animal is again placed on the hot plate, and the response latency is measured.
-
-
Data Analysis: The percentage of maximum possible effect (%MPE) is calculated for each animal as: (%MPE) = [(test latency - baseline latency) / (cut-off time - baseline latency)] x 100.
Conditioned Place Preference/Aversion (CPP/CPA) in Rodents
-
Apparatus: A two- or three-chambered box with distinct visual and tactile cues in each chamber to allow the animal to differentiate between them.
-
Procedure:
-
Pre-conditioning (Baseline): The animal is allowed to freely explore all chambers for a set period (e.g., 15 minutes), and the time spent in each chamber is recorded to determine any initial preference.
-
Conditioning: This phase consists of several days of conditioning sessions.
-
On drug conditioning days, the animal is administered this compound and confined to one of the chambers (e.g., the initially non-preferred chamber for CPP, or a counterbalanced design for CPA).
-
On vehicle conditioning days, the animal is administered the vehicle and confined to the opposite chamber.
-
-
Post-conditioning (Test): After the conditioning phase, the animal is again allowed to freely explore all chambers, and the time spent in each chamber is recorded.
-
-
Data Analysis: A significant increase in time spent in the drug-paired chamber during the test phase compared to the baseline indicates conditioned place preference (a rewarding effect). A significant decrease in time spent in the drug-paired chamber indicates conditioned place aversion (an aversive effect).
Mandatory Visualization
Caption: KOR signaling pathways for this compound.
Caption: A logical workflow for troubleshooting conflicting results.
References
- 1. Species differences in pharmacokinetics and drug teratogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of the properties of spiradoline: a potent and selective kappa-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Spiradoline Mesylate Protocols for Rodent Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Spiradoline Mesylate in different rodent strains. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective agonist for the kappa-opioid receptor (KOR), which is a G-protein coupled receptor (GPCR).[1][2] Its activation leads to various physiological effects, including analgesia, sedation, diuresis, and dysphoria.[2] The primary mechanism involves the activation of Gαi/o subunits, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). Spiradoline also promotes the recruitment of β-arrestin, which can lead to receptor desensitization and internalization.
Q2: Are there known differences in the response to this compound between different rodent strains?
A2: Yes, the response to this compound can vary significantly between different rodent strains. These differences can be attributed to genetic variations in the expression and function of kappa-opioid receptors, as well as differences in drug metabolism and overall physiology. For example, studies have shown that spiradoline is more potent in male Sprague-Dawley rats than in females, and sex differences in spiradoline-induced antinociception have also been observed in Lewis rats. It is crucial to consider the strain and sex of the animals when designing experiments and interpreting results.
Q3: What are the common behavioral effects of this compound in rodents?
A3: The most commonly reported behavioral effects of this compound in rodents include:
-
Analgesia: A reduction in the sensation of pain.
-
Sedation and decreased locomotor activity: Spiradoline typically suppresses spontaneous and induced locomotor activity.[3][4]
-
Aversion/Dysphoria: At higher doses, kappa-opioid agonists like spiradoline can produce aversive effects, which can be measured in place preference or conditioning paradigms.
Q4: How should I prepare and administer this compound for in vivo studies?
A4: this compound is typically dissolved in a sterile vehicle such as 0.9% saline. The route of administration can influence the onset and duration of action. Common routes include intraperitoneal (i.p.), subcutaneous (s.c.), and intramuscular (i.m.) injection. It is recommended to prepare fresh solutions daily to ensure stability and potency.
Troubleshooting Guides
Issue 1: Higher than expected variability in behavioral responses within the same experimental group.
-
Potential Cause: Inconsistent drug administration, environmental stressors, or inherent biological variability within an outbred rodent strain.
-
Troubleshooting Steps:
-
Standardize Administration Technique: Ensure all injections are administered consistently by a trained individual. The volume and site of injection should be uniform across all animals.
-
Acclimatize Animals: Allow animals to acclimate to the testing room and equipment for a sufficient period before the experiment to minimize stress-induced responses.
-
Control Environmental Factors: Maintain consistent lighting, temperature, and noise levels in the housing and testing rooms.
-
Consider Inbred Strains: For studies requiring high precision, using an inbred strain (e.g., C57BL/6J) can reduce genetic variability.
-
Counterbalance Experimental Design: Distribute animals from different litters and cages across all experimental groups to minimize cohort effects.
-
Issue 2: Observed analgesic effect is weaker or stronger than reported in the literature.
-
Potential Cause: Differences in rodent strain, sex, age, or the specific nociceptive assay being used.
-
Troubleshooting Steps:
-
Verify Dose and Strain: Double-check that the dose being used is appropriate for the specific strain and sex of your animals. Refer to the dose-response tables below for guidance.
-
Conduct a Dose-Response Study: If you are using a new strain or assay, it is highly recommended to perform a pilot dose-response study to determine the effective dose range for your specific experimental conditions.
-
Assay Sensitivity: Ensure that your chosen analgesia assay (e.g., tail-flick, hot plate, von Frey) is sensitive enough to detect the effects of a kappa-opioid agonist. The intensity of the noxious stimulus can significantly impact the results.
-
Issue 3: Animals exhibit excessive sedation or unexpected adverse effects.
-
Potential Cause: The administered dose is too high for the specific rodent strain, or the strain is particularly sensitive to the sedative effects of kappa-opioid agonists.
-
Troubleshooting Steps:
-
Reduce the Dose: Lower the dose of this compound. It is often better to start with a lower dose and titrate up to the desired effect.
-
Monitor Animal Welfare: Closely monitor the animals for signs of distress, such as excessive sedation, respiratory depression, or abnormal behaviors.
-
Consult Veterinary Staff: If you observe severe adverse effects, consult with your institution's veterinary staff immediately.
-
Data Presentation: this compound Dosage in Rodents
The following tables summarize typical dose ranges for this compound in various rodent strains and experimental paradigms, compiled from published literature. Note: These are starting points; optimal doses should be determined empirically for your specific experimental conditions.
Table 1: this compound Doses for Analgesia Studies
| Rodent Strain | Sex | Route of Administration | Effective Dose Range (mg/kg) | Analgesia Assay |
| Sprague-Dawley Rat | Male | i.p. | 1.0 - 32.0 | Warm Water Tail-Withdrawal |
| Lewis Rat | Male | Not Specified | More potent than in females | Not Specified |
| F344 Rat | Male & Female | Not Specified | Effective | Warm Water Tail-Withdrawal |
| Wistar Rat | Male & Female | Not Specified | Effective | Warm Water Tail-Withdrawal |
| Mouse (general) | Not Specified | i.m. | 0.3 - 0.6 | Tail-Pinch Test |
Table 2: this compound Doses for Locomotor Activity Studies
| Rodent Strain | Sex | Route of Administration | Dose (mg/kg) | Effect on Locomotor Activity |
| Mouse (general) | Not Specified | i.p. | 3.0, 10.0 | No significant change |
| Mouse (general) | Not Specified | i.p. | 30.0 | Significant decrease |
| Rat (general) | Not Specified | s.c. | 1.0 | Used for discriminative stimulus |
| Rat (general) | Not Specified | s.c. | 3.0 | Increased response latencies |
Experimental Protocols
Protocol 1: Assessment of Analgesia using the Warm Water Tail-Withdrawal Assay in Rats
-
Animals: Adult male Sprague-Dawley rats (250-300g).
-
Apparatus: A warm water bath maintained at a constant temperature (e.g., 50°C).
-
Procedure:
-
Habituate the rats to the testing procedure for several days prior to the experiment.
-
On the test day, gently restrain the rat and immerse the distal third of its tail into the warm water.
-
Record the latency (in seconds) for the rat to withdraw its tail from the water. A cut-off time (e.g., 15 seconds) should be used to prevent tissue damage.
-
Administer this compound (e.g., 1.0, 3.2, 10.0, 32.0 mg/kg, i.p.) or vehicle.
-
Measure tail-withdrawal latencies at various time points after injection (e.g., 15, 30, 60, and 120 minutes).
-
-
Data Analysis: The data are typically expressed as the percentage of maximal possible effect (%MPE), calculated as: ((post-drug latency - baseline latency) / (cut-off time - baseline latency)) * 100.
Protocol 2: Assessment of Locomotor Activity in Mice
-
Animals: Adult male C57BL/6 mice (20-25g).
-
Apparatus: An open-field arena (e.g., 40 x 40 x 30 cm) equipped with an automated activity monitoring system (e.g., infrared beams).
-
Procedure:
-
Habituate the mice to the testing room for at least 60 minutes before the experiment.
-
Administer this compound (e.g., 3.0, 10.0, 30.0 mg/kg, i.p.) or vehicle.
-
Immediately place the mouse in the center of the open-field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60 minutes).
-
-
Data Analysis: The total distance traveled and other locomotor parameters are analyzed and compared between treatment groups.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound via the kappa-opioid receptor.
Experimental Workflow for a Rodent Behavioral Study
Caption: General experimental workflow for in vivo rodent behavioral studies.
Troubleshooting Logic for Unexpected Results
Caption: A logical approach to troubleshooting unexpected experimental outcomes.
References
- 1. Effects of this compound, a selective kappa-opioid-receptor agonist, on the central dopamine system with relation to mouse locomotor activity and analgesia. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Kappa Receptors – Opioid Peptides [sites.tufts.edu]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Spiradoline Mesylate and U-50488H on Locomotor Activity
This guide provides a detailed comparison of two selective kappa-opioid receptor (KOR) agonists, Spiradoline Mesylate and U-50488H, with a specific focus on their effects on locomotor activity. The information presented is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview based on preclinical experimental data.
Both Spiradoline and U-50488H are instrumental in investigating the role of the kappa-opioid system in various physiological and pathological processes. Their effects on locomotion are of particular interest as they shed light on the modulation of the central dopamine system, a key regulator of motor function.
Mechanism of Action: Kappa-Opioid Receptor Signaling
Spiradoline and U-50488H exert their pharmacological effects by selectively binding to and activating kappa-opioid receptors, which are G-protein coupled receptors.[1][2][3] Activation of KORs initiates a signaling cascade that typically leads to inhibitory effects on neuronal activity. This includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, the activation of inwardly rectifying potassium channels, and the inhibition of voltage-gated calcium channels.[4] These actions collectively reduce neuronal excitability and neurotransmitter release.
A crucial aspect of their effect on locomotor activity is the modulation of the dopaminergic system. KOR activation is known to inhibit dopamine release, which is a primary mechanism underlying the observed decrease in locomotor activity.[5]
Comparative Effects on Locomotor Activity: Experimental Data
The following table summarizes the findings from various preclinical studies investigating the effects of this compound and U-50488H on locomotor activity.
| Compound | Animal Model | Dosage | Effect on Locomotor Activity | Key Findings & Context |
| This compound | Mice | Not specified | Decrease | Decreased spontaneous locomotor activity. |
| Mice | 30 mg/kg, i.p. | Decrease | Inhibited methamphetamine or morphine-induced locomotor activity. | |
| Rats | Not specified | Decrease | Caused a significant and long-lasting decrease in locomotor activity. | |
| Rats | 10 mg/kg | Decrease | Decreased locomotor activity when administered alone and blocked the progressive increase in locomotor activity produced by morphine. | |
| U-50488H | Mice | Higher, analgesic doses | Decrease | Reduced rearing, motility, and locomotion in nonhabituated mice. |
| Mice | Lower, subanalgesic doses (1.25 & 2.5 mg/kg) | Increase | Time-dependently increased motor activity in nonhabituated animals. | |
| Hamsters | 1 mg/kg | Increase | Elicited hyperactivity. | |
| Hamsters | 10 mg/kg | Decrease | Elicited hypoactivity. | |
| Rats | Not specified | No Reinforcement | Did not produce reinforcing effects in intravenous self-administration studies, unlike morphine. |
Discussion of Experimental Findings
Both Spiradoline and U-50488H generally suppress locomotor activity, which aligns with their mechanism of inhibiting dopamine release. Spiradoline has been consistently shown to decrease spontaneous locomotion and also to counteract the hyperlocomotor effects of stimulants like methamphetamine and morphine. This suggests a functional antagonism of pathways that mediate motor stimulation.
U-50488H exhibits a more complex, bimodal effect on locomotion. At higher doses, it produces the expected decrease in motor activity. However, at lower, sub-analgesic doses, it has been observed to increase motor activity, particularly in non-habituated animals. This stimulatory effect at low doses is an important differentiating factor between the two compounds. The exact mechanism for this bimodal action is not fully elucidated but may involve interactions with different subtypes of opioid receptors or effects on other neurotransmitter systems that are more prominent at lower concentrations.
Experimental Protocols
The assessment of locomotor activity is typically conducted in an open-field test. This standardized behavioral assay allows for the quantification of various aspects of motor behavior.
Detailed Methodology
-
Animals: Studies typically use male rodents such as mice (e.g., NMRI) or rats (e.g., Sprague-Dawley), housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Apparatus: The open-field arena is a square or circular enclosure, often made of opaque material to reduce external stimuli. The arena is equipped with a grid of infrared beams or an overhead video camera connected to a computer-based tracking system to automatically record the animal's movements.
-
Drug Preparation and Administration: this compound and U-50488H are typically dissolved in a vehicle solution, such as sterile saline. Administration is most commonly performed via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Procedure:
-
Habituation: Animals are first habituated to the testing room for a period (e.g., 60 minutes) to reduce stress-induced activity. They may also be habituated to the test arena itself on days prior to the experiment.
-
Administration: Animals are injected with the specified dose of Spiradoline, U-50488H, or the vehicle solution.
-
Testing: Immediately or after a short pretreatment period, the animal is placed in the center of the open-field arena.
-
Recording: Locomotor activity is recorded for a set duration, typically ranging from 30 to 120 minutes.
-
-
Data Analysis: The primary endpoint is the total distance traveled. Other parameters such as rearing frequency (a measure of exploratory behavior), and time spent in the center versus the periphery of the arena (an indicator of anxiety-like behavior) are also commonly analyzed. Statistical analysis, such as Analysis of Variance (ANOVA) followed by post-hoc tests, is used to compare the effects of different drug doses to the vehicle control group.
Conclusion
References
- 1. Effects of this compound, a selective kappa-opioid-receptor agonist, on the central dopamine system with relation to mouse locomotor activity and analgesia. | Semantic Scholar [semanticscholar.org]
- 2. U-50488 - Wikipedia [en.wikipedia.org]
- 3. Behavioral effects of a novel kappa opioid analgesic, U-50488, in rats and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kappa-opioid agonist U50488 inhibits P-type Ca2+ channels by two mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound, a Selective κ-Opioid-Receptor Agonist, on the Central Dopamine System with Relation to Mouse Locomotor Activity and Analgesia [jstage.jst.go.jp]
A Comparative Guide to the Mechanisms of Salvinorin A and Spiradoline Mesylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological mechanisms of two potent kappa-opioid receptor (KOR) agonists: the naturally occurring diterpene Salvinorin A and the synthetic arylacetamide Spiradoline Mesylate. The information presented herein is supported by experimental data to facilitate a comprehensive understanding of their distinct and similar actions at the molecular and cellular levels.
At a Glance: Key Pharmacological Parameters
The following table summarizes the key quantitative data for Salvinorin A and this compound, offering a direct comparison of their binding affinities and functional potencies at the kappa-opioid receptor.
| Parameter | Salvinorin A | This compound | Reference Compound |
| Binding Affinity (Kᵢ, nM) | 2.3 - 7.4 | 8.6 | - |
| G-Protein Activation (EC₅₀, nM) | 1.8 - 4.73 | 1.01 | U-69,593 (EC₅₀ = 0.72 nM) |
| β-Arrestin Recruitment (EC₅₀, nM) | 6.21 - 10.5 | 6.21 | U-69,593 (EC₅₀ not specified in these sources) |
| Signaling Bias | Unbiased | G-Protein Biased (Bias factor of 6) | - |
Mechanism of Action: A Detailed Comparison
Salvinorin A, the primary psychoactive component of Salvia divinorum, is a potent and selective KOR agonist[1][2]. Uniquely, it is a non-nitrogenous diterpenoid, distinguishing it from typical alkaloid opioids[1][2]. Its mechanism of action is primarily mediated through the activation of the KOR, a G-protein coupled receptor (GPCR)[1]. In addition to its potent KOR agonism, Salvinorin A has been found to act as a partial agonist at the D₂ dopamine receptor.
This compound is a synthetic arylacetamide compound that also acts as a potent and selective KOR agonist. It was developed with the aim of producing analgesia without the undesirable side effects associated with mu-opioid receptor agonists, such as respiratory depression and physical dependence. The (-)-enantiomer of spiradoline is responsible for its kappa agonist properties.
Signaling Pathways
Upon binding to the KOR, both Salvinorin A and Spiradoline initiate downstream intracellular signaling cascades. KORs are primarily coupled to Gi/o proteins. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits, which in turn modulate the activity of various effector proteins.
A key difference in their mechanisms lies in their signaling bias. Salvinorin A is considered an unbiased agonist , meaning it activates both the G-protein signaling pathway and the β-arrestin recruitment pathway with similar potency. In contrast, Spiradoline has been shown to be a G-protein biased agonist , with a reported bias factor of 6, indicating a preferential activation of the G-protein pathway over β-arrestin recruitment.
Experimental Protocols
The characterization of Salvinorin A and this compound involves several key in vitro assays to determine their binding affinity and functional activity.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Kᵢ) of a compound for a specific receptor.
-
Objective: To measure the ability of Salvinorin A or Spiradoline to displace a radiolabeled ligand from the kappa-opioid receptor.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells (e.g., Chinese Hamster Ovary - CHO cells) that have been engineered to express a high density of human kappa-opioid receptors (CHO-hKOR).
-
Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled KOR-selective ligand (e.g., [³H]-U69,593) and varying concentrations of the unlabeled test compound (Salvinorin A or Spiradoline).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the extent to which a compound activates G-protein signaling.
-
Objective: To quantify the ability of Salvinorin A or Spiradoline to stimulate the binding of [³⁵S]GTPγS to G-proteins coupled to the KOR.
-
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from CHO-hKOR cells are used.
-
Incubation: The membranes are incubated with varying concentrations of the test compound in the presence of GDP and a fixed concentration of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.
-
Filtration: The reaction is terminated by rapid filtration to separate bound from unbound [³⁵S]GTPγS.
-
Quantification: The amount of [³⁵S]GTPγS bound to the Gα subunits on the filters is measured by scintillation counting.
-
Data Analysis: Dose-response curves are generated to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) of the test compound for G-protein activation.
-
β-Arrestin Recruitment Assay
This assay is used to determine the ability of a compound to promote the interaction between the activated receptor and β-arrestin.
-
Objective: To measure the recruitment of β-arrestin to the KOR upon stimulation by Salvinorin A or Spiradoline.
-
Methodology:
-
Cell Line: A cell line (e.g., U2OS or CHO) is used that co-expresses the human KOR and a β-arrestin protein fused to a reporter enzyme fragment (e.g., as in the PathHunter assay).
-
Incubation: The cells are treated with varying concentrations of the test compound.
-
Detection: Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the enzyme fragments complement each other, generating a luminescent or fluorescent signal.
-
Quantification: The signal is measured using a plate reader.
-
Data Analysis: Dose-response curves are constructed to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.
-
In Vivo Effects: A Brief Overview
Both Salvinorin A and Spiradoline exhibit typical effects of KOR agonists in vivo, including analgesia and sedation. However, the subjective and physiological effects can differ. Salvinorin A is known for its potent, short-acting hallucinogenic and dissociative effects in humans. Spiradoline, while also producing sedation, has been associated with diuretic effects and dysphoria at doses lower than those required for analgesia.
Conclusion
Salvinorin A and this compound are both potent and selective kappa-opioid receptor agonists, yet they exhibit a key mechanistic difference in their downstream signaling profiles. Salvinorin A acts as an unbiased agonist, activating both G-protein and β-arrestin pathways, while Spiradoline demonstrates a G-protein bias. This distinction in signaling bias may underlie the differences observed in their in vivo effects and has significant implications for the development of future KOR-targeted therapeutics with improved side-effect profiles. The experimental protocols outlined provide a framework for the continued investigation and comparison of these and other novel KOR ligands.
References
Validating Kappa-Opioid Receptor Activation In Vitro: A Comparative Guide to Spiradoline and Other KOR Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Spiradoline's performance as a kappa-opioid receptor (KOR) agonist in vitro, benchmarked against other well-established KOR agonists, U-50,488 and Asimadoline. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive resource for validating KOR activation in a laboratory setting.
Introduction to Kappa-Opioid Receptor Agonists
The kappa-opioid receptor (KOR) is a G protein-coupled receptor (GPCR) that, upon activation, primarily couples to Gi/o proteins. This interaction inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and modulates ion channel activity. KOR activation also triggers the recruitment of β-arrestin, a protein involved in receptor desensitization and internalization, as well as G protein-independent signaling. Spiradoline, U-50,488, and Asimadoline are synthetic agonists widely used to study the physiological and pathological roles of the KOR system. Validating the activity of these compounds in vitro is a critical step in drug discovery and pharmacological research.
Comparative In Vitro Performance of KOR Agonists
The following tables summarize the quantitative data on the binding affinity and functional potency of Spiradoline, U-50,488, and Asimadoline at the kappa-opioid receptor, as determined by various in vitro assays.
Table 1: Radioligand Binding Affinity
This table presents the binding affinity of the compounds to the kappa-opioid receptor, typically determined through competitive binding assays using a radiolabeled ligand such as [³H]U-69,593. The inhibition constant (Ki) represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium.
| Compound | Radioligand | Preparation | Ki (nM) | Reference |
| Spiradoline | [³H]Bremazocine | Guinea Pig Brain | 8.6 | [1] |
| U-50,488 | [³H]Ethylketocyclazocine | Not Specified | 114 | [2] |
| Asimadoline | Not Specified | Human Recombinant KOR | 0.6 | [3] |
Table 2: Functional Potency in G Protein Activation Assays
This table showcases the potency of the agonists in activating G protein signaling pathways. This is commonly measured through [³⁵S]GTPγS binding assays, which quantify the binding of the non-hydrolyzable GTP analog [³⁵S]GTPγS to G proteins upon receptor activation, or through cAMP assays that measure the inhibition of adenylyl cyclase. The EC50 value represents the concentration of an agonist that gives half-maximal response.
| Assay | Compound | Cell Line | EC50/IC50 (nM) | Reference |
| cAMP Assay (GloSensor) | Spiradoline | Not Specified | 1.01 | [4] |
| [³⁵S]GTPγS Binding | U-50,488 | HEK293 cells expressing KOR-GFP | 1240 | [5] |
| Rabbit Vas Deferens | Asimadoline | Not Specified | 54.5 |
Table 3: Functional Potency in β-Arrestin Recruitment Assays
This table highlights the potency of the agonists in recruiting β-arrestin to the activated KOR. The Tango assay is a common method that utilizes a protease-based system to generate a reporter signal upon β-arrestin recruitment.
| Assay | Compound | Cell Line | EC50 (nM) | Reference |
| Tango Assay | Spiradoline | Not Specified | 6.21 | |
| Not Specified | U-50,488 | Not Specified | Not Reported | |
| Not Specified | Asimadoline | Not Specified | Not Reported |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and processes involved in validating KOR activation, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication of these validation studies.
Radioligand Binding Assay
This assay measures the affinity of a compound for the KOR by competing with a radiolabeled ligand.
Materials:
-
Cell membranes from cells expressing KOR.
-
Radioligand (e.g., [³H]U-69,593).
-
Test compounds (Spiradoline, U-50488, Asimadoline).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in incubation buffer.
-
Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the Ki value from the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
cAMP Inhibition Assay
This assay determines the functional potency of an agonist by measuring the inhibition of adenylyl cyclase activity.
Materials:
-
KOR-expressing cells (e.g., CHO or HEK293 cells).
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds (Spiradoline, U-50488, Asimadoline).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell lysis buffer.
Procedure:
-
Seed KOR-expressing cells in a multi-well plate and grow to confluence.
-
Pre-treat cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 15-30 minutes).
-
Lyse the cells to release intracellular cAMP.
-
Quantify the cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Generate a dose-response curve and calculate the IC50 value for the inhibition of forskolin-stimulated cAMP production.
β-Arrestin Recruitment Assay
This assay measures the ability of an agonist to promote the interaction between KOR and β-arrestin.
Materials:
-
Cells co-expressing KOR and a β-arrestin fusion protein (e.g., PathHunter or Tango assay cell lines).
-
Test compounds (Spiradoline, U-50488, Asimadoline).
-
Assay-specific detection reagents.
-
Luminometer or fluorometer.
Procedure:
-
Plate the engineered cells in a multi-well plate.
-
Add varying concentrations of the test compound to the cells.
-
Incubate for a specified time to allow for receptor activation and β-arrestin recruitment.
-
Add the detection reagents according to the assay kit protocol.
-
Measure the resulting signal (e.g., luminescence or fluorescence) using a plate reader.
-
Generate a dose-response curve and calculate the EC50 value for β-arrestin recruitment.
Conclusion
This guide provides a comparative overview of Spiradoline's in vitro performance against other KOR agonists. The presented data and protocols offer a valuable resource for researchers to design and execute experiments aimed at validating kappa-opioid receptor activation. The choice of agonist and assay will depend on the specific research question, but the information provided herein should facilitate a more informed decision-making process.
References
- 1. A review of the properties of spiradoline: a potent and selective kappa-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential for Kappa Opioid Receptor Agonists to Engineer Non-Addictive Analgesics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asimadoline and its potential for the treatment of diarrhea-predominant irritable bowel syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of Cross-Tolerance Between Spiradoline Mesylate and Other Kappa Opioid Receptor Agonists
A comprehensive guide for researchers and drug development professionals on the cross-tolerance profiles of spiradoline mesylate with other kappa opioid receptor (KOR) agonists, supported by experimental data and detailed methodologies.
This guide provides an objective comparison of the cross-tolerance phenomena observed between this compound, a potent and selective kappa opioid receptor (KOR) agonist, and other agents acting on the same receptor system. Understanding the development of tolerance and cross-tolerance is crucial for the development of novel analgesics with improved therapeutic profiles and for predicting the efficacy of KOR agonists in various preclinical and clinical settings.
Summary of Cross-Tolerance Findings
Studies have demonstrated that chronic administration of spiradoline can lead to the development of tolerance to its own effects, such as analgesia and discriminative stimulus properties. Furthermore, significant cross-tolerance has been observed between spiradoline and other selective KOR agonists, most notably U-50,488H. This suggests that these compounds share common mechanisms of action and receptor regulation. Conversely, a lack of cross-tolerance has been reported between spiradoline and mu-opioid receptor agonists like morphine, highlighting the distinct pharmacological profiles of these opioid subtypes.[1]
Quantitative Comparison of Agonist Potency
The following tables summarize the quantitative data from preclinical studies, providing a comparative overview of the potency of spiradoline and other KOR agonists in various assays.
Table 1: Discriminative Stimulus Effects in Rats
| Compound | Training Drug | ED₅₀ (mg/kg, s.c.) |
| Spiradoline | Spiradoline (3.0 mg/kg) | 0.66 |
| U-50,488H | Spiradoline (3.0 mg/kg) | 8.71 |
ED₅₀ represents the dose required to produce 50% of the maximum effect in drug discrimination studies, where rats are trained to distinguish the effects of a specific drug from saline. Data from a study where rats were trained to discriminate spiradoline from saline indicates that U-50,488H also produces spiradoline-like discriminative effects, although with lower potency.
Key Experimental Protocols
To facilitate the replication and extension of these findings, detailed methodologies for key experiments are provided below.
Drug Discrimination Studies in Rats
Objective: To assess the subjective effects of kappa opioid agonists and determine if they share discriminative stimulus properties.
Apparatus: Standard two-lever operant conditioning chambers equipped with stimulus lights, pellet dispensers, and a grid floor for delivering mild foot shocks.
Procedure:
-
Training Phase:
-
Rats are trained to press one of two levers for a food reward (e.g., sucrose pellets) under a fixed-ratio schedule of reinforcement.
-
Animals are then trained to discriminate between an injection of spiradoline (e.g., 3.0 mg/kg, s.c.) and a saline injection. On days when spiradoline is administered, responses on the "drug-appropriate" lever are reinforced. On saline administration days, responses on the "saline-appropriate" lever are reinforced.
-
Training continues until a high level of accuracy (e.g., >80% correct responses on the first completed ratio of the session) is achieved.
-
-
Testing Phase:
-
Once discrimination is established, test sessions are conducted to evaluate the effects of other kappa agonists (e.g., U-50,488H).
-
Different doses of the test drug are administered, and the percentage of responses on the spiradoline-appropriate lever is recorded.
-
A complete substitution is considered to have occurred if the test drug produces a dose-dependent increase in responding on the drug-appropriate lever, reaching a maximum of at least 80%.
-
ED₅₀ values are calculated from the dose-response curves to quantify the potency of the test compounds.
-
Hot-Plate Test for Analgesia in Rats
Objective: To measure the analgesic effects of kappa opioid agonists by assessing the latency of a thermal nociceptive response.
Apparatus: A commercially available hot-plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).
Procedure:
-
Baseline Measurement: Each rat is placed on the hot plate, and the latency to exhibit a nociceptive response (e.g., licking a hind paw or jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
Drug Administration: Animals are administered spiradoline, another kappa agonist, or a vehicle control via a specified route (e.g., subcutaneous or intraperitoneal injection).
-
Post-Treatment Measurement: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), the hot-plate latency is measured again.
-
Data Analysis: The analgesic effect is typically expressed as the maximum possible effect (%MPE), calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. Dose-response curves are constructed to determine the ED₅₀ for analgesia.
-
Cross-Tolerance Assessment: To assess cross-tolerance, one group of animals is chronically treated with spiradoline over several days. On the test day, these animals, along with a control group that received chronic vehicle injections, are challenged with a range of doses of another kappa agonist (e.g., U-50,488H). A rightward shift in the dose-response curve for the spiradoline-tolerant group compared to the control group indicates cross-tolerance.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of the kappa opioid receptor and the logical workflow of a cross-tolerance experiment.
References
A Comparative Analysis of Spiradoline and Morphine on In Vivo Dopamine Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo effects of Spiradoline, a selective kappa-opioid receptor (KOR) agonist, and morphine, a classic mu-opioid receptor (MOR) agonist, on dopamine levels. This analysis is supported by experimental data from rodent models, outlining the distinct pharmacological impacts of these two opioids on the dopaminergic system.
Contrasting Effects on Dopamine Release
Spiradoline and morphine exert opposing effects on dopamine neurotransmission. Systemic administration of Spiradoline in rats leads to a significant and prolonged decrease in dopamine release.[1] This is a characteristic effect of KOR agonists, which are known to inhibit dopaminergic activity.[1] Conversely, morphine is well-documented to increase extracellular dopamine levels in key brain regions like the nucleus accumbens and striatum.[2][3][4] This elevation in dopamine is a crucial neurobiological underpinning of morphine's rewarding and addictive properties.
The effect of morphine on dopamine release can be complex, sometimes exhibiting a non-monotonic dose-response curve. Studies using in vivo microdialysis in rats have shown that morphine administration results in a significant, dose-dependent increase in extracellular dopamine. For instance, one study in Sprague-Dawley rats demonstrated a significant increase in dopamine release in the nucleus accumbens following morphine challenge. Another study using rapid microdialysis showed that intravenous morphine infusion in rats caused a brief, yet significant, increase in dopamine concentration in the nucleus accumbens.
In contrast, studies on Spiradoline consistently report a reduction in dopaminergic activity. Neurochemical analyses in mice have shown that Spiradoline decreases the levels of dopamine metabolites in the striatum.
Quantitative Data Summary
The following table summarizes representative quantitative data on the effects of Spiradoline and morphine on dopamine levels from various in vivo studies. It is important to note that these data are compiled from separate studies and may not represent a direct head-to-head comparison under identical experimental conditions.
| Drug | Animal Model | Brain Region | Dosage | Method | Change in Dopamine Levels | Reference |
| Spiradoline | Mice | Striatum | 0.6 mg/kg | Neurochemical analysis of metabolites | Significant Decrease | |
| Morphine | Sprague-Dawley Rats | Nucleus Accumbens | 3.0 mg/kg and greater | In vivo microdialysis | Significant Increase | |
| Morphine | Wistar Rats | Nucleus Accumbens | 5.0 mg/kg and greater | In vivo microdialysis | Significant Increase | |
| Morphine | Female Sprague-Dawley Rats | Nucleus Accumbens & Striatum | 5, 10, 20, 30 mg/kg, i.p. | In vivo microdialysis | Non-monotonic Increase | |
| Morphine | Drug-naïve Rats | Nucleus Accumbens | Intravenous infusion | Fast-scan cyclic voltammetry & rapid microdialysis | Brief, significant Increase |
Experimental Protocols
The primary technique utilized in the cited studies to measure in vivo dopamine levels is intracerebral microdialysis . This procedure allows for the sampling of extracellular fluid from specific brain regions in awake, freely moving animals.
In Vivo Microdialysis Protocol: A General Overview
-
Animal Model: The most commonly used animals are male Sprague-Dawley or Wistar rats.
-
Surgical Implantation: Under anesthesia, a guide cannula is stereotaxically implanted into the target brain region, such as the nucleus accumbens or striatum. The animals are then allowed a recovery period.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe consists of a semi-permeable membrane at its tip.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate.
-
Dialysate Collection: As the aCSF passes through the probe, extracellular molecules, including dopamine, diffuse across the membrane into the perfusion fluid. This fluid, now called the dialysate, is collected at specific time intervals.
-
Neurochemical Analysis: The collected dialysate samples are then analyzed to quantify the concentration of dopamine and its metabolites. This is typically achieved using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Drug Administration: Baseline dopamine levels are established before the systemic administration (e.g., intraperitoneal or subcutaneous injection) of the drug being tested (Spiradoline or morphine). Dialysate collection continues post-administration to measure changes in dopamine levels over time.
Visualization of Methodologies and Pathways
Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo microdialysis experiment to compare the effects of Spiradoline and morphine on dopamine levels.
Signaling Pathways
The distinct effects of Spiradoline and morphine on dopamine release are mediated by their interaction with different opioid receptor subtypes, which in turn modulate the activity of dopamine neurons in the ventral tegmental area (VTA).
Spiradoline's Inhibitory Pathway: As a KOR agonist, Spiradoline directly acts on KORs located on the terminals of dopamine neurons. Activation of these receptors leads to the inhibition of voltage-gated calcium channels, which in turn reduces the release of dopamine.
Morphine's Disinhibitory Pathway: Morphine, a MOR agonist, primarily acts on MORs located on GABAergic interneurons in the VTA. These interneurons normally exert an inhibitory tone on dopamine neurons. By activating MORs, morphine inhibits the release of GABA from these interneurons. This reduction in GABAergic inhibition, or "disinhibition," leads to an increased firing rate of dopamine neurons and consequently, enhanced dopamine release in projection areas like the nucleus accumbens.
References
- 1. A review of the properties of spiradoline: a potent and selective kappa-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biphasic dose-related effects of morphine on dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strain differences in the rewarding and dopamine-releasing effects of morphine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of morphine-induced locomotor activity and mesolimbic dopamine release in C57BL6, 129Sv and DBA2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Spiradoline Mesylate vs. Traditional Opioids: A Comparative Guide on Efficacy and Mechanism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and underlying mechanisms of Spiradoline Mesylate, a selective kappa-opioid receptor (KOR) agonist, and traditional opioids, which primarily act as mu-opioid receptor (MOR) agonists. This objective analysis is supported by preclinical experimental data to inform future research and drug development in analgesia.
Executive Summary
Traditional opioids, such as morphine, are potent analgesics but are associated with a high risk of abuse, respiratory depression, and constipation due to their action on mu-opioid receptors.[1][2] this compound was developed as a potent analgesic that selectively targets the kappa-opioid receptor, with the aim of providing pain relief without the severe side effects associated with mu-opioid agonism.[3][4] Preclinical studies have demonstrated the analgesic properties of spiradoline. However, its clinical development has been hampered by a different set of adverse effects, including dysphoria, sedation, and diuresis, which occur at or below analgesic doses.[3] This guide will delve into the comparative data on their efficacy, receptor binding, and side effect profiles, supported by detailed experimental methodologies.
Mechanism of Action: A Tale of Two Receptors
The distinct pharmacological profiles of this compound and traditional opioids stem from their selective activation of different opioid receptor subtypes.
Traditional Opioids (e.g., Morphine): These drugs primarily exert their analgesic effects by activating mu-opioid receptors (MORs) located in the central and peripheral nervous systems. Activation of MORs leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, reduced intracellular cAMP, and modulation of ion channels, which ultimately results in a decrease in neuronal excitability and the inhibition of pain signaling pathways.
This compound: In contrast, Spiradoline is a highly selective agonist for the kappa-opioid receptor (KOR). Similar to MOR activation, KOR activation also leads to the inhibition of neurotransmitter release and hyperpolarization of neurons, thus producing analgesia. However, the downstream effects and anatomical distribution of KORs differ from MORs, leading to a distinct side-effect profile.
Quantitative Data Presentation
The following tables summarize the key quantitative data comparing this compound and Morphine from preclinical studies.
| Compound | Primary Receptor Target | Receptor Binding Affinity (Ki) | Reference |
| This compound | Kappa (κ) | 8.6 nM (guinea pig brain) | |
| Morphine | Mu (μ) | ~1.2 - 10 nM (rat brain) |
Table 1: Receptor Binding Affinity
| Compound | Analgesic Efficacy (ED50) in Rat Tail-Withdrawal Test | Reference |
| This compound | 9.56 mg/kg (intraperitoneal) | |
| Morphine | 2.6 - 6.1 mg/kg (subcutaneous) |
Table 2: Analgesic Efficacy
| Compound | Primary Side Effects | Abuse Potential (Conditioned Place Preference/Aversion) | Reference |
| This compound | Dysphoria, Sedation, Diuresis | Aversive; can suppress morphine-induced place preference | |
| Morphine | Respiratory Depression, Constipation, Euphoria | Rewarding; induces conditioned place preference |
Table 3: Side Effect and Abuse Potential Profile
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Receptor Binding Assays
-
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.
-
Methodology:
-
Membrane Preparation: Brain tissue (e.g., guinea pig or rat cortex) is homogenized and centrifuged to isolate cell membranes containing the opioid receptors.
-
Radioligand Binding: The membranes are incubated with a fixed concentration of a radiolabeled ligand known to bind to the target receptor (e.g., [³H]-U69,593 for KOR, [³H]-DAMGO for MOR).
-
Competitive Binding: Increasing concentrations of the unlabeled test compound (Spiradoline or Morphine) are added to compete with the radioligand for binding to the receptor.
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
Tail-Withdrawal Test (Analgesia)
-
Objective: To assess the analgesic efficacy of a compound by measuring the latency to withdraw the tail from a noxious thermal stimulus.
-
Methodology:
-
Animal Acclimation: Rats are gently restrained, and their tails are allowed to hang freely.
-
Baseline Latency: The distal portion of the tail is immersed in a warm water bath (typically 50-55°C), and the time taken for the rat to flick or withdraw its tail is recorded as the baseline latency. A cut-off time (e.g., 15-20 seconds) is used to prevent tissue damage.
-
Drug Administration: The test compound (Spiradoline or Morphine) or vehicle is administered via a specified route (e.g., intraperitoneal, subcutaneous).
-
Post-Treatment Latency: At various time points after drug administration, the tail-withdrawal latency is measured again.
-
Data Analysis: The percentage of the maximum possible effect (%MPE) is calculated for each dose and time point. The ED50 (the dose that produces 50% of the maximum effect) is then determined from the dose-response curve.
-
Conditioned Place Preference/Aversion (Abuse Potential)
-
Objective: To evaluate the rewarding or aversive properties of a drug by assessing an animal's preference for an environment previously paired with the drug.
-
Methodology:
-
Apparatus: A two- or three-chambered box with distinct visual and tactile cues in each chamber.
-
Pre-Conditioning (Baseline): On the first day, animals are allowed to freely explore all chambers, and the time spent in each is recorded to determine any initial preference.
-
Conditioning: Over several days, animals receive injections of the test drug (e.g., Morphine or Spiradoline) and are confined to one of the non-preferred chambers. On alternate days, they receive a vehicle injection and are confined to the opposite chamber.
-
Post-Conditioning (Test): On the test day, the animals are placed back in the apparatus with free access to all chambers, and the time spent in each chamber is recorded.
-
Data Analysis: An increase in time spent in the drug-paired chamber indicates a conditioned place preference (reward), while a decrease indicates a conditioned place aversion (aversion).
-
Assessment of Respiratory Depression
-
Objective: To measure the effect of a compound on respiratory function.
-
Methodology:
-
Whole-Body Plethysmography: Conscious, unrestrained animals are placed in a sealed chamber. Pressure changes within the chamber due to the animal's breathing are measured to determine respiratory rate and tidal volume.
-
Arterial Blood Gas Analysis: Blood samples are taken from an artery to measure the partial pressure of oxygen (PaO2) and carbon dioxide (PaCO2). A decrease in PaO2 and an increase in PaCO2 indicate respiratory depression.
-
Procedure: Baseline respiratory parameters are measured before drug administration. The test compound is then administered, and measurements are taken at various time points to assess changes in respiratory function.
-
Discussion and Conclusion
The available preclinical data indicate that while this compound possesses analgesic properties, its efficacy relative to traditional opioids like morphine is a complex issue. The therapeutic window for spiradoline appears to be limited by its own set of dose-limiting side effects, namely dysphoria, sedation, and diuresis, which manifest at or below analgesic doses. In contrast, traditional opioids present a significant risk of respiratory depression and have a high abuse potential.
The development of kappa-opioid agonists as a safer alternative to traditional opioids has been a long-standing goal in pain research. The distinct side-effect profile of spiradoline highlights the challenges in separating the analgesic effects of KOR activation from its less desirable central nervous system effects. Future research may focus on developing peripherally restricted KOR agonists or biased agonists that selectively activate signaling pathways associated with analgesia while avoiding those responsible for dysphoria and other adverse effects. This comparative guide underscores the importance of a thorough understanding of the distinct pharmacological profiles of different opioid receptor agonists to guide the development of safer and more effective analgesics.
References
- 1. researchgate.net [researchgate.net]
- 2. Sex differences in (-)-pentazocine antinociception: comparison to morphine and spiradoline in four rat strains using a thermal nociceptive assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A review of the properties of spiradoline: a potent and selective kappa-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Receptor Binding Affinities of Kappa-Opioid Ligands
For researchers, scientists, and drug development professionals, understanding the binding characteristics of various ligands to the kappa-opioid receptor (KOR) is fundamental. This guide provides a comparative analysis of the binding affinities of selected KOR agonists and antagonists, supported by experimental data and detailed methodologies.
The kappa-opioid receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key player in modulating pain, mood, and addiction.[1][2] Ligands that bind to KORs can be broadly categorized as agonists, which activate the receptor, and antagonists, which block its activity. The binding affinity, typically quantified by the inhibition constant (Ki), is a critical parameter for evaluating the potential of these ligands as therapeutic agents. A lower Ki value signifies a higher binding affinity.
Comparative Binding Affinity of KOR Ligands
The following table summarizes the in vitro binding affinities (Ki) of several well-characterized KOR ligands. These values were determined using competitive radioligand binding assays with membranes from cells expressing the human KOR.
| Ligand | Type | KOR Ki (nM) | Selectivity Profile |
| U-50,488 | Agonist | 0.2 | Highly selective for KOR over MOR (>30-fold)[3] |
| U-69,593 | Agonist | - | Standard for KOR selectivity and functional activity[3] |
| Salvinorin A | Agonist | 2.66 | Potent and selective KOR agonist[4] |
| HS665 | Agonist | 0.49 | High binding affinity and potency |
| HS666 | Agonist | 5.90 | Moderate binding affinity and potency |
| LOR17 | Agonist | 1.19 | Selective KOR agonist |
| Naltrexone | Antagonist | 0.3 | Non-selective opioid receptor antagonist |
| Naloxone | Antagonist | 4.91 | Non-selective opioid receptor antagonist with highest affinity for MOR |
| Norbinaltorphimine (nor-BNI) | Antagonist | - | Selective KOR antagonist |
| JDTic | Antagonist | - | Selective KOR antagonist |
Note: Ki values can vary between studies depending on the experimental conditions.
Experimental Protocol: Radioligand Binding Assay
The binding affinities presented in this guide are typically determined through competitive radioligand binding assays. This technique measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor.
Objective: To determine the binding affinity (Ki) of a test compound for the kappa-opioid receptor.
Materials:
-
Receptor Source: Membranes from Chinese hamster ovary (CHO) or human embryonic kidney (HEK) cells stably expressing the human kappa-opioid receptor.
-
Radioligand: A high-affinity, selective KOR radioligand such as [³H]U-69,593.
-
Test Compounds: Unlabeled KOR ligands (agonists or antagonists) of interest.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing the KOR in cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membranes (typically 20 µg of protein), the radioligand ([³H]U-69,593 at a concentration near its Kd, e.g., 0.4 nM), and various concentrations of the unlabeled test compound.
-
For determining non-specific binding, a high concentration of a known KOR ligand (e.g., 10 µM U-69,593) is used instead of the test compound.
-
The total binding is determined in the absence of any competing unlabeled ligand.
-
Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Kappa-Opioid Receptor Signaling Pathways
Activation of the kappa-opioid receptor by an agonist initiates a cascade of intracellular signaling events. KORs are canonically coupled to inhibitory G-proteins (Gαi/o). This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The dissociation of the G-protein βγ subunits can also modulate ion channel activity, leading to the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.
Beyond this classical pathway, KOR activation can also trigger signaling through β-arrestin recruitment and the mitogen-activated protein kinase (MAPK) cascade, including the activation of p38 and JNK. There is growing evidence that the G-protein pathway primarily mediates the desired analgesic effects of KOR agonists, while the β-arrestin pathway may be responsible for undesirable side effects like dysphoria. This has spurred the development of "biased agonists" that preferentially activate the G-protein pathway.
References
Comparison Guide: Validating Antagonist Effects on Spiradoline Mesylate Activity
A a comprehensive guide for researchers, scientists, and drug development professionals on validating the effects of antagonists on the activity of Spiradoline Mesylate, a potent kappa-opioid receptor (KOR) agonist.
This guide provides an objective comparison of methods and compounds used to validate antagonist effects on the kappa-opioid receptor (KOR) agonist, Spiradoline. It includes supporting experimental data, detailed protocols for key experiments, and visual diagrams of signaling pathways and workflows.
Introduction to this compound
Spiradoline (U-62066) is a high-affinity, selective agonist for the kappa-opioid receptor (KOR).[1] Like other KOR agonists, its activation can lead to analgesia, diuresis, and sedation.[1][2] However, its clinical development has been hindered by significant side effects such as dysphoria and hallucinations.[1][3] Spiradoline's potent and selective nature makes it a valuable tool in preclinical research to investigate the role of the KOR system in various physiological and pathological processes. Validating the blockade of its effects with specific antagonists is crucial for characterizing the KOR system and for the development of new therapeutics.
Mechanism of Action: KOR Signaling Pathway
Spiradoline exerts its effects by binding to and activating KORs, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway involves the coupling to inhibitory G-proteins (Gαi/o). This activation leads to a cascade of intracellular events, primarily the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels. Concurrently, the Gβγ subunits can modulate ion channels, leading to the activation of inwardly rectifying potassium channels (GIRKs) and the inhibition of voltage-gated calcium channels. These actions collectively decrease neuronal excitability. Antagonists physically block Spiradoline from binding to the KOR, thereby preventing the initiation of this signaling cascade.
References
A Comparative Guide to Biased Agonism at the Kappa-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
The kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR), is a key target for the development of novel analgesics and anti-pruritic agents.[1][2] Unlike traditional mu-opioid receptor agonists, KOR agonists do not typically produce euphoria, reducing the risk of addiction.[3] However, their clinical utility has been hampered by side effects such as dysphoria, sedation, and hallucinations.[1][2] The concept of biased agonism, or functional selectivity, offers a promising strategy to overcome these limitations. This guide provides a comparative overview of prominent biased agonists at the KOR, focusing on their signaling properties and preclinical effects, supported by experimental data and detailed methodologies.
The Principle of Biased Agonism at the KOR
KOR activation triggers multiple intracellular signaling cascades. It is hypothesized that the therapeutic effects of KOR agonists, such as analgesia and relief from itching, are primarily mediated by the activation of G proteins (specifically Gαi/o). Conversely, the undesirable side effects are thought to be linked to the recruitment of β-arrestin2 and the subsequent activation of downstream pathways, such as the p38 MAPK pathway. Biased agonists are ligands that preferentially activate one of these pathways over the other, offering the potential to develop drugs with improved therapeutic windows.
Comparative Analysis of KOR Biased Agonists
Several biased agonists have been developed and characterized, showing varying degrees of bias towards the G protein pathway. This section compares the pharmacological properties of selected G protein-biased agonists against the balanced agonist U50,488.
Quantitative Data on Pharmacological Properties
The following table summarizes the in vitro signaling properties of several KOR agonists. Potency (EC50) and efficacy (Emax) for G protein activation (measured by [³⁵S]GTPγS binding) and β-arrestin2 recruitment are presented. The "Bias Factor" provides a quantitative measure of the preference for G protein signaling over β-arrestin2 recruitment, calculated relative to a reference agonist.
| Compound | G Protein Activation ([³⁵S]GTPγS) | β-Arrestin2 Recruitment | Bias Factor (vs. U50,488) | Reference |
| U50,488 | EC50: 10-50 nM, Emax: 100% | EC50: 50-200 nM, Emax: 100% | 1 (Balanced) | |
| Nalfurafine | EC50: 0.1-1 nM, Emax: ~100% | EC50: 10-50 nM, Emax: ~50-70% | G protein biased | |
| RB-64 | EC50: 1-10 nM, Emax: ~100% | Low to negligible recruitment | Highly G protein biased | |
| Triazole 1.1 | EC50: 5-20 nM, Emax: ~100% | EC50: >1 µM, Emax: <30% | Highly G protein biased | |
| HS666 | EC50: 1-5 nM, Emax: ~100% | EC50: >1 µM, Emax: <20% | Highly G protein biased |
Note: The exact values for EC50, Emax, and Bias Factor can vary depending on the specific cell line, assay conditions, and data analysis methods used.
Key Signaling Pathways
The differential engagement of G protein and β-arrestin2 pathways by biased agonists leads to distinct downstream cellular responses.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of biased agonists.
[³⁵S]GTPγS Binding Assay for G Protein Activation
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from CHO-K1 cells stably expressing the human kappa-opioid receptor.
-
Assay Buffer: The assay is performed in a buffer containing 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA, pH 7.4.
-
Incubation: Membranes are incubated with increasing concentrations of the test agonist, 50 pM [³⁵S]GTPγS, and 30 µM GDP for 60 minutes at 30°C.
-
Termination: The reaction is terminated by rapid filtration through glass fiber filters.
-
Detection: The amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.
-
Data Analysis: Data are analyzed using non-linear regression to determine EC50 and Emax values.
β-Arrestin2 Recruitment Assay
This assay quantifies the recruitment of β-arrestin2 to the activated KOR, often using enzyme complementation technology.
Methodology:
-
Cell Line: A U2OS cell line co-expressing the human KOR fused to a fragment of β-galactosidase and β-arrestin2 fused to the complementing enzyme fragment is used (e.g., DiscoveRx PathHunter).
-
Cell Plating: Cells are plated in a 96-well plate and incubated overnight.
-
Agonist Treatment: Cells are treated with increasing concentrations of the test agonist for 90 minutes at 37°C.
-
Detection: The detection reagent is added, and the plate is incubated for 60 minutes at room temperature.
-
Measurement: The chemiluminescent signal, proportional to the extent of β-arrestin2 recruitment, is measured using a plate reader.
-
Data Analysis: Data are normalized to the response of a reference agonist and analyzed using non-linear regression to determine EC50 and Emax.
In Vivo Effects of G Protein-Biased KOR Agonists
Preclinical studies in animal models have demonstrated that G protein-biased KOR agonists can retain therapeutic efficacy while mitigating adverse effects.
-
Analgesia and Anti-pruritus: G protein-biased agonists like triazole 1.1 have been shown to produce antinociceptive and antipruritic effects comparable to the unbiased agonist U50,488. These effects are mediated by the KOR, as they can be blocked by KOR antagonists.
-
Reduced Side Effects: Crucially, at doses that produce analgesia, G protein-biased agonists often do not induce the sedative or dysphoric effects observed with balanced agonists. For example, in contrast to U50,488, triazole 1.1 did not cause sedation in mice or aversion in rats, as measured by intracranial self-stimulation.
Conclusion
The development of G protein-biased agonists for the kappa-opioid receptor represents a significant advancement in the pursuit of safer and more effective treatments for pain and pruritus. By selectively activating the G protein signaling pathway while avoiding substantial β-arrestin2 recruitment, these compounds have demonstrated the potential to separate the therapeutic benefits of KOR activation from its undesirable side effects. The data and methodologies presented in this guide offer a framework for the continued investigation and development of novel biased agonists with improved clinical profiles. However, it is important to note that the cellular environment can influence the signaling bias, and findings from in vitro systems may not always perfectly predict in vivo outcomes. Therefore, a comprehensive evaluation using a combination of in vitro and in vivo models is essential.
References
The Synergistic Potential of Spiradoline Mesylate: A Comparative Guide to Co-Agonist Therapies
For Researchers, Scientists, and Drug Development Professionals
Spiradoline Mesylate, a potent and selective kappa-opioid receptor (KOR) agonist, has been a subject of extensive research for its analgesic properties. However, its clinical utility has been hampered by dose-limiting side effects such as dysphoria and sedation.[1][2] This has spurred investigation into combination therapies, pairing Spiradoline with other receptor agonists to enhance its therapeutic effects while potentially mitigating adverse reactions. This guide provides a comparative analysis of preclinical studies investigating this compound in combination with cannabinoid, mu-opioid, and dopamine receptor agonists, presenting key experimental data and methodologies.
This compound in Combination with a Cannabinoid Receptor Agonist
Recent studies have explored the co-administration of Spiradoline with cannabinoid receptor agonists, such as CP55940, to leverage the overlapping analgesic pathways of the opioid and endocannabinoid systems.
Antinociceptive Effects
Research in rat models demonstrates that the combination of Spiradoline and the cannabinoid receptor agonist CP55940 produces additive antinociceptive effects.[3][4] This suggests that targeting both the kappa-opioid and cannabinoid systems simultaneously may provide a more potent analgesic response.
Table 1: Antinociceptive Effects of Spiradoline and CP55940 Alone and in Combination
| Treatment | Dose Range | Effect on Tail-Withdrawal Latency | Nature of Interaction |
| Spiradoline | 1.0-32.0 mg/kg | Dose-dependent increase | - |
| CP55940 | 0.032-1.0 mg/kg | Dose-dependent increase | - |
| Spiradoline + CP55940 | 1:3, 1:1, and 3:1 ratios | Increased tail-withdrawal latency | Additive |
Data sourced from studies in rats using a warm water tail-withdrawal procedure.[4]
Experimental Protocol: Warm Water Tail-Withdrawal Assay
The antinociceptive effects were assessed using a warm water tail-withdrawal procedure in rats.
-
Animal Model: Male Sprague-Dawley rats were used in the study.
-
Drug Administration: Spiradoline and CP55940 were administered, either alone or in combination, at varying doses and ratios.
-
Nociceptive Testing: The distal portion of the rat's tail was immersed in warm water (e.g., 50°C), and the latency to tail withdrawal was recorded.
-
Data Analysis: The increase in tail-withdrawal latency was measured to determine the antinociceptive effect. The nature of the drug interaction (additive, synergistic, or antagonistic) was determined by comparing the effects of the drug combination to the effects of the individual drugs.
Caption: KOR and CB1 receptor signaling pathways leading to analgesia.
This compound in Combination with Mu-Opioid Receptor Agonists
The combination of kappa- and mu-opioid receptor (MOR) agonists has been investigated as a strategy to achieve analgesia while potentially mitigating the adverse effects associated with each drug class alone.
Antinociceptive and Physiological Effects
Studies in rats have examined the effects of Spiradoline in combination with the MOR agonists morphine and etorphine. The interactions were found to be complex and dependent on the ratio of the drugs in the mixture.
Table 2: Effects of Spiradoline in Combination with Mu-Opioid Agonists
| Combination | Ratio (Spiradoline:MOR Agonist) | Antinociceptive Effect (Tail Withdrawal) | Effect on Body Temperature | Other Observed Effects |
| Spiradoline + Morphine | 1:10, 1:3, 1:1, 3:1 | Additive effects observed | Complex interactions | Rate-decreasing effects on food-maintained responding |
| Spiradoline + Etorphine | 1:10, 1:3, 1:1, 3:1 | Additive effects observed | Complex interactions | Rate-decreasing effects on food-maintained responding |
Data sourced from a study in male Sprague Dawley rats.
Experimental Protocol: Assessment of Antinociception and Other Physiological Effects
-
Animal Model: Male Sprague-Dawley rats were utilized.
-
Drug Administration: Spiradoline was administered alone or in mixtures with morphine or etorphine at various ratios.
-
Antinociception Assay: A warm water tail-withdrawal test was used to measure antinociceptive effects.
-
Body Temperature Measurement: Rectal temperature was monitored to assess thermoregulatory effects.
-
Operant Responding: The rate of responding for food rewards was measured to assess sedative or motor-impairing effects.
-
Fecal Output: Fecal output was monitored as an indicator of gastrointestinal effects.
Caption: Workflow for assessing KOR and MOR agonist combinations.
This compound in Combination with Dopamine Receptor Agonists
The interaction between the kappa-opioid and dopamine systems is well-documented, with KOR activation generally leading to an inhibition of dopaminergic neurotransmission.
Effects on Dopamine-Mediated Behavior
Studies in a rat model of Parkinson's disease (unilateral 6-hydroxydopamine lesion) have shown that Spiradoline differentially affects the rotational behavior induced by dopamine D1 and D2 receptor agonists.
Table 3: Effects of Spiradoline on Dopamine Agonist-Induced Rotational Behavior
| Dopamine Agonist | Spiradoline Effect on Rotational Response |
| SKF 38393 (D1 agonist) | Dose-dependent reduction |
| Quinpirole (D2 agonist) | No effect on total turns, but altered the pattern of rotation at the highest dose |
Data from a study in rats with unilateral 6-hydroxydopamine lesions of the nigrostriatal pathway.
Experimental Protocol: Rotational Behavior Assay
-
Animal Model: Rats with a unilateral 6-hydroxydopamine-induced lesion of the nigrostriatal pathway were used. This lesion creates a supersensitivity of dopamine receptors on the lesioned side.
-
Drug Administration: Spiradoline was administered prior to the dopamine D1 agonist SKF 38393 or the D2 agonist quinpirole.
-
Behavioral Assessment: The number of contralateral (away from the lesion) rotations was counted over a specific period.
-
Data Analysis: The effect of Spiradoline on the number and pattern of rotations induced by the dopamine agonists was analyzed.
Caption: Spiradoline's modulation of D1 and D2 receptor-mediated pathways.
Conclusion
The preclinical data presented in this guide highlight the potential of combination therapies involving this compound to enhance its therapeutic window. The additive antinociceptive effects observed with a cannabinoid receptor agonist and the complex but potentially beneficial interactions with mu-opioid agonists suggest that multi-target approaches could lead to more effective and safer pain management strategies. Furthermore, the modulation of the dopaminergic system by Spiradoline underscores the importance of considering its central nervous system effects in the development of new therapeutics. Further research is warranted to fully elucidate the mechanisms underlying these interactions and to translate these findings into clinical applications.
References
- 1. A Review of the Properties of Spiradoline: A Potent and Selective k‐Opioid Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of the properties of spiradoline: a potent and selective kappa-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Additive antinociceptive effects of mixtures of the kappa opioid receptor agonist spiradoline and the cannabinoid receptor agonist CP55940 in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Additive antinociceptive effects of mixtures of the κ-opioid receptor agonist spiradoline and the cannabinoid receptor agonist CP55940 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Spiradoline Mesylate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for Spiradoline Mesylate, a potent and selective kappa-opioid receptor agonist. While specific disposal protocols for this compound are not extensively documented, this guide synthesizes general best practices for pharmaceutical waste management and available safety data to ensure safe and compliant disposal.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste in the United States is governed by several regulatory bodies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2][3] The primary regulation is the Resource Conservation and Recovery Act (RCRA), which provides a framework for the management of hazardous and non-hazardous solid waste.[1][2] It is crucial to adhere to both federal and any stricter state-level regulations.
Safety Data Sheet (SDS) and Hazard Assessment
A Safety Data Sheet for a closely related compound, U-62066 (mesylate), also known as Spiradoline, indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS). The SDS notes no specific hazards related to fire, reactivity, or health under standard handling conditions. However, it is imperative to prevent the entry of the compound into sewers, surface water, or ground water.
Key Safety Information from SDS:
-
GHS Classification: Not classified as hazardous.
-
Environmental Precautions: Do not allow to enter sewers/ surface or ground water.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including gloves and safety glasses, should be worn when handling the substance.
Disposal Procedures for this compound
Given that this compound is not classified as a hazardous waste, the disposal procedures should follow guidelines for non-hazardous pharmaceutical waste. The primary goal is to prevent its release into the environment, where it could have unintended ecological effects.
Recommended Disposal Options:
| Disposal Method | Description | Considerations |
| Drug Take-Back Programs | The most preferred and safest method for disposing of unwanted medicines. These programs are often available at local pharmacies or police stations. | Check for authorized take-back facilities in your area. The DEA's website provides a locator for collection sites. |
| Licensed Waste Management Contractor | Engage a professional waste management company that specializes in pharmaceutical or chemical waste disposal. | This is the recommended option for research laboratories and pharmaceutical companies to ensure compliance with all regulations. |
| Incineration | Most pharmaceutical waste is treated by incineration at a licensed facility. | This should be carried out by a licensed waste management contractor. |
| Landfill (as a last resort) | If no other options are available, non-hazardous pharmaceuticals can be disposed of in the household trash with specific precautions. | This method is generally discouraged for laboratory settings due to the potential for environmental contamination. If unavoidable, follow the procedure outlined below. |
Procedure for Disposal in Trash (Last Resort):
-
Do Not Flush: Do not flush this compound down the toilet or drain unless specifically instructed to do so by the manufacturer, which is not the case based on available data. Flushing can lead to contamination of water supplies.
-
Deactivation and Containment:
-
Remove the this compound from its original container.
-
Mix it with an undesirable, non-toxic substance such as used coffee grounds, dirt, or cat litter. This makes the drug less appealing to children and pets and helps prevent diversion. Do not crush tablets or capsules.
-
Place the mixture in a sealable container, such as a plastic bag or an empty, sealed container, to prevent leakage.
-
-
Final Disposal:
-
Place the sealed container in the trash.
-
Scratch out all personal or identifying information from the original product label to protect privacy before disposing of the empty container.
-
Experimental Workflow for Disposal Decision-Making
The following diagram illustrates the logical steps for determining the appropriate disposal method for this compound in a laboratory setting.
Caption: Disposal decision workflow for this compound.
By adhering to these guidelines, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting both public health and the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
